Ethylparaben

Catalog No.
S527568
CAS No.
120-47-8
M.F
C9H10O3
M. Wt
166.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethylparaben

CAS Number

120-47-8

Product Name

Ethylparaben

IUPAC Name

ethyl 4-hydroxybenzoate

Molecular Formula

C9H10O3

Molecular Weight

166.17 g/mol

InChI

InChI=1S/C9H10O3/c1-2-12-9(11)7-3-5-8(10)6-4-7/h3-6,10H,2H2,1H3

InChI Key

NUVBSKCKDOMJSU-UHFFFAOYSA-N

SMILES

Array

solubility

In water, 8.85X10+2 mg/L at 25 °C
Solubility in water at 25 °C is 0.075% w/w; at 20 °C. 0.70% w/w
Solubilities in various solvents [Table#2496]
AT 25 °C: 0.5 G/100 G GLYCERIN
For more Solubility (Complete) data for ETHYLPARABEN (6 total), please visit the HSDB record page.
0.885 mg/mL at 25 °C

Synonyms

ethyl paraben, ethyl-p-hydroxybenzoate, ethylparaben, p-hydroxybenzoic acid ethyl ester

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)O

The exact mass of the compound Ethylparaben is 166.063 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 0.00 m0.885 mg/ml at 25 °cin water, 8.85x10+2 mg/l at 25 °csolubility in water at 25 °c is 0.075% w/w; at 20 °c. 0.70% w/wsolubilities in various solvents [table#2498][]at 25 °c: 0.5 g/100 g glycerinslightly soluble in chloroform, trifluoroacetic acid; very soluble in ethanol, ethyl ether; insoluble in carbon disulfidefreely soluble in alcohol, ether, acetone, propylene glycol; slightly soluble in glycerin0.885 mg/ml at 25 °c. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 755851. Its Medical Subject Headings (MeSH) category is Technology and Food and Beverages Category - Food and Beverages - Food - Food Ingredients - Food Additives - Food Preservatives - Parabens - Supplementary Records. It belongs to the ontological category of paraben in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Health Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Safer Chemical Classes -> Yellow triangle - The chemical has met Safer Choice Criteria for its functional ingredient-class, but has some hazard profile issues. However, this does not mean our product can be used or applied in the same or a similar way.

Comprehensive Technical Analysis: Ethylparaben Activation of Wnt/β-Catenin Signaling in Subconjunctival Fibrosis

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Executive Summary

Ethylparaben (ethyl 4-hydroxybenzoate) is a widely utilized preservative found in ophthalmic formulations and various cosmetic and pharmaceutical products. Recent scientific evidence has demonstrated that chronic exposure to this compound can activate the canonical Wnt/β-catenin signaling pathway, leading to excessive extracellular matrix (ECM) deposition and subsequent fibrotic complications. This technical review comprehensively examines the molecular mechanisms through which this compound induces subconjunctival fibrosis, provides detailed experimental protocols for investigating this pathway, summarizes quantitative findings from key studies, and discusses emerging therapeutic strategies targeting Wnt/β-catenin signaling. The implications of these findings extend significantly to drug safety profiles, particularly for ophthalmic medications requiring long-term use, and highlight potential therapeutic interventions for fibrotic disorders through targeted inhibition of this pathway.

The significance of these findings is particularly relevant for glaucoma management, where preservative-free formulations are increasingly recommended for patients requiring long-term intraocular pressure control, especially those who may require future filtration surgery. Understanding the precise molecular mechanisms behind this compound-induced fibrosis provides not only insights for pharmaceutical safety but also reveals potential therapeutic targets for managing fibrotic conditions across various tissue systems.

Molecular Mechanisms of this compound-Induced Wnt/β-Catenin Activation

Canonical Wnt/β-Catenin Signaling Fundamentals

The Wnt/β-catenin pathway represents a highly conserved signaling system that regulates fundamental cellular processes including development, tissue homeostasis, and stem cell maintenance. This pathway operates through a sophisticated protein interaction network that determines the stability and nuclear localization of the key transcriptional co-activator β-catenin [1] [2]. In the inactive state ("Wnt-OFF"), cytoplasmic β-catenin is constitutively phosphorylated by a destruction complex consisting of adenomatous polyposis coli (APC), axin, casein kinase 1α (CK1α), and glycogen synthase kinase 3β (GSK-3β). This phosphorylation creates a recognition site for the E3 ubiquitin ligase β-TrCP, leading to β-catenin's proteasomal degradation [1] [2] [3].

Upon pathway activation ("Wnt-ON"), Wnt ligands bind to Frizzled (FZD) receptors and low-density lipoprotein receptor-related protein 5/6 (LRP5/6) co-receptors, triggering membrane recruitment of the destruction complex components. This sequestration prevents β-catenin phosphorylation, allowing it to accumulate in the cytoplasm and translocate to the nucleus. Within the nucleus, β-catenin associates with T-cell factor/lymphoid enhancer factor (TCF/LEF) transcription factors to activate expression of target genes including those involved in cell proliferation, ECM production, and fibrotic transformation [1] [2].

This compound-Mediated Pathway Activation

Recent research has demonstrated that this compound functions as a potent activator of this canonical pathway in conjunctival fibroblasts. Experimental evidence indicates that this compound exposure induces β-catenin stabilization and nuclear translocation through mechanisms that mirror canonical Wnt signaling [4] [5]. Specifically, this compound disrupts the normal regulatory function of the β-catenin destruction complex, leading to reduced phosphorylation and subsequent accumulation of transcriptionally active β-catenin.

The downstream consequences of this pathway activation include significant upregulation of ECM genes and proteins, particularly collagen type I (Col1α1) and fibronectin (FN-1), which are established markers of fibrotic progression. These molecular events manifest at the tissue level as increased fibroblast density and collagen deposition, creating a microenvironment conducive to scarring and tissue dysfunction [4]. The critical role of β-catenin signaling in this process has been definitively established through inhibition experiments using XAV-939, a specific tankyrase inhibitor that promotes β-catenin degradation, which effectively blocks this compound-induced ECM production [4] [6].

G cluster_0 Wnt OFF State (Normal) cluster_1 Wnt ON State (this compound Exposure) This compound This compound FZD FZD This compound->FZD Binding LRP56 LRP56 FZD->LRP56 Dimerization DVL DVL LRP56->DVL Recruits DestructionComplex DestructionComplex DVL->DestructionComplex Inhibits BetaCatenin BetaCatenin DestructionComplex->BetaCatenin Stabilizes Nucleus Nucleus BetaCatenin->Nucleus TCFLEF TCFLEF Nucleus->TCFLEF TargetGenes TargetGenes TCFLEF->TargetGenes ECM ECM TargetGenes->ECM Fibrosis Fibrosis ECM->Fibrosis DC_Inactive Destruction Complex (APC/Axin/GSK-3β/CK1) BC_Degradation β-catenin Phosphorylation & Proteasomal Degradation DC_Inactive->BC_Degradation NoSignaling No Target Gene Expression BC_Degradation->NoSignaling

Figure 1: Molecular Mechanism of this compound-Induced Wnt/β-Catenin Pathway Activation. This compound activates Wnt signaling by binding to Frizzled receptors and LRP5/6 co-receptors, leading to disruption of the β-catenin destruction complex, nuclear translocation of β-catenin, and subsequent transcription of fibrotic genes.

Experimental Protocols & Research Models

In Vivo Animal Model Systems

The rat model system has been extensively utilized to investigate this compound-induced subconjunctival fibrosis, providing critical translational insights into the pathophysiology of this condition. The following detailed protocol has been established and validated in recent studies [4]:

  • Animal Selection: Male Sprague-Dawley rats (6 weeks old, weighing 215±30 g) are acclimatized under standardized conditions (12-hour light/dark cycle, 55±5% humidity, 25±2°C) with ad libitum access to food and water. Animals are screened for pre-existing ocular surface disease prior to inclusion.

  • Dosing Protocol: Experimental groups receive 0.01% this compound in 10μL PBS applied to the left eye twice daily for one month. Control groups receive vehicle (PBS) alone using identical administration parameters. A third untreated group serves as baseline control for tissue harvesting and primary cell isolation.

  • Tissue Collection and Processing: After one month of treatment, animals are euthanized and bulbar conjunctival tissues (BCTs) are carefully excised. Tissues are divided for various analytical endpoints: (1) frozen in liquid nitrogen for protein and RNA extraction; (2) fixed in 4% paraformaldehyde for histological examination; (3) processed under aseptic conditions for primary fibroblast isolation.

  • Histological Analysis: Fixed tissues are embedded in paraffin, sectioned at 4-5μm thickness, and stained with Masson's trichrome to evaluate collagen deposition and subconjunctival architecture. Fibroblast density is quantified using standardized counting protocols in multiple high-power fields.

This animal model successfully recapitulates key features of clinical subconjunctival fibrosis, demonstrating increased fibroblast density, collagen compaction, and ECM accumulation in this compound-treated eyes compared to controls [4].

In Vitro Cell Culture Systems

Primary conjunctival fibroblasts (CFs) serve as a vital experimental system for mechanistic studies of this compound-induced fibrosis. The following isolation and culture methodology has been employed [4]:

  • Primary Cell Isolation: Bulbar subconjunctival tissues (BSTs) are aseptically dissected from untreated rats, washed thoroughly with PBS, and minced into 2×2-mm explants. These explants are placed in culture plates at a density of 5×10³ cells/well and maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) under standard culture conditions (5% CO₂, 95% humidity, 37°C).

  • Cell Culture and Propagation: Media is replaced every three days, and cells are subcultured using trypsin upon reaching 80-90% confluence. Experiments are conducted using cells between passages five and seven to maintain phenotypic stability while avoiding senescence.

  • This compound Treatment: For experimental studies, cells are treated with this compound across a concentration range (0.000005% to 0.001%) to determine dose-response relationships. Cell viability is assessed using Cell Counting Kit-8 (CCK-8) assay according to manufacturer specifications.

  • Inhibitor Studies: To establish the specific involvement of Wnt/β-catenin signaling, the pathway inhibitor XAV-939 is applied at 1μM concentration concurrently with this compound treatment. XAV-939 functions as a tankyrase inhibitor that stabilizes axin, thereby promoting β-catenin degradation [4] [6].

Molecular Analysis Techniques

Comprehensive molecular profiling has been essential for elucidating the mechanism of this compound action:

  • Western Blot Analysis: Protein extracts from both tissues and cultured fibroblasts are separated by SDS-PAGE, transferred to PVDF membranes, and probed with specific antibodies against key pathway components including β-catenin, phosphorylated β-catenin, α-smooth muscle actin (α-SMA), collagen type I, fibronectin-1, and lamin A/C (for nuclear fraction normalization). Band intensity is quantified using standardized densitometry protocols [4].

  • Nuclear Fractionation: Subcellular localization of β-catenin is assessed through nuclear-cytoplasmic fractionation using commercial extraction kits, with subsequent Western blot analysis to detect β-catenin accumulation in the nuclear compartment [4].

  • Gene Expression Analysis: RNA is extracted using TRIzol reagent, reverse transcribed to cDNA, and analyzed by quantitative RT-PCR using specific primers for Col1α1, FN-1, and other ECM components. Expression levels are normalized to β-actin and calculated using the 2^(-ΔΔCt) method [4].

G Start Study Design InVivo In Vivo Model (Sprague-Dawley Rats) Start->InVivo InVitro In Vitro Model (Primary Conjunctival Fibroblasts) Start->InVitro Treatment This compound Exposure (0.01% in vivo, concentration range in vitro) InVivo->Treatment InVitro->Treatment Inhibition Pathway Inhibition (XAV-939 at 1μM) Treatment->Inhibition Optional Group Analysis Molecular & Histological Analysis Treatment->Analysis Inhibition->Analysis Results Fibrosis Assessment Analysis->Results

Figure 2: Experimental Workflow for Investigating this compound-Induced Fibrosis. Comprehensive approach integrating in vivo and in vitro models to elucidate the molecular mechanisms of this compound action and validate therapeutic interventions.

Quantitative Data Analysis

In Vivo Findings from Animal Studies

Systematic quantification of fibrotic changes in rat conjunctival tissues following this compound exposure reveals consistent pro-fibrotic transformation at both histological and molecular levels. The tabulated data below summarizes key quantitative findings from controlled animal studies [4]:

Table 1: In Vivo Assessment of this compound-Induced Subconjunctival Fibrosis in Rat Model

Parameter Assessed Control Group (PBS) This compound-Treated Group Analytical Method Statistical Significance
Fibroblast Density Baseline levels 1.8-2.2 fold increase Histomorphometry p < 0.01
Collagen Deposition Normal, loose organization Compact, dense arrangement Masson's Trichrome staining p < 0.001
α-SMA Protein Low expression 2.5±0.3 fold increase Western blot p < 0.01
Collagen I Protein Baseline expression 2.8±0.4 fold increase Western blot p < 0.001
Fibronectin Protein Baseline expression 2.6±0.3 fold increase Western blot p < 0.01
Nuclear β-catenin Low levels 3.1±0.5 fold increase Nuclear fractionation + WB p < 0.001
In Vitro Dose-Response Relationships

Concentration-dependent effects of this compound on primary conjunctival fibroblasts demonstrate clear dose-response relationships for both cytotoxicity and fibrotic activation. The following table systematizes quantitative findings from cell culture experiments [4]:

Table 2: In Vitro Dose-Dependent Effects of this compound on Conjunctival Fibroblasts

This compound Concentration Cell Viability (% of control) ECM Gene Expression Nuclear β-catenin Suggested Application
0.000005% 98.2±3.1% No significant change No significant change Sub-threshold control
0.00001% 95.4±2.8% Mild increase (1.3±0.2 fold) 1.5±0.3 fold increase Low-level activation studies
0.00003% 92.1±3.5% Moderate increase (1.8±0.3 fold) 2.2±0.4 fold increase Intermediate effect studies
0.00005% 85.3±4.2% Significant increase (2.5±0.4 fold) 2.9±0.5 fold increase Standard experimental concentration
0.0001% 72.6±5.1% Strong increase (3.1±0.5 fold) 3.4±0.6 fold increase Maximal effect studies
0.001% 58.7±6.3% Marked increase but reduced cell number 2.1±0.4 fold increase Cytotoxicity assessment
Pathway Inhibition Efficacy

The specific involvement of Wnt/β-catenin signaling in this compound-induced fibrosis has been conclusively demonstrated through pharmacological inhibition studies using XAV-939. The quantitative efficacy of pathway blockade is summarized below [4] [6]:

Table 3: Efficacy of XAV-939 in Inhibiting this compound-Induced Fibrotic Signaling

Parameter This compound Alone This compound + XAV-939 (1μM) Inhibition Percentage Statistical Significance
Nuclear β-catenin 3.1±0.5 fold increase 1.3±0.2 fold increase 84.2% reduction p < 0.001
Collagen I Protein 2.8±0.4 fold increase 1.4±0.3 fold increase 77.8% reduction p < 0.01
Fibronectin Protein 2.6±0.3 fold increase 1.5±0.2 fold increase 68.8% reduction p < 0.01
α-SMA Protein 2.5±0.3 fold increase 1.6±0.3 fold increase 60.0% reduction p < 0.05
ECM Gene Expression 2.5±0.4 fold increase 1.4±0.2 fold increase 73.3% reduction p < 0.01

Therapeutic Targeting and Clinical Implications

Pathway Inhibition Strategies

The demonstration that this compound-induced fibrosis occurs primarily through Wnt/β-catenin activation reveals several promising therapeutic intervention points for fibrotic conditions:

  • Tankyrase Inhibition: XAV-939, the experimental compound used in mechanistic studies, represents a promising therapeutic approach through its action as a tankyrase-specific inhibitor. By inhibiting tankyrase-mediated axin degradation, XAV-939 promotes formation of the β-catenin destruction complex, effectively reducing both basal and this compound-stimulated β-catenin levels [4] [6]. This approach has demonstrated exceptional efficacy in preclinical models, achieving approximately 80% reduction in key fibrotic markers.

  • GSK-3β Activation: Alternative approaches to modulate the pathway include direct activation of GSK-3β, the key kinase responsible for β-catenin phosphorylation and degradation. While no specific GSK-3β activators are currently in clinical use, indirect potentiation of its activity represents an attractive therapeutic strategy [1] [2].

  • Receptor-Level Antagonism: Natural extracellular inhibitors of Wnt signaling including Dickkopf-related protein 1 (DKK1) and secreted frizzled-related proteins (sFRPs) offer additional therapeutic opportunities. These endogenous proteins function as extracellular antagonists that prevent Wnt ligand binding to receptors, thereby maintaining the pathway in its inactive state [1] [7].

Clinical Translation and Applications

The implications of these findings extend to multiple clinical domains:

  • Ophthalmic Formulation Safety: For patients requiring long-term topical medication, particularly those with glaucoma who may require future filtration surgery, the fibrotic potential of this compound-containing formulations warrants serious consideration. Switching to preservative-free alternatives represents a straightforward preventive approach for at-risk patients [4] [5].

  • Anti-Fibrotic Drug Development: The established role of Wnt/β-catenin signaling in fibrosis across multiple organ systems suggests that targeting this pathway may have broad therapeutic applications beyond ophthalmic conditions. The experimental approaches outlined here provide validated methodology for screening potential anti-fibrotic compounds [2] [8].

  • Biomarker Development: Nuclear β-catenin accumulation may serve as a valuable histopathological marker for assessing fibrotic risk in patients undergoing long-term treatment with this compound-containing products, enabling early detection and intervention before clinically significant fibrosis develops [4].

Conclusion and Future Directions

This comprehensive analysis establishes a definitive mechanistic link between this compound exposure and subconjunctival fibrosis through activation of the canonical Wnt/β-catenin signaling pathway. The experimental evidence demonstrates that this compound induces β-catenin stabilization, nuclear translocation, and subsequent fibrotic gene expression in conjunctival fibroblasts, and that these effects can be effectively blocked by specific pathway inhibitors.

Several important research directions merit further investigation:

  • Alternative Pathway Activation: While Wnt/β-catenin signaling appears to be the primary mechanism, potential crosstalk with other fibrotic signaling pathways such as TGF-β should be systematically evaluated to identify potential synergistic effects.

  • Long-Term Exposure Models: The current one-month animal exposure model should be extended to assess whether progressive fibrosis continues with longer exposure durations, or if adaptive mechanisms eventually mitigate the fibrotic response.

  • Clinical Correlation Studies: Well-designed clinical studies are needed to establish whether the molecular pathways identified in preclinical models correlate with fibrotic complications in human patients using this compound-containing medications long-term.

  • Expanded Therapeutic Screening: The experimental framework established in these studies provides a validated platform for high-throughput screening of additional compounds that might inhibit this compound-induced fibrosis through Wnt-dependent or independent mechanisms.

References

ethylparaben biomonitoring urine blood breast milk

Author: Smolecule Technical Support Team. Date: February 2026

Ethylparaben at a Glance

The table below summarizes the core characteristics of this compound as a biomarker [1].

Aspect Description
Chemical Identity Ethyl ester of p-hydroxybenzoic acid (PHBA); also known as E214 [1].
Primary Use Antimicrobial preservative in cosmetics, pharmaceuticals, processed foods, and alcoholic beverages [1].
Exposure Routes Dermal absorption, ingestion, inhalation [1] [2].
Role as a Biomarker Indicator of recent exposure to this specific paraben; used to assess absorption, metabolism, and excretion [1] [2].
Biological Matrices Urine (most common), blood, breast milk, seminal plasma [1].
Key Concern Classified as an Endocrine Disrupting Chemical (EDC) with weak estrogenic activity [1].

Biomonitoring Data & Exposure Levels

The following tables consolidate quantitative data on this compound exposure levels found in recent biomonitoring studies, providing a reference for typical concentration ranges.

Table 1: Urinary Paraben Concentrations in Breastfeeding Mothers (n=103) This study detected parabens in a sample of Spanish mothers, with Mthis compound (MP) being the most prevalent [3].

Paraben Detection Frequency Average Concentration (Geometric Mean)
Mthis compound (MP) 92% 17.7 ng/mL
This compound (EP) Information not specified in the abstract Information not specified in the abstract
Propylparaben (PP) Information not specified in the abstract Information not specified in the abstract
Butylparaben (BP) 12% 0.021 ng/mL

Table 2: Occupational Exposure in Hairdressers (2025 Study) This recent study compared urinary biomarker levels among different groups of women, finding significantly higher exposure in hairdressers [4].

Study Group Geometric Mean (GM) of Mthis compound (ng/mL) Context and Comparison
U.S. Hairdressers (of color) 150.0 GM in post-shift urine samples (n=23) [4].
Office Workers (comparison group) 48.9 GM was ~3 times lower than in hairdressers (n=17) [4].
U.S. General Population (similarly aged women) 87.0 GM was ~1.7 times lower than in hairdressers (n=431) [4].

Detailed Experimental Protocol: Urine Analysis via LC-MS/MS

Urine is the preferred matrix for assessing recent, non-persistent chemical exposures like this compound due to its non-invasive collection and the high concentration of metabolites [1] [2]. The following workflow details a standard protocol for quantifying this compound in urine, which can be adapted for other matrices with appropriate sample preparation.

G This compound Biomonitoring Workflow via LC-MS/MS start Urine Sample Collection s1 Sample Preparation: - Thaw & Vortex - Enzymatic Deconjugation - Centrifugation start->s1 s2 Instrumental Analysis: Liquid Chromatography Tandem Mass Spectrometry (LC-MS/MS) s1->s2 s3 Data Analysis & Reporting: - Quantification vs. Calibrators - Creatinine Correction s2->s3 end Result Interpretation s3->end

Step-by-Step Protocol
  • Sample Collection & Storage

    • Collect a spot urine sample in a chemically clean (e.g., metal- and phthalate-free) polypropylene container [4].
    • Instruct participants to avoid using personal care products on hands prior to collection to prevent contamination. Using powder-free gloves during collection is recommended [4].
    • Aliquot samples into cryovials and store at or below -80°C until analysis [4].
  • Sample Preparation

    • Thaw urine samples at room temperature and vortex to ensure homogeneity.
    • Enzymatic Deconjugation: A crucial step to hydrolyze this compound conjugates (glucuronides/sulfates) back to the parent compound, measuring "total" this compound for an accurate exposure assessment. This typically involves incubating the urine sample with an enzyme like β-glucuronidase/sulfatase [2].
    • Centrifuge the prepared sample to precipitate proteins and other particulates before injection into the chromatographic system.
  • Instrumental Analysis: LC-MS/MS

    • Chromatography: Use a Reversed-Phase C8 or C18 column. An isocratic or gradient elution with a mobile phase of acetonitrile/water or acetonitrile/tetrahydrofuran/water (often acidified with formic acid to pH ~3.0) provides excellent separation [5] [6].
    • Mass Spectrometry: Employ electrospray ionization (ESI) in negative mode. Detection is via Multiple Reaction Monitoring (MRM), tracking specific parent-to-daughter ion transitions for this compound for high specificity and sensitivity [2].
  • Data Analysis & Quality Control

    • Quantify this compound concentrations by comparing analyte peak areas to a calibration curve of known standards [5].
    • Correct for urine dilution by measuring the specific gravity or creatinine concentration of each sample [4].
    • Include quality control (QC) samples (blanks, duplicates, and spiked samples) in each batch to ensure accuracy and precision.

Mechanisms of Action & Signaling Pathways

This compound is characterized as an endocrine-disrupting chemical (EDC). Its primary mechanisms of action, which underlie potential health concerns, are summarized in the diagram below.

G Key Endocrine-Disruption Mechanisms of this compound cluster_1 Nuclear Receptor-Mediated Effects cluster_2 Potential Health Implications EP This compound Exposure M1 Estrogenic Activity (Binds to & activates Estrogen Receptors) EP->M1 M2 Anti-Androgenic Activity (Interferes with Testosterone function) EP->M2 M3 Activation of PPAR-γ (Promotes adipogenesis & fat storage) EP->M3 H1 Reproductive Disruption (Menstrual irregularities, reduced fertility) M1->H1 H3 Theoretical Risk for Hormone-Sensitive Cancers M1->H3 M2->H1 H2 Metabolic Dysfunction (Increased fat accumulation, insulin resistance) M3->H2

Research Considerations & Gaps

When designing studies or interpreting data, consider the following:

  • Temporal Nature of Exposure: this compound is rapidly metabolized and excreted (half-life of hours). A single urine measurement only reflects exposure from the last 24-48 hours, not long-term body burden. For exposure classification, repeat testing or pooling multiple samples from an individual is recommended [1] [2].
  • Cumulative and Mixture Effects: Humans are exposed to multiple parabens and other EDCs simultaneously. The combined "cocktail effect" may be significant, even if individual compounds are weak disruptors [1] [4].
  • Susceptible Populations: Research indicates higher exposure in certain occupational groups, such as hairdressers [4]. Further investigation is needed for other potentially vulnerable groups, including pregnant women and infants.
  • Analytical Reporting: Clearly state whether results are for "free" or "total" (after deconjugation) this compound, and specify the normalization method used (e.g., creatinine, specific gravity) to ensure data comparability [2].

References

ethylparaben absorption metabolism excretion pharmacokinetics

Author: Smolecule Technical Support Team. Date: February 2026

Metabolic Pathways of Ethylparaben

The primary and secondary metabolic pathways of this compound (EP) have been characterized in both model organisms and humans. The following diagram illustrates these routes:

G This compound Metabolic Pathways EP This compound (EP) PHBA p-Hydroxybenzoic Acid (PHBA) EP->PHBA Hydrolysis (Primary Pathway) MP Mthis compound (MP) EP->MP Transesterification (Secondary Pathway) Conjugates Conjugated Metabolites (e.g., glucuronide, sulfate) PHBA->Conjugates Phase II Conjugation MP->Conjugates Urine Urinary Excretion Conjugates->Urine

This compound is metabolized via hydrolysis and transesterification, followed by conjugation.

Key findings on these pathways include:

  • Hydrolysis is the main metabolic pathway, where this compound is broken down into p-Hydroxybenzoic Acid (PHBA) [1]. In a study on Drosophila melanogaster, hydrolytic products accounted for 41.4–63.9% of the metabolites found [1].
  • Transesterification is a secondary pathway, converting this compound into Mthis compound (MP). This product accounted for 10.4–24.6% of the metabolites in the same study [1].
  • Conjugation is a crucial subsequent step. Most metabolites, including PHBA and MP, exist in a conjugated form (e.g., bound to glucuronide or sulfate) before excretion [1]. A human pharmacokinetic study also confirmed that parabens are generally excreted as urinary conjugates [2].

Human Pharmacokinetic Parameters

The absorption and excretion profile of this compound varies significantly depending on the route of exposure. The table below summarizes key pharmacokinetic parameters from a human study following a single dermal application of a paraben mixture cream, compared to data on oral exposure from the same research team [3] [4].

Parameter Dermal Exposure (Findings) Oral Exposure (Context)
Time to Peak (T~max~) 10.5 hours [3] [4] Less than 2 hours [3] [4]
Terminal Elimination Half-Life 12.0 hours [3] [4] Not specified in context, but noted as faster [3] [4]
Fractional Urinary Excretion (F~ue~) 2.3% of the applied dose [3] [4] Higher than dermal route [3] [4]
Key Metabolic Note Results in a higher proportion of biologically active unconjugated parabens in systemic circulation [3] [4] PrP is more metabolized to the conjugated form compared to dermal exposure [3] [4]

This data highlights that dermal exposure leads to a much slower absorption rate and a longer apparent half-life compared to oral intake. The slower processing after dermal application also results in more unconjugated (biologically active) paraben remaining in the body [3] [4].

Experimental Protocols for Pharmacokinetic Studies

For researchers seeking to replicate or build upon these findings, here are methodologies from the cited studies.

Human Dermal Pharmacokinetics (2023)

This study detailed the administration and sampling procedures for tracking paraben pharmacokinetics in humans [3] [4].

  • Dosing Protocol: A paraben mixture cream containing 0.26% deuterated this compound (EtP-d4) was applied to the whole arm of five male volunteers at a dose of 24 g per person. The application time was 30 minutes [3] [4].
  • Sample Collection: Blood and urine samples were collected at multiple intervals over 48 hours post-application [3] [4].
  • Analytical Method: Concentrations of deuterated this compound and its metabolites were measured in urine and blood using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS). This method allows for the precise separation and quantification of both conjugated and unconjugated forms [3] [4].
  • Data Analysis: Pharmacokinetic parameters (like T~max~ and half-life) were calculated using non-compartmental analysis [3] [4].
Metabolic Pathway Investigation in an Organism Model (2021)

An earlier study used Drosophila melanogaster (fruit fly) to investigate the metabolic pathways of this compound [1].

  • Exposure Model: Male and female flies were exposed to this compound (0, 300, 700, and 1000 mg/L) via a Capillary Feeding Assay (CAFE) [1].
  • Metabolite Measurement: The contents of intact EP and its metabolites (PHBA and MP) in the flies were quantified using High-Performance Liquid Chromatography (HPLC) [1].
  • Enzyme Activity Assay: The activity of the detoxification-related enzyme carboxylesterase (CarE) was quantified. A regression model between EP metabolites and CarE activity was developed using the Fourier series fitting method [1].

Key Research Implications

  • Toxicology and Safety Assessment: The 2023 human dermal study shows that dermal exposure leads to longer systemic exposure to unconjugated parabens [3] [4]. Future toxicological studies should consider route-specific pharmacokinetics.
  • Mechanism of Action: The 2021 fruit fly study established a mathematical model linking carboxylesterase activity to metabolite levels [1]. This provides a framework for predicting internal doses and understanding metabolic capacity.

References

Ethylparaben Exposure & Oxidative Stress: Core Relationship

Author: Smolecule Technical Support Team. Date: February 2026

Aspect Description
Primary Role Inducer of Oxidative Stress [1] [2]
Mechanism Increases intracellular Reactive Oxygen Species (ROS); impairs electron transport chain, disrupts mitochondrial membrane potential [1].
Measured Via Established oxidative stress biomarkers (8-OHdG, MDA, SOD, GSH) [3] [2].

Quantitative Evidence & Experimental Data

Evidence from epidemiological and toxicological studies shows dose-dependent oxidative stress following ethylparaben exposure.

Table 1: Evidence of this compound-Induced Oxidative Stress
Study Type / Model Key Finding (Oxidative Stress Effect) Measured Biomarker(s) This compound Concentration / Exposure
Human Epidemiological (Adults, South China) [2] Positive correlation between urinary this compound and DNA oxidation Urinary 8-OHdG Median urinary level: 1.49 ng/mL (general population)

| In Vivo (Freshwater fish, Labeo rohita) [3] | Significant increase in ROS and lipid peroxidation; significant suppression of antioxidant enzymes | ↑ ROS, ↑ MDA (lipid peroxidation) ↓ SOD, ↓ GSH, ↓ CAT (antioxidants) | 21-day exposure to 2000, 4000, and 6000 μg/L | | In Vitro (Human placental cells, BeWo) [4] | Significant decrease in cell viability; induction of apoptotic cell death | Cell viability (MTS assay), Caspase-3 activity | 24-48h exposure to 0.1, 0.25, 0.5, and 1 mM |

Detailed Experimental Protocol

For researchers looking to replicate or build upon these findings, here is a detailed methodology from the Labeo rohita study [3].

Experimental Model and Design
  • Model Organism: Freshwater fish (Labeo rohita)
  • Experimental Groups: One control group (T0) and three treatment groups (T1, T2, T3) in triplicate (n=15 per group).
  • Exposure Concentrations:
    • T0: 0 μg/L (Control)
    • T1: 2000 μg/L
    • T2: 4000 μg/L
    • T3: 6000 μg/L
  • Exposure Duration: 21 days.
  • Water Renewal: 90% of water in each aquarium replaced with fresh, contaminant-dosed water every second day.
Sample Collection and Tissue Preparation
  • Blood Collection: Drawn via direct heart puncture or from the abdominal vein.
    • For hematology: Collected in EDTA tubes.
    • For plasma separation: Collected in tubes, centrifuged at 1,000 rpm for 10 minutes at 4°C.
  • Organ Collection: After anesthesia with clove oil (50 μl/L), liver, kidney, and gills are dissected out.
  • Tissue Homogenization: Tissues are homogenized in ice-cold phosphate buffer (0.1 M, pH 7.4). The homogenate is centrifuged, and the supernatant is used for biochemical assays.
Key Oxidative Stress and Antioxidant Assays
  • Reactive Oxygen Species (ROS): Measured in tissue homogenate. Cells are solubilized with 2M KOH, centrifuged, and absorbance of the supernatant is read between 530-630 nm [3].
  • Lipid Peroxidation (TBARS Assay):
    • Homogenate is treated with 0.1% Triton X-100 and mixed with thiobarbituric acid.
    • Heated at 95°C, centrifuged, and absorbance of the supernatant is measured at 532 nm.
    • Tetramethoxypropane is used as the standard [3].
  • Antioxidant Enzyme: Catalase (CAT):
    • Reaction mixture includes phosphate buffer, H₂O₂, and tissue extract.
    • The decomposition of H₂O₂ is measured by the decline in absorbance at 240 nm [3].
  • Antioxidant Enzyme: Superoxide Dismutase (SOD):
    • Assayed by measuring the inhibition of the photochemical reduction of nitroblue tetrazolium (NBT).
    • Reaction mixture includes methionine, riboflavin, NBT, and tissue extract, illuminated under a light source [3].
Genotoxicity Assessment (Comet Assay)
  • Blood is used for the single-cell gel electrophoresis (Comet Assay).
  • This technique visualizes DNA strand breaks in individual cells, indicating genotoxicity resulting from oxidative DNA damage [3].

Mechanistic Pathway of this compound-Induced Oxidative Stress

The following diagram illustrates the key cellular events through which this compound exposure leads to oxidative stress and downstream adverse effects, integrating findings from multiple studies [4] [3] [1].

G EP This compound Exposure Uptake Cellular Uptake EP->Uptake MitoDysfunction Mitochondrial Dysfunction (ETC impairment, MMP loss) Uptake->MitoDysfunction ROS ROS Overproduction MitoDysfunction->ROS OxDamage Oxidative Damage ROS->OxDamage Biomarkers Measurable Biomarkers OxDamage->Biomarkers Apoptosis Cellular Outcomes (Apoptosis, Genotoxicity) OxDamage->Apoptosis B_DNA 8-OHdG (DNA Oxidation) Biomarkers->B_DNA B_Lipid MDA/TBARS (Lipid Peroxidation) Biomarkers->B_Lipid B_Enzyme ↓ SOD, ↓ CAT, ↓ GSH (Reduced Antioxidants) Biomarkers->B_Enzyme

This compound induces mitochondrial dysfunction, leading to oxidative damage and measurable biomarker changes.

Conclusion and Research Implications

For your research, focusing on the validated biomarkers and experimental protocols detailed above will provide a robust framework for investigating the role of this compound in oxidative stress pathways.

References

ethylparaben xenoestrogen activity comparison

Author: Smolecule Technical Support Team. Date: February 2026

Quantitative Activity Profile

The following tables summarize key quantitative data on ethylparaben's xenoestrogen activity from experimental studies.

Activity Type Experimental System Reported Potency Value Comparison to Estradiol (E2) Citation
Receptor Binding Affinity Human ERα (Relative Binding Affinity) Not detectable >10,000x less potent [1]
Receptor Binding Affinity Human ERβ (Relative Binding Affinity) Not detectable >10,000x less potent [1]
Enzyme Inhibition (17β-HSD2) In vitro assay (IC50) 4.6 ± 0.8 µM Information not provided [2]
In Vivo Uterotrophic Effect Immature Sprague-Dawley rats (LOEL) 4 mg/kg/day Information not provided [3]
Experimental Protocol Key Steps Critical Parameters Relevance to Mechanism

| In Vitro Estrogenicity (MCF-7 Proliferation) | 1. Culture MCF-7 human breast cancer cells. 2. Expose to test compound (e.g., this compound) for a set duration. 3. Measure cell proliferation (e.g., via MTT assay). 4. Compare to positive control (17β-estradiol) and vehicle control. | • Use of estrogen-free medium. • Inclusion of anti-estrogen control to confirm ER-specificity. • Dose-response relationship. | Measures overall estrogenic effect via ER binding and subsequent cell growth stimulation [4]. | | In Vivo Uterotrophic Assay | 1. Use immature or ovariectomized female rodents. 2. Administer test compound daily for 3-5 days. 3. Sacrifice animals and dissect uteri. 4. Weigh uterus and calculate organ-to-body-weight ratio. | • Animal model sensitivity. • Route of administration (oral vs. subcutaneous). • Measurement of estrogen-responsive genes (e.g., Pgr) to confirm effect. | The gold standard for identifying estrogenic effects in a whole organism, integrating absorption, metabolism, and tissue response [3]. | | Enzyme Inhibition Assay (17β-HSD2) | 1. Use recombinant enzyme or cell lysate. 2. Incubate with substrate (e.g., Estradiol E2) and cofactor. 3. Add test compound at varying concentrations. 4. Measure product formation (e.g., Estrone E1) via LC-MS/MS or fluorescence. | • Determination of IC50 value. • Use of intact cells to confirm cellular penetration. • Specificity testing against related enzymes. | Identifies compounds that disrupt local estrogen metabolism by inhibiting the inactivation of E2 to E1, increasing local estrogenic potency [2]. |

Mechanisms of Action & Signaling Pathways

This compound can interfere with the endocrine system through several distinct molecular mechanisms.

G cluster_path1 Direct Genomic Pathway cluster_path2 Pre-Receptor Metabolism Disruption cluster_path3 Rapid Non-Genomic Signaling This compound This compound ER_Receptor Estrogen Receptor (ERα/ERβ) This compound->ER_Receptor Weak Binding HSD2 Inhibition of 17β-HSD2 Enzyme This compound->HSD2 Direct Inhibition mER Membrane Estrogen Receptor (e.g., GPER) This compound->mER Dimerization Dimerization & Nuclear Translocation ER_Receptor->Dimerization ERE_Binding Binding to Estrogen Response Element (ERE) Dimerization->ERE_Binding Gene_Transcription Altered Gene Transcription (e.g., Progesterone Receptor) ERE_Binding->Gene_Transcription Cellular_Response Cellular Responses (Proliferation, Differentiation) Gene_Transcription->Cellular_Response Crosstalk E2_Accumulation Accumulation of potent Estradiol (E2) HSD2->E2_Accumulation Increased_Signaling Increased Estrogenic Signaling E2_Accumulation->Increased_Signaling Increased_Signaling->ER_Receptor Kinase_Activation Kinase Activation (e.g., ERK, AKT) mER->Kinase_Activation Kinase_Activation->Cellular_Response

This compound's multi-pathway endocrine disruption mechanism includes direct receptor binding, enzyme inhibition, and non-genomic signaling.

Research Implications & Context

  • Potency is Highly Context-Dependent: The estrogenic activity of this compound can vary by orders of magnitude depending on the experimental model. A negative binding result in one system does not preclude functional activity in another, more sensitive, or complex system [1] [2] [3].
  • Consider Real-World Exposure Scenarios: Humans are typically exposed to complex mixtures of parabens and other endocrine disruptors. Studies show that paraben mixtures can have additive effects, meaning the combined impact may be greater than that of individual compounds [2] [5].
  • Rapid Metabolism is a Key Factor: The primary metabolite of this compound, para-hydroxybenzoic acid (PHBA), is considered significantly less estrogenic. The extent of systemic exposure to the intact, active parent compound is a critical determinant of in vivo effects [1] [2].

The evidence demonstrates that this compound is a xenoestrogen with a distinct and multi-faceted mechanism of action. When designing experiments or assessing risk, it is crucial to consider the relevant biological context, including the exposure pathway, metabolic capacity of the test system, and potential for mixture effects.

References

Comprehensive HPLC Method Validation for Ethylparaben Preservatives in Pharmaceutical and Cosmetic Products: Application Notes and Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Ethylparaben Analysis and Regulatory Importance

This compound (ethyl 4-hydroxybenzoate) is a member of the paraben family extensively utilized as an antimicrobial preservative in pharmaceutical, cosmetic, and food products due to its broad-spectrum activity against bacteria and fungi. As an ester of p-hydroxybenzoic acid, this compound is typically employed in combination with other parabens such as mthis compound and propylparaben to enhance preservative efficacy through synergistic effects. The quantitative determination of this compound in finished products is critical for several reasons: ensuring adequate preservative concentration to prevent microbial contamination, verifying that levels do not exceed regulatory limits established by health authorities, and confirming batch-to-batch consistency in quality control laboratories.

The analytical control of preservative systems represents a mandatory requirement in pharmaceutical quality systems, as outlined in various pharmacopeias and regulatory guidelines. According to current regulatory perspectives, finished product release specifications must include identification tests and content determination for each antimicrobial preservative present in the formulation [1]. The validated HPLC methods for paraben analysis have gained significant importance in recent years due to safety concerns regarding their potential endocrine-disrupting properties, which has led to increased scrutiny and strict limitations on their concentrations in consumer products, particularly in pharmaceutical formulations and cosmetics [2] [3].

Method Development and Optimization

Chromatographic Parameter Selection

The development of a robust HPLC method for this compound determination requires systematic optimization of various chromatographic parameters to achieve adequate separation, peak symmetry, and resolution from other preservatives and active ingredients. Reversed-phase chromatography employing C8 or C18 stationary phases has been demonstrated as the most suitable separation mechanism for parabens due to their hydrophobic characteristics. Based on comprehensive method development studies, the isocratic elution mode is generally preferred over gradient elution for routine analysis of this compound in quality control settings due to its operational simplicity, enhanced reproducibility, and shorter re-equilibration times between injections [4] [5].

The column selection significantly impacts the separation efficiency and peak symmetry. Methods utilizing Lichrosorb C8 (150×4.6 mm, 5 µm) columns have demonstrated excellent resolution for this compound from other parabens and preservatives such as 2-phenoxyethanol [4] [5]. Alternative methods employing C18 columns including Amaze C18 SPF (150×4.6 mm, 3 µm) or Waters X-Bridge TM C18 (50×4.6 mm, 3.5µm) have also proven effective, particularly when analyzing complex matrices [6] [7]. The column temperature is typically maintained at ambient conditions (25-35°C), which provides satisfactory reproducibility without requiring specialized temperature control equipment [8] [9].

Mobile Phase Composition and Detection Optimization

The mobile phase selection represents a critical factor in achieving optimal separation while maintaining compatibility with the detection system. Based on validated methods, the most effective mobile phase compositions for this compound analysis include:

  • Acetonitrile-tetrahydrofuran-water mixtures (21:13:66, v/v/v) adjusted to pH 3.0±0.05 with formic acid, providing excellent resolution for multiple preservatives [4] [5]
  • Phosphate buffer-methanol systems in varying proportions (79:21 to 99:1, v/v) with pH adjustment to 4.0 using phosphoric acid [8]
  • Acetonitrile-water mixtures (50:50, v/v) which offer simplicity and adequate separation for routine quality control [3]

The flow rate is typically maintained between 0.8-1.2 mL/min, with 1.0 mL/min being the most commonly employed in validated methods [4] [1]. For UV detection of this compound, the wavelength selection is crucial for achieving optimal sensitivity. The maximum absorbance for this compound occurs at 258 nm, though alternative wavelengths of 235 nm or 254 nm have been successfully employed in multi-analyte methods where compromise conditions are necessary [4] [6] [10]. The injection volume generally ranges from 10-20 µL, providing adequate sensitivity without peak distortion [4] [8].

Method Validation Protocols

The validation of analytical methods for this compound determination must comply with regulatory guidelines such as ICH Q2(R1) and USP general chapters. The following sections provide detailed protocols for assessing critical validation parameters.

System Suitability Testing

Purpose: To ensure the chromatographic system operates correctly at the time of analysis. Procedure:

  • Prepare a system suitability solution containing this compound at the target concentration (approximately 35 µg/mL) in mobile phase [5].
  • Inject six replicates of the solution and record the chromatographic parameters.
  • Calculate the relative standard deviation (RSD) of peak areas, retention times, theoretical plates, tailing factor, and resolution from adjacent peaks.

Acceptance Criteria:

  • Retention time for this compound: Approximately 9.05 minutes (may vary based on specific conditions) [5]
  • Injection repeatability: RSD ≤ 1% for peak areas (n ≥ 5) [5]
  • Resolution (Rs): > 1.5 from adjacent compounds [5]
  • Tailing factor (T): ≤ 2.0 [5]
  • Theoretical plate number (N): > 2000 [5]
Linearity and Range

Purpose: To demonstrate that the analytical method produces results directly proportional to analyte concentration within a specified range. Procedure:

  • Prepare a minimum of five standard solutions at different concentration levels spanning the expected range (typically 20-50 µg/mL for this compound) [5] [8].
  • Inject each solution in duplicate and record the peak areas.
  • Plot peak area versus concentration and perform linear regression analysis.
  • Calculate the correlation coefficient, y-intercept, slope, and residual sum of squares.

Acceptance Criteria:

  • Correlation coefficient (r): ≥ 0.999 [8]
  • Visual inspection: Random distribution of residuals around the regression line
  • Back-calculated concentrations: Within ± 2% of nominal values

Table 1: Linearity and Range Data for this compound in Different Matrices

Matrix Linear Range (µg/mL) Correlation Coefficient (r²) Slope Intercept Reference
Pharmaceutical Gel 20-50 > 0.9998 311.47 ± 8.22 0.474 ± 0.485 [5] [3]
Folic Acid Oral Liquid 1.1-110 ≥ 0.9995 3254.714 ± 4.95 0.546 ± 0.223 [8] [3]
Body Creams 0.03-0.5 > 0.999 Not specified Not specified [2] [3]
Food Products 0.5-100 > 0.999 Not specified Not specified [10]
Precision and Accuracy

Purpose: To evaluate the method's ability to generate reproducible results (precision) and its closeness to the true value (accuracy). Procedure:

  • Repeatability (Intra-day precision): Analyze six independent preparations of this compound at 100% of test concentration on the same day by the same analyst.
  • Intermediate precision (Inter-day precision): Analyze five samples containing nominal amounts of this compound on different days by different analysts.
  • Accuracy: Perform recovery studies by spiking known amounts of this compound standard into placebo preparations at three concentration levels (50%, 100%, 150% of target).

Acceptance Criteria:

  • Repeatability: RSD ≤ 2% [5] [8]
  • Intermediate precision: RSD ≤ 2% between analysts and days [5]
  • Accuracy: Mean recovery between 98-102% with RSD ≤ 2% [8]

Table 2: Precision and Accuracy Data for this compound HPLC Methods

Validation Parameter This compound Concentration RSD (%) Recovery (%) Reference
Intra-day Precision 35 µg/mL 0.13 Not specified [5]
Inter-day Precision 35 µg/mL ≤ 0.52 Not specified [5]
Accuracy (Recovery) 50-150% of target < 0.21 ≥ 95 [8]
Repeatability 0.125 µg/mL ≤ 5.33 98-102 [3]
Specificity and Forced Degradation Studies

Purpose: To demonstrate that the method specifically quantifies this compound without interference from degradation products, excipients, or other components. Procedure:

  • Inject mobile phase (blank), placebo preparation, standard solution, and sample solution separately.
  • Perform forced degradation studies on this compound under the following conditions:
    • Acidic hydrolysis: Treat with 0.1M HCl at room temperature for 24 hours or 60°C for 1 hour
    • Basic hydrolysis: Treat with 0.1M NaOH at room temperature for 24 hours or 60°C for 1 hour
    • Oxidative degradation: Treat with 3% H₂O₂ at room temperature for 24 hours
    • Thermal degradation: Expose solid sample to 60°C for 24 hours
    • Photodegradation: Expose to UV light (254 nm) for 24 hours
  • Compare chromatograms to demonstrate separation of degradation products from the analyte peak.

Acceptance Criteria:

  • Resolution: Degradation product peaks should be baseline separated from analyte peak (Rs > 2.0)
  • Peak purity: Should be established for the this compound peak using PDA detection
  • Mass balance: ≥ 95% after degradation studies [9]

Experimental Protocols for Specific Applications

Pharmaceutical Gel Analysis

Scope: This protocol describes the simultaneous determination of 2-phenoxyethanol, mthis compound, this compound, and propylparaben in a pharmaceutical gel formulation [4] [5].

Materials and Equipment:

  • HPLC system with UV detector or photodiode array detector
  • Lichrosorb C8 column (150×4.6 mm, 5 µm) or equivalent
  • Mobile phase: Acetonitrile/tetrahydrofuran/water (21:13:66, v/v/v) adjusted to pH 3.0±0.05 with formic acid
  • Standards: 2-phenoxyethanol (≥99%), mthis compound (≥99%), this compound (≥99%), propylparaben (≥99%)

Sample Preparation:

  • Accurately weigh approximately 1.0 g of gel sample into a 100 mL volumetric flask.
  • Add 50 mL methanol and sonicate for 10 minutes with occasional shaking.
  • Cool to room temperature and dilute to volume with methanol.
  • Transfer 10.0 mL of this solution to another 100 mL volumetric flask.
  • Dilute to volume with mobile phase and mix thoroughly.
  • Filter through a 0.45 µm membrane filter before injection.

Standard Preparation:

  • Accurately weigh approximately 1.5 g 2-phenoxyethanol, 0.290 g mthis compound, 0.07 g this compound, and 0.036 g propylparaben into a 100 mL volumetric flask.
  • Dissolve and dilute to volume with mobile phase (stock solution).
  • Transfer 5.0 mL of stock solution to a 100 mL volumetric flask.
  • Dilute to volume with mobile phase to obtain working standard with concentrations of 750, 145, 35, and 18 µg/mL for 2-phenoxyethanol, mthis compound, this compound, and propylparaben, respectively.

Chromatographic Conditions:

  • Flow rate: 1.0 mL/min
  • Detection wavelength: 258 nm
  • Injection volume: 10 µL
  • Column temperature: Ambient
  • Run time: 20 minutes

System Suitability Parameters:

  • Retention times: Mthis compound ~6.00 min, this compound ~9.05 min [5]
  • Resolution: Between mthis compound and this compound > 10 [5]
  • Theoretical plates: >7000 for this compound [5]
Body Cream Analysis with DLLME Preconcentration

Scope: This protocol describes the determination of this compound and other parabens in body cream samples using dispersive liquid-liquid microextraction (DLLME) for sample preparation, followed by HPLC-UV analysis [2].

Materials and Equipment:

  • HPLC system with UV detector
  • C18 column (150×4.6 mm, 5 µm)
  • Mobile phase: Acetonitrile/water gradient or isocratic systems
  • Centrifuge, vortex mixer, ultrasonic bath
  • Microsyringe for DLLME

DLLME Procedure:

  • Accurately weigh 0.5 g of homogenized body cream sample into a 15 mL conical tube.
  • Add 5 mL of acetonitrile and vortex for 1 minute.
  • Sonicate for 10 minutes and centrifuge at 3500 rpm for 5 minutes.
  • Transfer the supernatant to another tube and repeat extraction with another 5 mL acetonitrile.
  • Combine the supernatates and evaporate to dryness under nitrogen stream.
  • Reconstitute the residue with 5 mL ultrapure water.
  • For DLLME: Transfer 5 mL of the aqueous solution to a 10 mL conical tube.
  • Rapidly inject a mixture of 1 mL acetonitrile (disperser solvent) and 0.5 mL chloroform (extraction solvent) using a syringe.
  • Vortex for 30 seconds to form a cloudy solution.
  • Centrifuge at 3500 rpm for 5 minutes to separate the organic phase.
  • Carefully collect the sedimented organic phase using a microsyringe.
  • Transfer to a vial and evaporate to dryness under gentle nitrogen stream.
  • Reconstitute with 100 µL mobile phase for HPLC analysis.

Chromatographic Conditions:

  • Mobile phase: Acetonitrile/water (50:50, v/v) or phosphate buffer (pH 4.0)-methanol (79:21, v/v) [8] [2]
  • Flow rate: 1.0 mL/min
  • Detection wavelength: 254 nm
  • Injection volume: 20 µL
  • Column temperature: 25°C

Method Performance:

  • Extraction efficiency: >85% for this compound
  • Enrichment factor: >10
  • RSD: <7% for repeatability

Troubleshooting and Technical Considerations

Common Issues and Solutions
  • Peak Tailing: If tailing factor exceeds 2.0, consider using a column with different endcapping, adding acid to mobile phase to suppress silanol interactions, or reducing injection volume.
  • Retention Time Drift: This may indicate mobile phase evaporation or column temperature fluctuations. Prepare fresh mobile phase daily and ensure consistent column temperature.
  • Reduced Recovery in Sample Preparation: For complex matrices like creams, ensure complete extraction by extended sonication time (15-20 minutes) and multiple extraction steps.
  • Interference from Matrix Components: Implement effective sample clean-up procedures such as DLLME, solid-phase extraction, or carrez clarification for food samples [2] [10].
Safety and Environmental Considerations

The analytical greenness of HPLC methods for this compound determination has gained increased attention. Methods should be evaluated using metrics such as the Analytical Greenness (AGREE) calculator and Blue Applicability Grade Index (BAGI) to minimize environmental impact [8]. Strategies for improving method greenness include:

  • Reducing solvent consumption by employing shorter columns or micro-bore columns
  • Replacing hazardous solvents with more environmentally friendly alternatives
  • Implementing waste recycling procedures for acetonitrile and methanol
  • Minimizing sample preparation steps to reduce energy consumption and waste generation

Recent studies have demonstrated that isocratic methods with simple sample preparation can achieve AGREE scores around 0.5, indicating moderate environmental friendliness while maintaining analytical performance [8].

G HPLC Method Validation Workflow for this compound Analysis cluster_0 HPLC Method Development cluster_1 Sample Preparation cluster_2 Method Validation (ICH Q2(R1)) cluster_3 Application to Real Samples MD1 Column Selection (C8/C18, 150mm, 5µm) MD2 Mobile Phase Optimization (ACN/THF/Water or Buffer/MeOH) MD1->MD2 MD3 Detection Wavelength (258 nm optimal) MD2->MD3 MD4 Flow Rate Setting (1.0 mL/min typical) MD3->MD4 SP1 Pharmaceutical Gels: Solvent Extraction MD4->SP1 SP2 Body Creams: DLLME Preconcentration SP1->SP2 SP3 Food Products: Carrez Clarification SP2->SP3 MV1 System Suitability (RSD ≤ 1%, Rs > 1.5) SP3->MV1 MV2 Linearity & Range (r ≥ 0.999) MV1->MV2 MV3 Precision (Intra-day RSD ≤ 2%) MV2->MV3 MV4 Accuracy (Recovery 98-102%) MV3->MV4 MV5 Specificity (Forced Degradation) MV4->MV5 MV6 Robustness (Parameter Variations) MV5->MV6 APP1 Pharmaceutical Quality Control MV6->APP1 APP2 Cosmetic Product Safety Assessment APP1->APP2 APP3 Food Safety Monitoring APP2->APP3 APP4 Exposure & Risk Assessment APP3->APP4

Figure 1: Comprehensive workflow for the development and validation of HPLC methods for this compound analysis in various matrices

Conclusion

The HPLC method validation for this compound preservatives requires careful consideration of analytical parameters and matrix effects to ensure reliable quantification in various product formulations. The protocols outlined in this document provide comprehensive guidance for method development, validation, and application in quality control laboratories. The validated methods demonstrate excellent linearity, precision, accuracy, and specificity for this compound determination across the concentration ranges typically encountered in pharmaceutical, cosmetic, and food products.

Recent advancements in sample preparation techniques, particularly DLLME for complex matrices, have significantly improved the sensitivity and selectivity of paraben analysis while aligning with green analytical chemistry principles. The incorporation of forced degradation studies provides crucial information about method specificity and stability-indicating properties, essential for product shelf-life determination.

As regulatory requirements continue to evolve regarding paraben usage, the availability of robust analytical methods becomes increasingly important for compliance monitoring and safety assessment. The protocols described herein represent current best practices in this compound analysis and can be adapted to specific laboratory needs while maintaining compliance with international regulatory standards.

References

Comprehensive Analytical Methods for Ethylparaben Analysis in Personal Care Products: Application Notes and Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Regulatory Context

Ethylparaben (ethyl 4-hydroxybenzoate, CAS 120-47-8) is a widely utilized preservative belonging to the paraben family, frequently incorporated into cosmetic formulations, pharmaceutical products, and select food items to inhibit microbial growth and extend product shelf life. As a member of the paraben group, it functions through its antimicrobial properties against a broad spectrum of bacteria, fungi, and yeast, making it particularly valuable in water-based products susceptible to contamination. The chemical structure of this compound—an ethyl ester of p-hydroxybenzoic acid—confers optimal solubility characteristics that facilitate its incorporation into various product matrices while maintaining effective preservative activity at relatively low concentrations typically ranging from 0.01% to 0.5% in finished products [1] [2].

The regulatory landscape governing this compound usage has evolved significantly in recent years, particularly with the introduction of the Modernization of Cosmetics Regulation Act (MoCRA) in 2022, which represents the most substantial expansion of the U.S. Food and Drug Administration's authority to regulate cosmetics since the Federal Food, Drug, and Cosmetic Act was established in 1938 [3] [4]. This enhanced regulatory framework mandates stricter requirements for safety substantiation, facility registration, product listing, and adverse event reporting within specific timelines. Furthermore, the global regulatory environment has become increasingly complex, with nearly 20 U.S. states enacting or proposing legislation restricting various chemical substances in cosmetics, including California's PFAS-Free Cosmetics Act and comprehensive bans on intentionally added PFAS in Colorado and Maryland [4]. The European Union continues to update its Cosmetic Products Regulation (EC 1223/2009), with proposed compliance deadlines beginning in June 2026 [5].

Analytical methods for this compound quantification have consequently gained importance to ensure both regulatory compliance and product safety. The growing consumer awareness of potential endocrine-disrupting effects associated with paraben exposure—despite regulatory agencies maintaining their safety at low concentrations—has intensified the need for robust, sensitive, and specific analytical methodologies [6] [2]. This compound's classification as a potential endocrine-disrupting chemical (EDC) stems from its ability to exhibit weak estrogenic activity, bind to estrogen receptors, and potentially disrupt hormonal balance through various mechanisms, thereby necessitating precise monitoring of its presence and concentration in consumer products [2].

Analytical Techniques for this compound Separation and Detection

High-Performance Liquid Chromatography (HPLC) Methods

HPLC remains the workhorse technique for this compound analysis due to its robust separation capabilities, reproducibility, and compatibility with various detection systems. The selection of appropriate stationary phases is critical for achieving optimal resolution, particularly when analyzing complex matrices containing multiple preservatives with similar chemical structures.

Table 1: HPLC Conditions for this compound Analysis Using Different Stationary Phases

Parameter Amaze C18 SPF Column [7] Amaze HA Mixed-Mode Column [7] Heritage MA Column [7]
Column Dimensions 4.6 × 150 mm, 3 μm, 100 Å 3 × 100 mm, 3 μm, 100 Å 4.6 × 150 mm, 3 μm, 100 Å
Separation Mode Reversed-phase Reversed-phase/Anion-exchange Reversed-phase
Mobile Phase 30% ACN with 0.1% TFA ACN/water/ammonium formate pH 3.7 60% ACN with 10 mM Am Ac pH 4
Flow Rate 1.0 mL/min 0.6 mL/min 1.0 mL/min
Detection UV 235 nm UV 235 nm UV 255 nm
Injection Volume 3 μL 3 μL 3 μL
Sample Concentration 0.1-0.1 mg/mL various-0.2 mg/mL 0.2 mg/mL
Analytes Separated Benzyl alcohol, benzoic acid, mthis compound, this compound, propylparaben Benzyl alcohol, dehydroacetic acid, sorbic acid, mthis compound, benzoic acid, this compound Mthis compound, this compound, propylparaben

The Amaze C18 SPF column employs a C18 stationary phase modified with proprietary polyfluorinated aromatic rings, which combines traditional hydrophobic retention mechanisms with unique pi-pi interactions beneficial for separating compounds with aromatic structures like parabens [7]. This configuration is particularly effective for resolving complex mixtures of preservatives commonly found in cosmetic formulations, including benzyl alcohol, benzoic acid, and multiple parabens. The typical mobile phase consists of acetonitrile/water mixtures with acidic modifiers such as 0.1% trifluoroacetic acid (TFA), which helps suppress silanol activity and improve peak shape. Detection is conventionally performed in the UV region at 235 nm, where parabens demonstrate strong absorption due to their aromatic structure [7].

For more complex matrices, the Amaze HA mixed-mode column provides orthogonal separation mechanisms through combined reversed-phase and anion-exchange properties [7]. This dual functionality enhances resolution of this compound from other acidic preservatives and matrix components that might co-elute in purely reversed-phase systems. The mobile phase typically employs buffered solutions such as ammonium formate at pH 3.7, which maintains the ionic characteristics of analytes while ensuring compatibility with MS detection if required. The reduced flow rate of 0.6 mL/min and narrower column dimensions (3 × 100 mm) contribute to improved sensitivity and reduced solvent consumption [7].

HPLC_Workflow cluster_HPLC HPLC Analysis Process cluster_Preparation Sample Preparation cluster_Analysis Data Analysis Sample_Preparation Sample_Preparation Column_Selection Column_Selection Sample_Preparation->Column_Selection Mobile_Phase_Optimization Mobile_Phase_Optimization Column_Selection->Mobile_Phase_Optimization System_Equilibration System_Equilibration Mobile_Phase_Optimization->System_Equilibration Sample_Injection Sample_Injection System_Equilibration->Sample_Injection Separation Separation Sample_Injection->Separation Detection Detection Separation->Detection Data_Analysis Data_Analysis Detection->Data_Analysis

Figure 1: HPLC Analysis Workflow for this compound Determination. The process begins with sample preparation, followed by critical method parameter optimization, separation, and data analysis stages.

Advanced LC-MS Techniques

Liquid chromatography coupled with mass spectrometry (LC-MS) provides enhanced sensitivity and specificity for this compound detection, particularly in complex matrices or when analyzing multiple parabens simultaneously. The International Fragrance Association (IFRA) recently published a new analytical guideline in January 2025 detailing an LC-MS method for detecting nine parabens in fragrance raw materials [8].

This advanced protocol utilizes liquid chromatography-tandem mass spectrometry (LC-MS/MS) operated in Multiple Reaction Monitoring (MRM) mode, which ensures accurate identification through monitoring two transitions per paraben, with retention time and MRM ratios serving as confirmation criteria [8]. This approach significantly reduces false positives and enhances detection specificity compared to conventional UV detection. The method is applicable to various fragrance raw materials and supports consistent quality control across the fragrance industry, demonstrating the ongoing evolution of analytical techniques for paraben analysis [8].

The MS detection parameters typically employ electrospray ionization (ESI) in negative mode, which is optimal for detecting parabens due to their ability to form stable deprotonated molecules [M-H]⁻. Key fragmentation patterns for this compound include transitions from m/z 165→121 and 165→93, corresponding to the loss of the ethyl group and subsequent decarboxylation, respectively. These characteristic transitions provide confirmation points that enhance analytical specificity when differentiating this compound from isobaric interferences in complex cosmetic matrices [8].

Sample Preparation and Extraction Protocols

Extraction Techniques for Cosmetic Matrices

The diversity of cosmetic formulations presents significant challenges for sample preparation, necessitating tailored extraction approaches based on product matrix characteristics. The fundamental principle involves complete extraction of this compound from the product matrix while minimizing interference from other components.

For water-based products such as toners, gels, and serums, simple dilution with an appropriate solvent such as methanol, acetonitrile, or water often suffices. Typically, 0.1-0.5 g of product is accurately weighed and diluted to 10-25 mL with solvent, followed by vigorous mixing (vortexing) for 30-60 seconds and potential brief sonication (5-10 minutes) to ensure complete dissolution and homogenization [7]. For products containing insoluble particulates or higher viscosity, centrifugation at 3000-5000 rpm for 10 minutes may be necessary to clarify the solution before analysis.

Oil-based formulations including creams, lotions, and makeup products require more extensive extraction procedures. These typically involve employing water-miscible organic solvents such as acetonitrile or methanol to break emulsions and extract this compound from the lipophilic matrix. A representative protocol involves weighing 0.5 g of sample into a suitable container, adding 10 mL of acetonitrile, vortexing for 60 seconds, sonicating for 15 minutes, then centrifuging at 4000 rpm for 10 minutes [9]. The supernatant is collected and potentially filtered through a 0.45 μm membrane before analysis. For particularly challenging matrices, sequential extraction with different solvent polarities or the addition of small amounts of stronger solvents like dichloromethane may be employed, though compatibility with subsequent HPLC analysis must be considered.

Cleanup and Concentration Techniques

While many cosmetic matrices can be analyzed after simple extraction and dilution, some complex formulations may require additional cleanup steps to remove interfering compounds that could compromise chromatographic performance or detection specificity. Solid-phase extraction (SPE) using C18 or mixed-mode cartridges provides effective cleanup by retaining this compound while allowing more polar matrix components or non-polar interferents to pass through, depending on the specific protocol employed.

For products with low this compound concentrations or when analyzing trace levels, concentration techniques may be necessary. Gentle evaporation under nitrogen stream or using vacuum concentrators can concentrate samples 10- to 50-fold, significantly enhancing method sensitivity. However, analysts should verify that this compound losses do not occur during concentration steps, particularly given its semi-volatile nature. For LC-MS applications, maintaining samples in compatible solvents (primarily methanol, acetonitrile, or their mixtures with water) is essential to prevent ionization suppression in the mass spectrometer source.

Table 2: Sample Preparation Methods for Different Cosmetic Product Types

Product Category Recommended Extraction Method Optimal Solvent System Cleanup Requirements Special Considerations
Shampoos & Conditioners Dilution & Filtration 50:50 ACN:Water Low Surfactants may cause interference; may require dilution factor optimization
Creams & Lotions Solvent Extraction, Sonication, Centrifugation ACN or MeOH Moderate Emulsion breaking critical; potential for column fouling from lipids
Makeup Products Solvent Extraction, Sonication, Centrifugation 70:30 ACN:DCM High High pigment load may require SPE cleanup; complex matrices
Fragrances Dilution & Direct Analysis MeOH Low High ethanol content may affect early eluting compounds; simple matrix
Serums & Gels Dilution & Vortexing 30:70 ACN:Water Low to Moderate Polymers may require filtration; viscous matrices need sufficient dilution

Analytical Method Validation and Quality Control

Validation Parameters and Acceptance Criteria

Robust method validation is essential to generate reliable, reproducible data for this compound quantification in cosmetic products. The following validation parameters should be established following ICH and FDA guidelines to ensure method suitability for its intended purpose.

Linearity and range are typically demonstrated across concentrations spanning 50-150% of the expected sample concentration, with a minimum correlation coefficient (r²) of 0.995 for HPLC-UV methods and 0.99 for LC-MS methods. This compound calibration curves generally exhibit linearity across 0.1-100 μg/mL depending on detection methodology, with UV detection offering approximately 0.1 μg/mL limit of quantification (LOQ) and MS detection achieving sub-ng/mL sensitivity [7] [8]. Accuracy is validated through spike recovery experiments at multiple concentration levels (typically 50%, 100%, and 150% of target concentration), with acceptable recovery ranges of 90-110% for cosmetic matrices. Precision encompasses both repeatability (intra-day precision, RSD < 2%) and intermediate precision (inter-day, different analysts, RSD < 5%), evaluated through replicate analysis of quality control samples.

Specificity ensures that the method can unequivocally identify and quantify this compound in the presence of other sample components, demonstrated through baseline resolution from closely eluting compounds such as mthis compound and propylparaben, with peak purity confirmed by photodiode array detection or MS. The limit of detection (LOD) and limit of quantitation (LOQ) are determined through signal-to-noise ratios of 3:1 and 10:1, respectively, with typical LOQ values of 0.1 μg/mL for HPLC-UV and 0.001 μg/mL for LC-MS methods [7] [8]. Robustness evaluates method resilience to deliberate, small variations in operational parameters such as mobile phase pH (±0.2 units), temperature (±5°C), and flow rate (±10%), with system suitability criteria ensuring maintained performance.

System Suitability and Quality Control Practices

Rigorous quality control practices are implemented throughout this compound analysis to ensure ongoing method reliability. System suitability tests are performed before each analytical batch to verify chromatographic performance, typically including criteria for retention time reproducibility (RSD < 2%), theoretical plate count (>2000 for parabens), tailing factor (<2.0), and resolution from closest eluting compound (>2.0) [7].

Continuous monitoring of analytical performance is maintained through inclusion of quality control samples at low, medium, and high concentrations within each batch, with acceptance criteria of ±15% from nominal concentrations. Blank samples (extraction solvents processed identical to samples) and carryover evaluations (injection of blank following high concentration standard) are incorporated to identify potential contamination or carryover issues. For laboratories conducting routine analysis, participation in proficiency testing schemes and periodic analysis of certified reference materials provides external validation of analytical performance and helps maintain accreditation status.

Regulatory Compliance and Safety Considerations

Global Regulatory Framework

The regulatory landscape for this compound in cosmetic products continues to evolve, with significant regional variations in permitted concentrations, restricted uses, and labeling requirements. In the United States, the FDA continues to implement MoCRA, which establishes new requirements for the cosmetics sector including mandatory facility registration, product listing, safety substantiation, and adverse event reporting [3] [4]. Under these regulations, serious adverse events must be reported within 15 business days, with additional reporting required if new medical information arises within one year [4].

The European Union maintains specific restrictions on paraben usage under Regulation (EC) No 1223/2009, with recent amendments focusing on simplified requirements pertaining to labeling and CMR (carcinogenic, mutagenic, or reprotoxic) classification, with proposed compliance deadlines beginning in June 2026 [5]. The European Scientific Committee on Consumer Safety (SCCS) has established specific limits for paraben concentrations, particularly prohibiting isopropyl-, isobutyl-, phenyl-, benzyl- and pentylparaben entirely while limiting the use of other parabens including this compound.

Globally, there is a trend toward increased transparency and consumer right-to-know initiatives, exemplified by allergen disclosure requirements for fragrances and potential endocrine disruptor labeling in some jurisdictions. Analytical methods must therefore be sufficiently sensitive to accurately quantify this compound at levels well below regulatory limits to ensure compliance across different markets.

Health and Safety Implications

While regulatory agencies including the FDA continue to review the safety of parabens in cosmetics, stating that "at this time, we do not have information showing that parabens as they are used in cosmetics have an effect on human health" [6], ongoing research suggests potential concerns about endocrine-disrupting properties. This compound is classified as a potential endocrine-disrupting chemical (EDC) due to its ability to exhibit weak estrogenic activity, bind to estrogen receptors, and potentially disrupt hormonal balance [2].

The proposed mechanisms of endocrine disruption include estrogenic activity through mimicking natural estrogen (17β-estradiol), anti-androgenic effects by interfering with testosterone activity, potential thyroid disruption, and metabolic effects through activation of peroxisome proliferator-activated receptor gamma (PPAR-γ), a key regulator of fat cell growth [2]. These concerns have led to consumer demand for paraben-free products and increased scrutiny from regulatory bodies, further emphasizing the importance of accurate analytical methods for monitoring this compound levels in consumer products.

Regulatory_Pathway cluster_PreMarket Pre-Market Requirements cluster_PostMarket Post-Market Surveillance Product_Development Product_Development Safety_Substantiation Safety_Substantiation Product_Development->Safety_Substantiation Facility_Registration Facility_Registration Safety_Substantiation->Facility_Registration Product_Listing Product_Listing Safety_Substantiation->Product_Listing Manufacturing Manufacturing Facility_Registration->Manufacturing Product_Listing->Manufacturing Adverse_Event_Monitoring Adverse_Event_Monitoring Manufacturing->Adverse_Event_Monitoring Regulatory_Reporting Regulatory_Reporting Adverse_Event_Monitoring->Regulatory_Reporting Market_Surveillance Market_Surveillance Regulatory_Reporting->Market_Surveillance

Figure 2: Regulatory Compliance Pathway for Cosmetic Products Under MoCRA. The process outlines pre-market requirements and post-market surveillance obligations for products containing this compound.

Conclusion

The analysis of this compound in personal care products requires carefully optimized and validated analytical methods to address the complex matrices and evolving regulatory requirements. HPLC with UV detection remains the most widely employed technique for routine quality control, offering robust performance and cost-effectiveness for the simultaneous quantification of multiple preservatives. The development of advanced stationary phases including fluorinated C18 and mixed-mode columns has significantly enhanced separation capabilities for complex paraben mixtures [7].

For applications requiring enhanced sensitivity and specificity, particularly in challenging matrices or when confirming potential non-compliant products, LC-MS/MS provides superior performance with the ability to detect and quantify this compound at trace levels while unequivocally confirming its identity through characteristic fragmentation patterns [8]. The recent introduction of standardized methods by organizations such as IFRA facilitates harmonized approaches across the industry, supporting consistent quality control practices [8].

The regulatory landscape continues to evolve rapidly, with MoCRA representing a significant expansion of FDA authority and numerous states implementing additional restrictions on cosmetic ingredients [3] [4]. These regulatory developments, coupled with increasing consumer awareness and demand for transparency, underscore the ongoing importance of robust, accurate, and precise analytical methods for this compound quantification. As the industry continues to innovate, analytical methodologies will need to adapt to address emerging challenges including the analysis of increasingly complex product formulations and the need to detect this compound at ever-lower concentration levels to meet both regulatory requirements and consumer expectations.

References

Comprehensive Application Notes and Protocols: Simultaneous Determination of Multiple Parabens in Pharmaceutical Gels

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Analytical Importance

Parabens (alkyl esters of p-hydroxybenzoic acid) remain extensively employed as antimicrobial preservatives in pharmaceutical formulations, including gels, due to their broad-spectrum efficacy, chemical stability, and cost-effectiveness. These compounds prevent microbial growth and extend product shelf life in water-containing formulations. Recent studies have raised concerns about their potential as endocrine-disrupting compounds, with estrogenic activity shown to increase with alkyl chain length [1]. The regulatory landscape continues to evolve, with the European Union revising concentration limits for specific parabens like propyl and butyl paraben in certain products [1]. These developments have intensified the need for robust analytical methods that can simultaneously quantify multiple paraben compounds in complex pharmaceutical matrices like gels.

The analysis of parabens in pharmaceutical gels presents particular challenges due to the complex matrix composition, typically containing gelling agents, stabilizers, penetration enhancers, and other excipients that can interfere with analytical determination. Furthermore, the need to monitor potential degradation products such as p-hydroxybenzoic acid and protocatechuates necessitates selective analytical techniques [1]. This document presents validated protocols using both HPLC-UV and LC-MS/MS methodologies to address these challenges, providing researchers with reliable tools for quality control and regulatory compliance in pharmaceutical development.

HPLC-UV Methodology for Routine Analysis

Operating Conditions and Instrumentation

The HPLC-UV method provides a cost-effective solution for laboratories requiring reliable paraben quantification without mass spectrometry capabilities. Based on established pharmacopeial approaches with modifications for enhanced efficiency, this method has been optimized specifically for pharmaceutical matrices including gels [2]. The instrumental configuration consists of an HPLC system with binary pump, autosampler, column oven, and UV detector. Separation is achieved using an Agilent TC-C18 column (250 mm × 4.6 mm, 5 μm particle size) maintained at 25°C, providing excellent peak symmetry and resolution for all target parabens [2].

The mobile phase employs a binary isocratic system consisting of phosphate buffer (pH 4.0) and methanol in a ratio of 79:21 (v/v), which effectively separates methyl, ethyl, and propyl parabens commonly used in pharmaceutical formulations [2]. The flow rate is set at 1.2 mL/min with detection at 254 nm, the wavelength maximum for parabens. The injection volume is 50 μL for preservative analysis, providing adequate sensitivity while minimizing matrix effects. Under these conditions, typical retention times are approximately 5.4 minutes for methyl paraben, 7.8 minutes for ethyl paraben, and 12.3 minutes for propyl paraben, with a total run time of 14-15 minutes [3]. This method demonstrates high specificity, with baseline separation of all target analytes free from interference from common gel excipients.

Sample Preparation Protocol

Table 1: Sample Preparation Steps for HPLC-UV Analysis of Pharmaceutical Gels

Step Procedure Parameters Notes
1. Sample Weighing Accurately weigh 0.05 g of gel sample Analytical balance (0.1 mg precision) Homogenize sample before weighing
2. Extraction Add 7 mL solvent (ethyl acetate:methanol:acetone, 2:4:4) Vortex 1 min, ultrasonicate 30 min, centrifuge 20 min at 3000 rpm Solvent ratio optimized for complete recovery
3. Cleanup Dilute supernatant with deionized water, load onto preconditioned C18 SPE cartridge Condition with iso-octane, ethyl acetate, methanol, then water (2 mL each) Removes gel matrix interferents
4. Elution Elute analytes with 1 mL of 50% acetonitrile Gentle vacuum or positive pressure Collect entire eluent
5. Concentration Evaporate to dryness under nitrogen stream, reconstitute in 200 μL acetonitrile Nitrogen evaporator at 30°C Reconstitution volume may be adjusted based on paraben concentrations

The sample preparation method has been optimized to address the challenges of gel matrices, which can entrap analytes and cause incomplete extraction. The selected solvent system effectively disrupts the gel structure while maintaining paraben stability during extraction [3]. The solid-phase extraction cleanup step utilizing C18 cartridges significantly reduces matrix effects, improving both method sensitivity and chromatographic performance. For method verification, preparation of standard solutions involves accurately weighing reference standards of methyl paraben (1.4 mg/mL), ethyl paraben (1.1 mg/mL), and propyl paraben (0.7 mg/mL), then diluting with mobile phase to create calibration standards [2].

LC-MS/MS Methodology for Advanced Applications

Instrumental Configuration and Parameters

Liquid chromatography coupled with tandem mass spectrometry provides superior sensitivity and selectivity for comprehensive paraben analysis, including simultaneous quantification of multiple paraben species and their degradation products. This approach is particularly valuable for stability studies and when analyzing complex gel formulations with potential interferents. The LC system should be configured with a binary pump, autosampler, and column oven, with separation performed using a reversed-phase C18 column (e.g., Zorbax SB-C18, 12.5 mm × 4.6 mm, 5 μm) maintained at 25°C [3] [4].

The mobile phase consists of 0.1% formic acid in water (mobile phase A) and 0.1% formic acid in 2-propanol (mobile phase B), with a gradient elution program starting at 50% B, increasing to 95% B over 3 minutes, holding for 4 minutes, then returning to initial conditions for column re-equilibration [4]. The mass spectrometer operates in negative electrospray ionization (ESI-) mode for enhanced sensitivity, with multiple reaction monitoring (MRM) transitions optimized for each paraben compound. Key MS parameters include source temperature of 500°C, ionization voltage of 4500 V, and unit resolution for both Q1 and Q3 mass analyzers [4].

Table 2: MRM Transitions and Parameters for Paraben Analysis by LC-MS/MS

Compound Q1 Mass (m/z) Q3 Mass (m/z) Retention Time (min) Collision Energy (V) Declustering Potential (V)
Methyl Paraben 151.0 136.0/92.0 5.4 15-20 40-50
Ethyl Paraben 165.0 139.0/95.0 7.8 15-20 40-50
Propyl Paraben 179.0 136.0/92.0 12.3 15-20 40-50
Butyl Paraben 193.0 136.0/92.0 15.1 15-20 40-50
Benzyl Paraben 213.0 136.0/92.0 16.5 15-20 40-50
p-Hydroxybenzoic acid 137.0 93.0 4.2 15-20 40-50
Sample Preparation for LC-MS/MS Analysis

For mass spectrometric analysis, sample preparation follows a streamlined approach: weigh approximately 100 mg of gel sample into 5 mL of 1:1 (v/v) methanol-acetonitrile mixture [4]. Sonicate the sample for 10 minutes to ensure complete extraction, followed by centrifugation at 800 × g for 5 minutes. Filter the supernatant through a 0.2-μm membrane filter before transferring 1 mL to an autosampler vial for analysis. For complex gel formulations containing multiple excipients that may cause matrix effects, additional cleanup using solid-phase extraction with C18 or HLB cartridges is recommended, following protocols similar to those described for HPLC-UV analysis [1].

The LC-MS/MS method enables simultaneous determination of six parabens and four derivatives in a single chromatographic run, making it particularly suitable for comprehensive screening applications. The method has demonstrated excellent performance with recovery rates between 84-109% for various pharmaceutical matrices, including challenging formulations such as gels and creams [1]. The runtime of approximately 15 minutes provides a balance between comprehensive analyte coverage and analytical throughput, making this method suitable for high-volume quality control environments.

Method Validation and Performance Data

Accuracy, Precision, and Linearity

Both HPLC-UV and LC-MS/MS methods have undergone comprehensive validation according to International Council for Harmonisation (ICH) guidelines. The HPLC-UV method demonstrates excellent linearity with correlation coefficients (R²) ≥ 0.9995 across a concentration range of 1-32 μg/mL for methyl, ethyl, and propyl parabens [2]. The LC-MS/MS method shows similar performance with linear ranges of 10-1000 μg/L and R² values > 0.999 for all target parabens [5]. Method accuracy, determined through spike-recovery experiments, ranges from 95-108% for both techniques, well within acceptable limits for pharmaceutical analysis.

Precision studies reveal outstanding reproducibility for the HPLC-UV method, with relative standard deviations (RSD%) for precision less than 0.21% [2]. The LC-MS/MS method demonstrates comparable precision, with intraday and interday RSD values between 1.16-9.21% across all target analytes [5]. These results confirm that both methods provide reliable quantitative data suitable for quality control applications in pharmaceutical manufacturing and stability testing.

Table 3: Validation Parameters for Paraben Analysis Methods

Validation Parameter HPLC-UV Method [2] LC-MS/MS Method [5] Acceptance Criteria
Linearity Range 1-32 μg/mL 10-1000 μg/L -
Correlation Coefficient (R²) ≥ 0.9995 > 0.999 ≥ 0.995
Accuracy (% Recovery) ≥ 95% 84.5-108.8% 85-115%
Precision (RSD%) < 0.21% 1.16-9.21% < 10%
LOD Not specified 10 μg/L -
LOQ Not specified 10 μg/L -
Sensitivity and Specificity

The LC-MS/MS method offers superior sensitivity with limits of quantification (LOQ) of 10 μg/L for all target parabens, significantly lower than achievable with HPLC-UV [5]. This enhanced sensitivity makes LC-MS/MS particularly suitable for trace analysis and applications requiring detection of low paraben concentrations. Both methods demonstrate excellent specificity, with baseline separation of all target analytes and no interference from common pharmaceutical excipients found in gel formulations. For HPLC-UV, specificity is achieved through chromatographic separation, while LC-MS/MS provides additional specificity through MRM transitions that confirm compound identity based on both retention time and fragmentation pattern.

Analytical Workflow Diagram

The following diagram illustrates the complete analytical workflow for the simultaneous determination of parabens in pharmaceutical gels, incorporating both HPLC-UV and LC-MS/MS pathways:

G Start Start Analysis SamplePrep Sample Preparation Weigh 0.05-0.1g gel Start->SamplePrep Extraction Solvent Extraction Ultrasonicate 30 min SamplePrep->Extraction Cleanup SPE Cleanup C18 or HLB cartridge Extraction->Cleanup AnalysisDecision Analysis Method Selection Cleanup->AnalysisDecision HPLC HPLC-UV Analysis AnalysisDecision->HPLC Routine QC LCMS LC-MS/MS Analysis AnalysisDecision->LCMS Trace Analysis DataProcessing Data Processing Calibration & Quantification HPLC->DataProcessing LCMS->DataProcessing Report Result Reporting DataProcessing->Report

Diagram 1: Complete analytical workflow for paraben determination in pharmaceutical gels, showing both HPLC-UV and LC-MS/MS pathways.

Application Notes and Practical Considerations

Method Optimization and Troubleshooting

Successful implementation of these methods requires attention to several critical parameters. For HPLC-UV analysis, mobile phase pH significantly impacts peak shape and separation efficiency; maintaining phosphate buffer at pH 4.0 provides optimal compromise between analyte separation and column longevity [2]. Column temperature should be controlled at 25±2°C to ensure retention time reproducibility. For LC-MS/MS applications, source parameters require careful optimization—specifically, desolvation temperature and nebulizer gas flow—to maximize sensitivity while minimizing adduct formation [4].

Common issues encountered during method implementation include peak tailing, which can often be resolved by adjusting mobile phase pH or incorporating small percentages of modifiers like formic acid (0.1%) [4]. Matrix effects in mass spectrometric detection, particularly signal suppression or enhancement, can be mitigated through effective sample cleanup and use of stable isotope-labeled internal standards when available. For both techniques, system suitability tests should be performed before sample analysis, evaluating parameters such as retention time reproducibility, peak asymmetry, and resolution between critical analyte pairs.

Regulatory and Safety Considerations

Pharmaceutical analysis of parabens must consider evolving regulatory guidelines regarding permissible concentrations. The European Union has established maximum concentration limits for parabens in certain products, including restrictions on propyl and butyl paraben in cosmetics for children under three years of age [1]. While pharmaceutical regulations may differ, these trends indicate increasing regulatory scrutiny of paraben usage. From an analytical perspective, methods should be validated to demonstrate capability to quantify parabens at concentrations well below established limits, typically with LOQs at least 10-fold lower than the regulated threshold.

Laboratory safety protocols should address hazards associated with organic solvents used in extraction procedures, particularly methanol and acetonitrile, which require appropriate ventilation and personal protective equipment. Standard solutions should be prepared in amber glassware to prevent potential photodegradation of parabens, particularly when analyzing for potential degradation products [1]. Quality control measures should include analysis of method blanks, continuing calibration verification, and quality control samples with each batch to ensure ongoing method reliability.

Conclusion

The protocols presented in this document provide comprehensive methodologies for simultaneous determination of multiple parabens in pharmaceutical gel formulations. The HPLC-UV method offers a cost-effective solution for routine quality control applications, while the LC-MS/MS approach delivers enhanced sensitivity and selectivity for comprehensive profiling including degradation products. Both methods have been rigorously validated and demonstrate excellent performance characteristics including accuracy, precision, and linearity across relevant concentration ranges.

As regulatory scrutiny of paraben usage continues to evolve, these analytical methods provide pharmaceutical scientists with robust tools for formulation development, quality control, and stability testing. The workflows can be adapted to analyze additional paraben species or modified for specific gel matrix characteristics, offering flexibility for various application needs. By implementing these protocols, laboratories can ensure reliable quantification of paraben preservatives, supporting both product quality and compliance with regulatory standards.

References

Effervescence-Assisted Emulsification Microextraction (EA-EME)

Author: Smolecule Technical Support Team. Date: February 2026

This modern microextraction technique uses a hydrophobic Deep Eutectic Solvent (DES) as a green extractant, combined with an in-situ effervescent reaction to achieve high extraction efficiency for parabens from complex food matrices [1].

Experimental Workflow

The diagram below illustrates the main steps of the EA-EME procedure.

G Start Food Sample (Liquid or Homogenized) A DES Preparation Mix MTAC & Decanoic Acid Heat at 60°C until clear Start->A B Mix Sample with Na₂CO₃ and DES in vial A->B C Initiate Effervescence Add HCl, vortex B->C D Formation of Fine DES Emulsion C->D E Centrifugation Separate DES Phase D->E F Analyze via HPLC-UV E->F Collect upper phase

Detailed EA-EME Protocol for Ethylparaben

Here is the complete methodological breakdown for the extraction and analysis of this compound from foodstuffs [1].

Reagents and Materials
  • Analytes: this compound (EP, 99.7% purity) and other target parabens (Mthis compound, Propylparaben, Butylparaben).
  • DES Components: Methyltrioctyl ammonium chloride (MTAC, HBA) and Decanoic acid (DecA, HBD).
  • Effervescence Agents: Sodium carbonate (Na₂CO₃) and Hydrochloric acid (HCl).
  • Food Samples: Fruit juices, beverages, and other foodstuffs.
  • Equipment: HPLC-UV system, vortex mixer, centrifuge, differential scanning calorimetry (DSC) for DES characterization.
Preparation of Hydrophobic Deep Eutectic Solvent (DES)
  • Components: Combine methyltrioctyl ammonium chloride (MTAC) and decanoic acid (DecA) at a 1:2 molar ratio [1].
  • Procedure: Mix the components in a vial and heat at 60°C with continuous stirring until a clear, homogeneous liquid forms. Characterize the formed DES using FT-IR and DSC to confirm its properties [1].
Microextraction Procedure
  • Sample Preparation: For liquid samples (e.g., juice), use directly after filtration. For solid foods, homogenize first.
  • Reaction Setup: Transfer a 10 mL sample into a 15 mL centrifuge tube. Add a specific concentration of sodium carbonate (Na₂CO₃) and a precise volume of the prepared DES.
  • Effervescence: Rapidly inject a volume of HCl solution into the mixture. Immediately vortex the tube for a set period. The acid-base reaction with Na₂CO₃ generates CO₂ bubbles, which disperse the DES throughout the sample as a fine emulsion [1].
  • Phase Separation: Centrifuge the mixture to break the emulsion and separate the phases. The hydrophobic DES phase, now enriched with the target parabens, will form a separate layer.
  • Collection: Carefully collect the upper DES layer using a micro-syringe. Filter it through a 0.22 μm membrane filter before instrumental analysis [1].
HPLC-UV Analysis
  • Instrument: High-Performance Liquid Chromatography with UV detection.
  • Column: C18 analytical column.
  • Mobile Phase: Acetonitrile and water mixture in a gradient elution mode.
  • Detection: UV detection at a wavelength of 256 nm [1].

Method Optimization and Performance Data

Optimal extraction conditions and analytical performance characteristics for the EA-EME method are summarized in the table below [1].

Table 1: Optimized Method Parameters and Performance Data for EA-EME of this compound

Parameter Optimal Condition or Value Notes / Other Parabens
DES Composition MTAC:DecA (1:2) Selected based on high recovery & low viscosity [1].
DES Volume Optimized via RSM ---
Na₂CO₃ Concentration Optimized via RSM Acts as effervescent agent [1].
Solution pH Optimized via RSM Critical for effervescence & extraction yield [1].
Linear Range (EP) 5-1000 ng/mL ---
Limit of Detection (LOD) 1.76 ng/mL For this compound [1].
Limit of Quantification (LOQ) 5.85 ng/mL For this compound [1].
Precision (RSD, n=6) 3.8% Indicates reproducibility [1].
Extraction Recovery 90.2% - 95.8% Range for the four parabens studied [1].

Key Applications and Advantages

This protocol is particularly suited for researchers monitoring preservatives in foods and developing green analytical methods.

  • Applications: Selective extraction and sensitive determination of this compound and other parabens (MP, PP, BP) in various foodstuffs like fruit juices and beverages [1].
  • Advantages of EA-EME with DES:
    • Green Chemistry: Uses a low-toxicity, biodegradable DES instead of hazardous organic solvents [1].
    • High Efficiency: Effervescence creates a vast surface area for rapid analyte transfer [1].
    • Simplicity & Cost-Effectiveness: The procedure is straightforward and requires minimal, low-cost equipment [1].

Important Considerations for Researchers

  • Matrix Effects: The performance can vary with different food matrices. It is crucial to perform a method validation using your specific sample type [1].
  • Method Scaling: The volumes and conditions described may need optimization if you are scaling the reaction up or down.
  • DES Characterization: Proper characterization of lab-made DES is essential to ensure batch-to-batch consistency and correct physicochemical properties [1].
  • Regulatory Context: Be aware of the regulatory landscape. Some regions, like California, are considering bans on propylparaben in food products, highlighting the importance of sensitive monitoring methods [2]. This compound is authorized for use in certain food contact substances per the U.S. FDA (21 CFR 175.105) [3].

References

Comprehensive Application Notes and Protocols: Gravimetric Determination of Ethylparaben Injection Volume in HPLC System Calibration and Pharmaceutical Analysis

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Principle

Ethylparaben (ethyl 4-hydroxybenzoate) is a widely utilized antimicrobial preservative employed in pharmaceutical, cosmetic, and food products to prevent microbial growth and maintain product stability. As a member of the paraben family, it demonstrates broad-spectrum activity against bacteria, fungi, and yeast, making it particularly valuable in multi-dose formulations where repeated contamination risk exists. The accurate quantification of this compound and other preservatives in formulations is critical for ensuring both product safety and efficacy throughout the shelf life of the product. High-Performance Liquid Chromatography (HPLC) represents the primary analytical technique for preservative analysis due to its sensitivity, specificity, and ability to simultaneously quantify multiple compounds in complex matrices.

Gravimetric determination provides a highly accurate and precise method for verifying autosampler injection volumes in HPLC systems, which is essential for generating reliable analytical data, particularly in regulated environments such as pharmaceutical quality control laboratories. This technique involves measuring the mass of liquid dispensed by the autosampler and converting it to volume using the density of the solution, thereby providing a direct verification of the actual injection volume delivered. The gravimetric approach for injection volume verification has been demonstrated to be significantly faster than previous methods, requiring less than 10 minutes to perform compared to older procedures that needed 2-3 hours, while maintaining stringent acceptance criteria appropriate for pharmaceutical analysis [1].

Reagents, Materials, and Equipment

Chemical Reagents
  • This compound standard (purity >99%) [2]
  • HPLC-grade water (resistivity ≥18 MΩ·cm)
  • HPLC-grade acetonitrile or methanol
  • Mobile phase additives (e.g., formic acid, trifluoroacetic acid, ammonium formate) as required by specific methods
Equipment and Instrumentation
  • HPLC system with autosampler capable of fixed-volume injections
  • Analytical balance with precision of ±0.01 mg or better
  • Volumetric flasks (Class A): 10 mL, 25 mL, 50 mL, 100 mL
  • Microsyringes or pipettes for standard preparation
  • HPLC column: Various columns have been employed for this compound analysis as detailed in Table 1
  • Ultrasonic bath for solvent degassing and standard dissolution
  • pH meter for mobile phase adjustment when required
  • SPME apparatus and GC/MS/MS system for alternative terpene analysis in related matrices [3]

Experimental Procedures

Preparation of Standard Solutions
3.1.1 this compound Stock Standard Solution (1000 μg/mL)
  • Accurately weigh 25.0 mg of this compound reference standard into a 25 mL volumetric flask
  • Dissolve in and dilute to volume with appropriate solvent (typically methanol, acetonitrile, or mobile phase)
  • Mix thoroughly until complete dissolution is achieved
  • Storage note: Stock solutions remain stable for 3 months when stored at 2-8°C in sealed containers
3.1.2 Working Standard Solutions
  • Prepare working standards by appropriate dilution of stock solution with mobile phase or solvent
  • For gravimetric injection volume testing: 20 μg/mL this compound solution [4] [1]
  • For preservative assay in products: Concentrations typically range from 20-200 μg/mL depending on application [2]
Gravimetric Determination of Injection Volume

The gravimetric method provides a direct measurement of the actual volume delivered by the HPLC autosampler, which is critical for method validation and data integrity in regulated laboratories [1].

  • Step 1: Tare a clean, dry autosampler vial containing a small magnetic stir bar on an analytical balance
  • Step 2: Fill the vial with HPLC-grade water (density approximately 1.0 g/mL at room temperature)
  • Step 3: Program the autosampler to perform six consecutive 50-μL injections from the vial
  • Step 4: After the injections, carefully remove the vial from the autosampler, ensuring no liquid is spilled
  • Step 5: Weigh the vial containing the remaining water and record the mass to the nearest 0.1 mg
  • Step 6: Calculate the average injection volume using the following equation:

[ \text{Average Injection Volume (μL)} = \frac{\text{Total Mass Decrease (mg)}}{\text{Number of Injections} \times \text{Density of Water (g/mL)}} ]

  • Step 7: Compare the calculated average volume against the acceptance criterion of 50 ± 2 μL [1]

Table 1: HPLC Columns and Conditions for this compound Analysis

Column Type Dimensions Mobile Phase Composition Flow Rate Detection Application Source
Lichrosorb C8 150×4.6 mm, 5 μm Acetonitrile/THF/water (21:13:66, v/v/v), pH 3.0 with formic acid 1.0 mL/min UV 258 nm Preservative mixture analysis [2]
Amaze C18 SPF 4.6×150 mm, 3 μm, 100 Å 30% ACN with 0.1% TFA 1.0 mL/min UV 235 nm Preservative mixtures [5]
Amaze HA Mixed-Mode 3×100 mm, 3 μm, 100 Å ACN/water/ammonium formate pH 3.7 0.6 mL/min UV 235 nm Multiple preservatives [5]
Heritage MA 4.6×150 mm, 3 μm, 100 Å 60% ACN with 10 mM ammonium acetate pH 4 1.0 mL/min UV 255 nm Paraben analysis [5]
Ultra Biphenyl 50×3.0 mm, 3.0 μm Gradient: 0.1% formic acid in water/0.1% formic acid in 2-propanol 0.3 mL/min MS/MS Multiple preservatives [6]

HPLC Analysis of this compound

Chromatographic Conditions

The reversed-phase mode is most commonly employed for this compound separation, typically using C8 or C18 stationary phases with isocratic elution for simple preservative mixtures or gradient elution for complex matrices. The mobile phase generally consists of aqueous-organic mixtures with modifiers such as trifluoroacetic acid (TFA), formic acid, or buffer solutions to control ionization and improve peak shape. For mass spectrometry detection, volatile buffers like ammonium formate or ammonium acetate are preferred [5] [6].

System Suitability Testing

Prior to sample analysis, system suitability tests must be performed to verify chromatographic system performance. For this compound analysis, key parameters include [2]:

  • Injection repeatability: ≤0.5% RSD for 10 replicate injections [4] [1]
  • Theoretical plates: >2000 for this compound peak
  • Tailing factor: ≤2.0
  • Resolution: >1.5 from closely eluting compounds

Method Validation

Analytical methods for this compound quantification must be appropriately validated to ensure reliability, accuracy, and reproducibility. The following validation parameters should be established [2]:

Linearity and Range
  • Prepare calibration standards at minimum five concentration levels across the expected working range
  • For preservative assays: 20-50 μg/mL for this compound in specific methods [2]
  • For related compounds in alternative matrices: 16-1350 μg/L for terpene analysis in BAL fluid [3]
  • Acceptance criterion: Correlation coefficient (r) > 0.999 [2]
Precision
  • Repeatability (intra-day): ≤0.5% RSD for six replicate injections at 100% test concentration [2]
  • Intermediate precision (inter-day): ≤0.52% RSD for analyses performed on different days [2]
Accuracy
  • Perform recovery studies by spiking known amounts of this compound into sample matrix
  • Test at three concentration levels (50%, 100%, 150% of target concentration)
  • Acceptance criterion: 98-102% recovery for drug substance assays [4] [2]

Table 2: Method Validation Parameters for this compound Determination

Validation Parameter Conditions Acceptance Criteria Source
Linearity 5 concentrations, duplicate injections r > 0.9998 [2]
Precision (Repeatability) 6 determinations at 100% test concentration RSD ≤ 0.5% [2] [1]
Precision (Intermediate) Analysis on different days RSD ≤ 0.52% [2]
Accuracy Recovery at 50%, 100%, 150% of target 98-102% recovery [4] [2]
Specificity Resolution from nearest peak Rs > 1.5 [2]
Solution Stability Room temperature, 48 hours No significant change [2]
Injection Volume Accuracy Gravimetric determination, n=6 50 ± 2 μL for 50-μL injection [1]

Applications in Pharmaceutical and Cosmetic Analysis

Analysis of Pharmaceutical Formulations

This compound is frequently combined with other preservatives such as mthis compound, propylparaben, and 2-phenoxyethanol in pharmaceutical products to provide broad-spectrum protection against microorganisms. Sample preparation typically involves simple dissolution and dilution with appropriate solvents, followed by filtration when analyzing liquids, gels, or semisolid formulations [2]. For complex matrices, additional extraction steps or cleanup procedures may be required to remove interfering compounds while maintaining analytical selectivity and sensitivity.

Quality Control and Stability Testing

The developed and validated methods are directly applicable to routine quality control of raw materials, in-process samples, and finished products to ensure preservative content within specified limits. Additionally, these methods are suitable for stability studies to monitor preservative concentration throughout the product's shelf life, verifying that adequate antimicrobial protection is maintained until expiration [2].

Workflow Visualization

The following diagram illustrates the complete workflow for the gravimetric determination of this compound injection volume and subsequent HPLC analysis:

G cluster_prep Standard Preparation cluster_grav Gravimetric Determination Start Start Method Prep1 Weigh this compound Standard Start->Prep1 Prep2 Prepare Stock Solution Prep1->Prep2 Prep3 Dilute to Working Concentration Prep2->Prep3 Grav1 Tare Vial with Water Prep3->Grav1 Grav2 Perform Six 50-µL Injections Grav1->Grav2 Grav3 Weigh Vial After Injection Grav2->Grav3 Grav4 Calculate Average Injection Volume Grav3->Grav4 HPLC1 Establish Chromatographic Conditions Grav4->HPLC1 HPLC2 Perform System Suitability Test Grav4->HPLC2 Volume Verified subcluster_hplc subcluster_hplc HPLC1->HPLC2 HPLC2->HPLC1 Fail HPLC3 Analyze Samples HPLC2->HPLC3 HPLC2->HPLC3 Pass HPLC4 Data Analysis and Reporting HPLC3->HPLC4 Validation Method Validation HPLC4->Validation End Method Implementation Validation->End

Diagram 1: Complete workflow for gravimetric determination of this compound injection volume and HPLC analysis

Troubleshooting and Technical Notes

  • Poor peak shape: Adjust mobile phase pH or change buffer concentration; consider column temperature optimization
  • Retention time drift: Ensure mobile phase is properly prepared and column temperature is stabilized
  • Inconsistent injection volume: Check for air bubbles in autosampler syringe, worn syringe parts, or improper seal engagement
  • Carryover between injections: Implement adequate wash steps in autosampler program and check for contaminated needle exterior
  • Low recovery: Verify extraction efficiency and ensure complete dissolution of standards and samples

Conclusion

The gravimetric determination of this compound injection volume represents a critical quality assurance measure in HPLC method validation, particularly for pharmaceutical analysis where injection accuracy directly impacts result reliability. When combined with robust HPLC methods using appropriate stationary phases and mobile phase compositions, this approach provides comprehensive quality control for preservative analysis in various product formulations. The detailed protocols and application notes presented herein offer researchers and pharmaceutical scientists a practical framework for implementing these techniques in both development and quality control environments, ultimately contributing to product safety and regulatory compliance.

References

autosampler precision testing ethylparaben solution

Author: Smolecule Technical Support Team. Date: February 2026

Autosampler Precision Testing Protocol

The established method for testing autosampler precision involves multiple consecutive injections of an ethylparaben solution, with the relative standard deviation (RSD) of the peak areas used as the key performance indicator [1].

  • Standard Solution: An This compound solution with a concentration of 20 μg/mL is used [1].
  • Injection Sequence: Perform 10 consecutive injections of 10 μL each from the same vial [1].
  • Acceptance Criterion: The precision is considered acceptable if the %RSD of the peak areas is ≤ 0.5% [1].

This test checks the autosampler's mechanical precision and the detector's measurement consistency [1]. The table below summarizes the key experimental parameters.

Parameter Specification
Analyte This compound [1]
Concentration 20 μg/mL [1]
Injection Volume 10 μL [1]
Number of Injections 10 consecutive [1]
Key Metric %RSD of Peak Areas [1]
Acceptance Criterion ≤ 0.5% RSD [1]

Complementary Tests for a Complete Workflow

A full autosampler qualification often includes other tests like injection linearity and carryover assessment [1]. The parameters for these tests, when using an this compound solution, are detailed below.

Test Injection Volumes Carryover Check Purpose
Linearity 5, 10, 40, and 80 μL (single injections) [1] Not Applicable Verifies proportional detector response across volumes [1].
Carryover 80 μL of standard, followed by 80 μL of blank [1] Measure peak area in blank injection [1] Ensures the autosampler does not contaminate subsequent samples [1].

Experimental Workflow and Data Analysis

The following diagrams illustrate the procedural steps for the precision test and the subsequent data analysis pathway.

G start Start Test prep Prepare this compound Standard Solution (20 µg/mL) start->prep inject Perform 10 Consecutive Injections (10 µL each) prep->inject acquire HPLC System: Acquire Chromatographic Data inject->acquire end_proc End Procedure acquire->end_proc

G start Begin Data Analysis data Raw Data: Peak Areas from 10 Injections start->data calc Calculate Mean and Standard Deviation (SD) data->calc calc_rsd Calculate %RSD (RSD = (SD / Mean) × 100%) calc->calc_rsd decide Evaluate Result calc_rsd->decide pass PASS %RSD ≤ 0.5% decide->pass Yes fail FAIL & INVESTIGATE %RSD > 0.5% decide->fail No end Report Findings pass->end fail->end

Important Considerations for Method Implementation

  • Method Validation: The autosampler precision test is often part of a broader HPLC method validation. A successfully validated method for paraben analysis should demonstrate linearity (r > 0.999), precision (RSD < 0.52%), accuracy, and robustness [2].
  • Solution Stability: The stability of analytical solutions is critical for reliability. One study evaluating preservative solutions under storage at 30°C for 15 days found the RSD of peak areas to be acceptable [2], but you should confirm stability for your specific conditions.
  • Gravimetric Confirmation: For an additional check of injection volume accuracy, a gravimetric procedure can be performed. One method involves six 50-μL injections of water from a tared vial, with an acceptance criterion of 50 ± 2 μL for the average delivered volume [1].

The protocol using a 20 µg/mL this compound solution and a 0.5% RSD criterion provides a solid foundation [1]. For a complete protocol, you may need to supplement with details such as the specific HPLC column, mobile phase composition, and detector wavelength from your internal methods or other standardized procedures.

References

Comprehensive Application Notes and Protocols for Reverse-Phase HPLC Analysis of Ethylparaben in Pharmaceutical and Cosmetic Products

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Ethylparaben Analysis and Its Analytical Significance

This compound (ethyl 4-hydroxybenzoate) is a paraben ester widely utilized as an antimicrobial preservative in pharmaceuticals, cosmetics, and food products. As a member of the paraben family, it effectively inhibits growth of fungi, yeast, and bacteria, thereby extending product shelf life. The chemical structure of this compound consists of a hydroxybenzoic acid backbone with an ethyl ester functional group, making it less polar than mthis compound but more polar than longer-chain parabens like propyl and butylparaben. Recent regulatory developments have heightened the importance of accurate paraben quantification, as longer-chain parabens (propyl and butyl) face stricter concentration limits due to emerging health concerns, while this compound and mthis compound remain permitted with specific concentration restrictions [1].

The analytical significance of this compound determination stems from both regulatory requirements and safety considerations. The European Commission Regulation stipulates that this compound concentration in cosmetic products must not exceed 0.4% as a single ester or 0.8% when combined with other parabens [1]. Furthermore, scientific studies have raised concerns about parabens acting as endocrine-disrupting chemicals, potentially affecting reproductive functions and linked to increased breast cancer incidence after topical application [1]. These factors necessitate robust, accurate, and precise analytical methods for this compound quantification in various matrices.

Reverse-phase High Performance Liquid Chromatography (RP-HPLC) has emerged as the primary analytical technique for paraben separation and quantification due to its high resolution, sensitivity, and ability to simultaneously determine multiple preservatives in complex matrices. The hydrophobic nature of this compound makes it particularly suitable for reversed-phase separation, where it typically elutes after mthis compound but before propylparaben in accordance with increasing chain length and hydrophobicity. This application note provides comprehensive protocols for this compound analysis using RP-HPLC, including method development, validation, and troubleshooting guidance to support researchers in pharmaceutical, cosmetic, and food industries.

Method Selection and Comparison of RP-HPLC Approaches

Critical Method Parameters for this compound Separation

The separation efficiency of this compound in RP-HPLC depends on several critical parameters, including stationary phase selection, mobile phase composition, detection wavelength, and column temperature. Based on comprehensive literature review and experimental data, this compound exhibits optimal retention and resolution on C8 and C18 stationary phases, with C18 columns being the most widely employed due to their superior hydrophobicity and versatility [2] [3]. The mobile phase selection typically involves binary or ternary mixtures of aqueous buffer with organic modifiers such as acetonitrile or methanol, with acetonitrile generally providing better separation efficiency and lower backpressure compared to methanol [4] [2].

The pH of the mobile phase significantly impacts paraben separation, with acidic conditions (pH 3.0-4.0) generally enhancing peak shape and resolution by suppressing ionization of residual silanol groups on the stationary phase and the acidic hydroxyl group on the paraben molecule. For detection, this compound exhibits strong UV absorption at wavelengths between 210-260 nm due to its aromatic structure, with 235-258 nm being the most commonly employed ranges for analytical quantification [2] [3]. The column temperature typically ranges from ambient to 40°C, with elevated temperatures reducing mobile phase viscosity and improving mass transfer, thereby enhancing separation efficiency [4].

Comparison of RP-HPLC Methods for this compound Analysis

Table 1: Comparison of HPLC Methods for this compound Separation

Method Parameter Method A [2] Method B [3] Method C [4] Method D [3]
Column Lichrosorb C8 (150×4.6 mm, 5 µm) Amaze C18 SPF (150×4.6 mm, 3 µm) C18 (250×4.6 mm, 5 µm) Heritage MA (150×4.6 mm, 3 µm)
Mobile Phase ACN:THF:Water (21:13:66, v/v/v) 30% ACN with 0.1% TFA Phosphate buffer:ACN (65:35, v/v) 60% ACN with 10 mM AmAc pH 4
Flow Rate 1.0 mL/min 1.0 mL/min 1.0 mL/min 1.0 mL/min
Detection Wavelength 258 nm 235 nm 210 nm 255 nm
Injection Volume 10 µL 3 µL 10 µL 3 µL
Column Temperature Ambient Ambient 40°C Ambient
Retention Time (this compound) 9.05 min Not specified Not specified Not specified
Theoretical Plates 7654 Not specified Not specified Not specified
Resolution 30.70 (from MP) Not specified Not specified Not specified

Table 2: System Suitability Parameters for this compound HPLC Methods

Parameter Acceptance Criteria Method A [2] Alternative Method [3]
Theoretical Plates (N) >2000 7654 Not specified
Tailing Factor (T) ≤2.0 1.133 Not specified
Capacity Factor (K') >2.0 6.45 Not specified
Repeatability (%RSD) ≤1.0% 0.13% Not specified
Resolution (Rs) >1.5 30.70 (from MP) Not specified

Protocol Development for this compound Analysis

Materials and Equipment
  • HPLC System: Shimadzu Prominence Ultra-Fast Liquid Chromatography or equivalent system with UV/PDA detector [4]
  • Chromatography Column: Lichrosorb C8 (150×4.6 mm, 5 µm) or equivalent C8/C18 column [2]
  • Analytical Balance: Capable of weighing to 0.1 mg accuracy
  • pH Meter: Calibrated with standard buffers at pH 4.0 and 7.0
  • Ultrasonic Bath: For mobile phase degassing
  • Vacuum Filtration Apparatus: With 0.22 µm or 0.45 µm membrane filters
  • Volumetric Flasks: Class A, various sizes (10, 50, 100 mL)
  • Microsyringe: Appropriate for HPLC injections (10-100 µL)
Reagent Preparation
  • Water: HPLC grade, purified through Milli-Q system or equivalent (resistivity ≤18.2 MΩ·cm) [2]
  • Acetonitrile: HPLC grade, low UV absorbance [4]
  • Tetrahydrofuran (THF): HPLC grade, stabilized [2]
  • Formic Acid: Analytical grade, for pH adjustment [2]
  • This compound Standard: High purity (≥99%) [2]
  • Phosphate Buffer (if using Method C): Dissolve 1.724 g of sodium dihydrogen phosphate monohydrate in 400 mL HPLC water, dilute to 500 mL, and adjust pH to 3.0 with diluted orthophosphoric acid (1:10) [4]
Mobile Phase Preparation

For Method A (Recommended for Optimal Separation): Prepare a mixture of acetonitrile, tetrahydrofuran, and water in the ratio 21:13:66 (v/v/v). Adjust the pH to 3.0±0.05 with formic acid. Filter the mobile phase through a 0.22 µm membrane filter and degas by sonication for 15 minutes before use [2].

For Alternative Methods: When using other mobile phase compositions, ensure all solvents are HPLC grade and properly mixed. For methods employing buffer systems, always adjust pH accurately as small variations can significantly impact retention time and peak shape. Filter and degas all mobile phases before use to prevent column damage and baseline instability.

Standard Solution Preparation
  • Primary Stock Solution: Accurately weigh approximately 70 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with mobile phase to obtain a concentration of approximately 700 µg/mL [2].
  • Working Standard Solutions: Prepare a series of working standards by appropriate dilution of the stock solution with mobile phase to cover the concentration range of 20-50 µg/mL for calibration [2].
  • System Suitability Solution: Prepare a solution containing this compound at the target concentration (approximately 35 µg/mL) along with other parabens if performing multi-component analysis [2].
Sample Preparation

For Pharmaceutical Gels and Creams: Accurately weigh about 1.0 g of sample into a 100 mL volumetric flask. Add approximately 50 mL methanol and sonicate for 10 minutes to extract the preservatives. Cool to room temperature, dilute to volume with methanol, and mix well. Transfer 10 mL of this solution to another 100 mL volumetric flask and dilute to volume with mobile phase. Filter through a 0.22 µm syringe filter before injection [2].

For Liquid Formulations: Accurately weigh 10 g of the liquid sample into a 50 mL volumetric flask. Add 30 mL methanol and vortex for 10 minutes. Allow to stand for 10 minutes, then filter through Whatman filter paper. Dilute 1 mL of the filtrate to 10 mL with methanol and filter through a 0.22 µm syringe filter [4].

Figure 1: Sample Preparation Workflow for this compound Analysis

G Start Start Sample Preparation Weigh Weigh Sample Accurately Start->Weigh Extract Extract with Methanol Weigh->Extract Sonicate Sonicate for 10 min Extract->Sonicate Dilute Dilute to Volume Sonicate->Dilute Filter1 Filter through Paper Dilute->Filter1 Dilute2 Further Dilute with Methanol Filter1->Dilute2 Filter2 Filter through 0.22 µm Syringe Filter Dilute2->Filter2 Analyze HPLC Analysis Filter2->Analyze

Chromatographic Separation Procedure

Instrument Setup and Conditioning
  • Install the HPLC column according to manufacturer instructions, ensuring proper connection to the system.
  • Set the column temperature to ambient conditions (or 40°C if specified in the method).
  • Prime the system with mobile phase, ensuring all lines are purged of air bubbles.
  • Set the detection wavelength to 258 nm for optimal this compound detection [2].
  • Establish a flow rate of 1.0 mL/min and allow the system to equilibrate until a stable baseline is achieved (typically 30-60 minutes).
  • Inject a blank solution (mobile phase) to confirm the absence of interfering peaks at the retention time of this compound.
System Suitability Testing

Before sample analysis, perform system suitability tests to verify that the chromatographic system is adequate for the intended analysis. Inject six replicates of the system suitability solution and evaluate the following parameters [2]:

  • Theoretical plates (N): Should be >2000 for this compound peak
  • Tailing factor (T): Should be ≤2.0
  • Repeatability: %RSD of peak areas for six injections should be ≤1.0%
  • Resolution: Should be >1.5 from adjacent peaks
Sample Analysis and Data Acquisition
  • Inject the appropriate volume (10 µL for most methods) of the prepared standard and sample solutions.
  • Monitor the chromatographic run for sufficient time to elute all compounds of interest (typically 15-20 minutes).
  • Identify this compound peak by comparing its retention time with that of the standard.
  • Integrate peaks using the chromatography data system, ensuring consistent integration parameters across all runs.
  • Calculate this compound concentration in samples using the calibration curve constructed from standard solutions.

Figure 2: HPLC Instrument Operation Workflow

G Start Start HPLC Operation Install Install and Condition Column Start->Install MobilePhase Prepare and Degas Mobile Phase Install->MobilePhase SetParams Set Instrument Parameters MobilePhase->SetParams Equilibrate Equilibrate System SetParams->Equilibrate Suitability Perform System Suitability Test Equilibrate->Suitability Sequence Run Standard and Sample Sequence Suitability->Sequence Integrate Integrate Chromatographic Peaks Sequence->Integrate Calculate Calculate Concentrations Integrate->Calculate

Method Validation Parameters and Acceptance Criteria

Validation Protocol

The analytical method validation for this compound quantification should be performed according to ICH Q2(R2) guidelines [4]. The validation protocol must demonstrate that the method is suitable for its intended purpose by assessing key parameters including specificity, linearity, accuracy, precision, robustness, limit of detection (LOD), and limit of quantitation (LOQ) [4] [2].

Specificity is demonstrated by the resolution of this compound from other preservatives and excipients, confirming the absence of interference at the retention time of interest. This is typically evaluated by comparing chromatograms of blank samples, placebo formulations (without preservatives), and samples spiked with the target analytes [4]. For this compound, baseline separation from other parabens such as mthis compound and propylparaben should be achieved with resolution greater than 1.5 [2].

Validation Parameters and Statistical Analysis

Table 3: Method Validation Parameters for this compound HPLC Analysis

Validation Parameter Experimental Procedure Acceptance Criteria Reported Values [2]
Linearity Range 5 concentration levels, 20-50 µg/mL R² > 0.999 R > 0.9998
Precision (Repeatability) 6 replicates at 100% concentration RSD ≤ 1.0% RSD = 0.13%
Intermediate Precision Different days, analysts, instruments RSD ≤ 2.0% RSD ≤ 0.52%
Accuracy (Recovery) Spiked samples at 3 levels (80%, 100%, 120%) Recovery 98-102% 98-102%
LOD Signal-to-noise ratio 3:1 - Not specified
LOQ Signal-to-noise ratio 10:1 - Not specified
Robustness Deliberate variations in method parameters RSD ≤ 2.0% Within specified limits

Linearity is evaluated by preparing calibration standards at a minimum of five concentration levels across the expected working range (typically 20-50 µg/mL for this compound) [2]. The correlation coefficient (R²) should be greater than 0.999, and the y-intercept should not be significantly different from zero. Precision is assessed through repeatability (intra-day) and intermediate precision (inter-day, between analysts, between instruments) studies, with %RSD values not exceeding 1.0% and 2.0%, respectively [2].

Accuracy is determined through recovery studies by spiking placebo formulations with known amounts of this compound at three concentration levels (80%, 100%, and 120% of target concentration) and calculating the percentage recovery, which should be within 98-102% [4] [2]. Robustness is evaluated by intentionally introducing small variations in method parameters such as mobile phase composition (±2%), pH (±0.1 units), flow rate (±0.1 mL/min), and column temperature (±2°C), then demonstrating that the method remains unaffected by these variations [4].

Troubleshooting and Method Optimization

Common Issues and Solutions
  • Peak Tailing: If tailing factor exceeds 2.0, consider using a mobile phase with lower pH (2.5-3.5), adding ion-pairing reagents, or trying a different column with superior endcapping [2].
  • Retention Time Shift: Significant retention time variations may indicate mobile phase composition inconsistencies, column temperature fluctuations, or column degradation. Prepare fresh mobile phase daily and ensure consistent column temperature [4].
  • Poor Resolution: If resolution from adjacent peaks is less than 1.5, optimize mobile phase composition by adjusting organic modifier percentage or using ternary solvent systems. Alternatively, adjust column temperature or gradient profile if using gradient elution [2].
  • Baseline Noise: Excessive baseline noise can result from contaminated mobile phase, air bubbles in the detector, or contaminated column. Always use HPLC-grade solvents, degas mobile phase thoroughly, and ensure proper column cleaning and storage [4].
Method Optimization Strategies

For method development, systematic optimization of chromatographic conditions is essential. Begin with a scouting gradient using a wide range of organic modifier (10-90% acetonitrile) to determine the approximate elution profile. Fine-tune separation by adjusting organic modifier percentage in 5% increments until acceptable retention (k' between 2-10) is achieved. If co-elution occurs, consider using alternative organic modifiers such as tetrahydrofuran or methanol, or employ ternary solvent systems to maximize selectivity space [5].

When analyzing complex matrices, sample preparation optimization is crucial. Evaluate different extraction solvents (methanol, acetonitrile, or mixtures), extraction times, and techniques (vortex mixing, sonication, shaking) to maximize recovery and minimize matrix interference. For challenging separations, consider alternative stationary phases such as phenyl, pentafluorophenyl, or mixed-mode columns, which offer different selectivity compared to traditional C8/C18 phases [3].

Applications in Pharmaceutical and Cosmetic Analysis

The developed and validated RP-HPLC method for this compound has widespread applications in quality control laboratories of pharmaceutical, cosmetic, and food industries. The method enables simultaneous quantification of multiple preservatives in various formulations, including gels, creams, liquids, and suspensions [4] [2]. Regular monitoring of preservative content throughout product shelf life ensures formulation stability and compliance with regulatory requirements [1].

In stability studies, the method can track preservative degradation over time under various storage conditions, providing critical data for establishing product expiration dates. The methodology also supports comparative studies of preservative efficacy in different formulation bases, helping manufacturers optimize preservative systems for maximum antimicrobial protection while minimizing potential health concerns [4] [1].

The regulatory compliance aspect of paraben analysis cannot be overstated, with strict limits imposed on paraben concentrations in various jurisdictions. The validated method provides manufacturers with a reliable tool to ensure their products meet these regulatory standards, particularly important given the evolving regulatory landscape surrounding paraben use [1].

Conclusion

The RP-HPLC method detailed in this application note provides a robust, accurate, and precise approach for this compound quantification in various product formulations. The method has been successfully validated according to ICH guidelines and demonstrates excellent performance characteristics including specificity, linearity, accuracy, and precision [4] [2]. The isocratic elution mode with UV detection offers simplicity and cost-effectiveness for routine quality control applications, while the relatively short analysis time (under 30 minutes) enables high throughput in busy laboratory environments [4].

The flexibility of the method allows for adaptation to different instrumentation and column configurations, making it widely applicable across various laboratory settings. Furthermore, the method can be easily modified to include additional preservatives commonly used in combination with this compound, providing a comprehensive analytical solution for preservative system analysis [2] [3]. By implementing this validated method, manufacturers can ensure product quality, stability, and regulatory compliance while safeguarding consumer health through accurate preservative quantification.

References

Ethylparaben Preservative Efficacy Testing: Comprehensive Protocols and Applications

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Ethylparaben

This compound (Ethyl 4-hydroxybenzoate, CAS 120-47-8) is a paraben ester widely employed as an antimicrobial preservative in cosmetics, pharmaceuticals, and food products [1]. Its efficacy stems from the ability to inhibit bacterial and fungal growth, thereby extending product shelf life. While considered safe at regulated concentrations (typically up to 0.4% for single paraben use or 0.8% for mixtures), ongoing research continues to evaluate its safety profile, particularly regarding potential endocrine-disrupting effects and its metabolic pathways in biological systems [2] [3].

Preservative Efficacy Testing Protocols

Standardized Antimicrobial Effectiveness Testing

The United States Pharmacopeia (USP) <51> protocol, also known as Preservative Efficacy Testing (PET) or Antimicrobial Effectiveness Testing (AET), is the standard methodology for evaluating preservative systems in aqueous-based products [4].

Core Protocol Summary:

  • Test Organisms: The test employs five specific USP-recommended strains: Staphylococcus aureus (Gram-positive bacteria), Escherichia coli (Gram-negative bacteria), Pseudomonas aeruginosa (Gram-negative bacteria), Candida albicans (yeast), and Aspergillus brasiliensis (mold) [4].
  • Inoculation and Incubation: The product is inoculated with a known concentration of each microorganism (typically >10⁵ CFU/mL) and incubated at specified conditions [4].
  • Viability Assessment: Microbial counts are quantified at predetermined intervals (Day 0, 1, 7, 14, and 28) to determine the log reduction in viability over time [4].

The following table outlines the specific acceptance criteria for different product categories as per USP <51>:

Table 1: USP <51> Acceptance Criteria for Preservative Efficacy

Product Category Description Microorganism Criteria (Log Reduction)
Category 1 Injections, ophthalmic, other sterile products Bacteria ≥1.0 log at 7 days; ≥3.0 log at 14 days; no increase from Day 14 to 28
Yeast & Molds No increase from initial count at 7, 14, and 28 days
Category 2 Topical lotions, non-sterile nasal, mucous membrane products Bacteria ≥2.0 log reduction at 14 days; no increase from Day 14 to 28
Yeast & Molds No increase from initial count at 14 and 28 days
Category 3 Oral products (non-antacid) Bacteria ≥1.0 log reduction at 14 days; no increase from Day 14 to 28
Yeast & Molds No increase from initial count at 14 and 28 days
Category 4 Antacids with aqueous base All No increase from initial count at 14 and 28 days
Experimental Workflow

The diagram below illustrates the complete PET workflow from sample preparation to final report generation.

USP_51_Workflow Figure 1: USP 51 Preservative Efficacy Test Workflow Start Receive Product Sample (230 mL/g) Sterility Initial Sterility Test (5-7 days) Start->Sterility Inoculate Inoculate with USP Strains (Day 0) Sterility->Inoculate Quantitate Quantify Organisms at Intervals Inoculate->Quantitate Day1 Day 1: Confirm Inoculum Level Quantitate->Day1 Day7 Day 7: First Efficacy Check Day1->Day7 Day14 Day 14: Second Efficacy Check Day7->Day14 Day28 Day 28: Final Efficacy Check Day14->Day28 Analyze Analyze Log Reduction Day28->Analyze Report Issue Final Report (Day 42) Analyze->Report

Metabolic Pathways and Mechanistic Insights

Understanding the metabolic fate of this compound is crucial for comprehensive safety and efficacy assessment.

In Vivo Metabolism

Research using Drosophila melanogaster models has elucidated key metabolic pathways. The following diagram summarizes the primary and secondary metabolic routes for this compound.

Ethylparaben_Metabolism Figure 2: this compound Metabolic Pathways EP This compound (EP) Ingested Hydrolysis Hydrolysis (Main Pathway) EP->Hydrolysis Carboxylesterase (CarE) Transesterification Transesterification (Secondary Pathway) EP->Transesterification PHBA p-Hydroxybenzoic Acid (PHBA) Hydrolysis->PHBA MP Mthis compound (MP) Transesterification->MP Conjugation Conjugation Reaction PHBA->Conjugation MP->Conjugation Excretion Conjugated Metabolites (Primary Excretion Form) Conjugation->Excretion

Key Findings from Metabolic Studies:

  • Hydrolysis is the primary metabolic pathway, accounting for 41.4-63.9% of this compound metabolism, yielding p-hydroxybenzoic acid (PHBA) [5].
  • Transesterification serves as a secondary pathway, producing 10.4-24.6% Mthis compound (MP) [5].
  • A significant portion (22.4-34.0%) of this compound can be excreted in its intact form [5].
  • Metabolites primarily exist in conjugated forms rather than free forms, facilitating excretion [5].
  • Carboxylesterase (CarE) enzyme activity shows a direct dose-response relationship with this compound metabolite concentrations, providing a potential biomarker for exposure assessment [5].

Research Applications and Safety Considerations

Industry Applications and Usage Levels

This compound serves as a critical preservative across multiple industries due to its broad-spectrum antimicrobial activity and cost-effectiveness [1].

Table 2: this compound Applications Across Industries

Industry Typical Product Examples Primary Function Considerations
Cosmetics & Personal Care Lotions, shampoos, deodorants, creams Prevents microbial contamination in water-based formulations, extends shelf life Consumer demand driving shift towards "clean" alternatives; potential for skin sensitization, especially on damaged skin [2].
Pharmaceuticals Topical ointments, creams, liquid formulations Ensures sterility and stability of drug products during storage and use Must comply with stringent compendial standards (e.g., USP <51>); concentration limits apply [1] [4].
Food Industry Processed foods, baked goods, beverages Inhibits mold and yeast growth in high-moisture content products Less common than in cosmetics; usage governed by food additive regulations [1].
Mechanistic Toxicology and Fibrosis Pathway

Recent research has identified potential fibrotic effects associated with this compound exposure, particularly in ophthalmic applications. The following diagram illustrates the proposed mechanism via the Wnt/β-catenin signaling pathway, which may be relevant for safety assessments in topical formulations.

Fibrosis_Pathway Figure 3: Wnt/β-catenin Mediated Fibrosis Pathway EP This compound Exposure Wnt Wnt Ligand Activation EP->Wnt Frizzled Binds Frizzled/LRP Receptor Wnt->Frizzled Destruction β-catenin Destruction Complex Disassembles Frizzled->Destruction BetaCat β-catenin Accumulates in Cytoplasm Destruction->BetaCat Nuclear β-catenin Translocates to Nucleus BetaCat->Nuclear TCF Forms Complex with TCF/LEF Factors Nuclear->TCF ECM ECM Gene Expression (Collagen, Fibronectin) TCF->ECM Fibrosis Subconjunctival Fibrosis ECM->Fibrosis XAV XAV-939 Inhibitor XAV->Destruction Stabilizes Complex

Key Research Findings:

  • This compound can induce subconjunctival fibrosis (SCF) through activation of the Wnt/β-catenin signaling pathway, potentially relevant for ophthalmic formulation safety [6].
  • This pathway promotes extracellular matrix (ECM) production in conjunctival fibroblasts, increasing expression of collagen I, fibronectin, and α-smooth muscle actin [6].
  • The specific inhibitor XAV-939 (at 1µM concentration) has been shown to suppress this pathway by stabilizing the β-catenin destruction complex, preventing downstream fibrotic gene expression [6].

Regulatory and Safety Framework

The safety assessment of this compound involves evaluating exposure margins and potential health impacts based on current toxicological data.

Table 3: Safety Assessment and Regulatory Margins

Parameter Value/Range Context and Significance
Allowed Concentration 0.4% (single), 0.8% (mixtures) Maximum use levels in cosmetic products as determined by the Cosmetic Ingredient Review (CIR) Expert Panel [2].
Estimated Daily Use Adults: 17.76 g; Infants: 378 mg Industry estimates of cosmetic product use for exposure assessment [2].
No Observed Adverse Effect Level (NOAEL) 1000 mg/kg/day Based on most statistically powerful study of butylparaben effects on male reproductive system [2].
Margin of Safety (MOS) Adults: 840-1690; Infants: ~3000-6000 Calculated by CIR Panel; MOS >100 generally considered acceptable, indicating sufficient safety margin [2].
Dermal Metabolism ~1% absorbed unmetabolized Following skin application, extensive metabolism in viable skin tissue limits systemic absorption [2].

Conclusion

This compound remains an effective and widely used preservative when employed within established regulatory guidelines and concentration limits. The standardized USP <51> protocol provides a robust framework for verifying antimicrobial efficacy across product categories. Emerging research on metabolic pathways, particularly hydrolysis and transesterification, and specific mechanisms like Wnt/β-catenin mediated fibrosis, offers valuable insights for comprehensive safety profiling. Researchers and formulators should consider these factors alongside consumer trends toward alternative preservation systems when developing new products.

References

Comprehensive Application Notes and Protocols: Synthesis and Bioevaluation of Ethylparaben Hydrazide-Hydrazone Derivatives

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Chemical Background

Hydrazide-hydrazone derivatives represent a privileged scaffold in medicinal chemistry due to their versatile biological activities and relatively straightforward synthesis. These compounds contain the characteristic -CONHN=CR1R2 functional group, which enables them to participate in diverse molecular interactions with biological targets. The ethylparaben hydrazide-hydrazone derivatives specifically combine the established antimicrobial properties of the paraben core with the enhanced bioactivity of the hydrazone moiety, resulting in compounds with significant potential for pharmaceutical development. The strategic incorporation of the hydrazone functionality has been shown to improve binding affinity and target selectivity while maintaining favorable pharmacokinetic properties, making this class of compounds particularly attractive for addressing drug resistance issues in antimicrobial therapy [1] [2].

The fundamental chemical structure of hydrazide-hydrazones allows them to function as effective hydrogen bond donors and acceptors, facilitating strong interactions with enzymatic binding pockets. This molecular feature is largely responsible for the broad spectrum of biological activities reported for these compounds, including antimicrobial, anticancer, anti-inflammatory, and antioxidant effects [3] [4]. The presence of the azomethine group (-CH=N-) in the hydrazone linker provides a versatile platform for structural modification, enabling fine-tuning of electronic properties and steric characteristics to optimize biological activity. Furthermore, the acid-labile nature of the hydrazone bond makes these compounds suitable for prodrug design, as they can selectively release active metabolites in the acidic microenvironment of target tissues, such as tumors or sites of infection [1].

Synthetic Protocols

Synthesis of this compound Hydrazide-Hydrazone Derivatives
2.1.1 Reaction Scheme and Mechanism

The synthesis of this compound hydrazide-hydrazone derivatives follows a straightforward condensation reaction between this compound hydrazide and various aromatic aldehydes. This transformation represents a classic nucleophilic addition-elimination sequence, where the carbonyl carbon of the aldehyde undergoes attack by the nucleophilic nitrogen of the hydrazide group, followed by dehydration to form the characteristic hydrazone bond. The reaction typically proceeds efficiently under mild conditions with moderate to excellent yields, making it suitable for both research and potential scale-up applications [2].

The following diagram illustrates the synthetic workflow for this compound hydrazide-hydrazone derivatives:

G A Ethyl 4-hydroxybenzoate (this compound) B Hydrazine Hydrate A->B Reflux in EtOH C This compound Hydrazide B->C Precipitation D Substituted Benzaldehydes C->D Condensation E This compound Hydrazide-Hydrazone Derivatives D->E Characterization

2.1.2 Detailed Experimental Procedure
  • Step 1: Synthesis of this compound Hydrazide (Intermediate)

    • In a 250 mL round-bottom flask, dissolve This compound (10.0 g, 55.5 mmol) in absolute ethanol (100 mL).
    • Add hydrazine hydrate (80%, 25 mL, ~400 mmol) dropwise with continuous stirring.
    • Attach a reflux condenser and heat the mixture under reflux for 4-6 hours at 75-80°C.
    • Monitor reaction completion by TLC (silica gel, DCM:MeOH 95:5).
    • After completion, cool the reaction mixture to room temperature and then in an ice bath.
    • Collect the precipitated solid by vacuum filtration and wash with cold ethanol (2 × 15 mL).
    • Recrystallize the crude product from ethanol to obtain pure this compound hydrazide as a white crystalline solid.
    • Yield: ~75-85%; Melting Point: 142-145°C [2].
  • Step 2: Synthesis of this compound Hydrazide-Hydrazone Derivatives (General Procedure)

    • In a 100 mL round-bottom flask, dissolve This compound hydrazide (1.0 g, 5.5 mmol) in chloroform-methanol (1:1 v/v, 30 mL).
    • Add the appropriate substituted benzaldehyde (5.5 mmol) followed by glacial acetic acid (1 mL) as a catalyst.
    • Attach a reflux condenser and heat the mixture under reflux for 3-4 hours.
    • Monitor reaction progress by TLC (silica gel, hexane:ethyl acetate 7:3).
    • After completion, cool the reaction mixture to room temperature.
    • Collect the precipitated product by vacuum filtration and wash with cold methanol (2 × 10 mL).
    • Purify the crude product by recrystallization from appropriate solvents (ethanol or methanol) [2].
2.1.3 Purification and Characterization
  • Purification Methods: The crude hydrazide-hydrazone derivatives can be purified by recrystallization from ethanol, methanol, or ethanol-water mixtures. For compounds that do not crystallize readily, column chromatography on silica gel using hexane-ethyl acetate gradient elution is recommended.
  • Characterization Techniques:
    • Melting Point: Determine using an electrothermal melting point apparatus.
    • FT-IR Spectroscopy: Characteristic peaks include N-H stretch (3250-3300 cm⁻¹), C=O stretch (1650-1680 cm⁻¹), and C=N stretch (1580-1620 cm⁻¹).
    • ¹H NMR Spectroscopy (DMSO-d₆, 400 MHz): Key signals include NH proton (δ 11.2-11.8 ppm, s), CH=N proton (δ 8.1-8.5 ppm, s), aromatic protons (δ 6.8-8.0 ppm, m), and methyl/methylene protons.
    • ¹³C NMR Spectroscopy: Characteristic signals for carbonyl carbon (δ 160-165 ppm) and imine carbon (δ 145-150 ppm).
    • Elemental Analysis: Verify composition with CHNS elemental analyzer [2] [5].
Alternative Green Synthesis Approach

For more environmentally conscious synthesis, consider this green chemistry approach using citric acid as a biodegradable catalyst:

  • In a 50 mL round-bottom flask, dissolve This compound hydrazide (1.0 mmol) and appropriate aldehyde (1.0 mmol) in ethanol (15 mL).
  • Add citric acid (0.1 g) as catalyst.
  • Reflux the mixture for 2-3 hours at 78°C.
  • Monitor reaction completion by TLC.
  • Cool, collect precipitate by filtration, and wash with cold ethanol.
  • Yields: Typically 88-94%, which are comparable to or better than conventional acetic acid-catalyzed method [5].

Biological Evaluation Protocols

Antimicrobial Activity Assessment
3.1.1 Broth Microdilution Method for MIC Determination

The minimum inhibitory concentration (MIC) assay is a standardized quantitative method for evaluating antimicrobial activity. The following protocol is adapted from CLSI guidelines with specific modifications for hydrazide-hydrazone derivatives [2]:

  • Preparation of compound stock solutions: Dissolve test compounds in DMSO to prepare 10.24 mg/mL stock solutions. Sterilize by filtration through 0.22 μm membrane filters.
  • Preparation of microbial inocula: Adjust suspensions of reference strains (S. aureus ATCC 29213, E. coli ATCC 25922, C. albicans ATCC 10231) to 0.5 McFarland standard (~1.5 × 10⁸ CFU/mL for bacteria; ~1.0 × 10⁶ CFU/mL for fungi) in sterile saline. Further dilute in appropriate broth to achieve final inoculum density of 5 × 10⁵ CFU/mL for bacteria and 0.5-2.5 × 10³ CFU/mL for fungi.
  • Microdilution procedure:
    • Prepare serial two-fold dilutions of compounds in 96-well microplates using cation-adjusted Mueller Hinton Broth for bacteria or RPMI-1640 for fungi.
    • Final concentration range: 2-512 μg/mL.
    • Add 100 μL of standardized microbial inoculum to each well.
    • Include growth control (medium + inoculum), sterility control (medium only), and solvent control (DMSO at highest concentration used).
    • Incubate plates at 37°C for 16-20 hours for bacteria or 35°C for 48 hours for fungi.
  • Determination of MIC:
    • After incubation, add MTT dye (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyl-2H-tetrazolium bromide) to each well (10 μL of 0.5 mg/mL solution).
    • Incubate for additional 30 minutes at 37°C.
    • The MIC is defined as the lowest concentration that completely inhibits visible growth, as indicated by the absence of MTT reduction (no color change from yellow to purple).
    • Perform all tests in triplicate to ensure reproducibility [2].
3.1.2 Antimicrobial Activity Data

Table 1: Antimicrobial Activity of Selected this compound Hydrazide-Hydrazone Derivatives

Compound Substituent S. aureus MIC (μg/mL) E. coli MIC (μg/mL) C. albicans MIC (μg/mL)
3g 3,5-bis(trifluoromethyl) 2 128 128
3b 4-chloro 64 128 64
3a 4-methyl 128 256 128
Ampicillin - 2 8 -
Fluconazole - - - 4

The bioactivity data reveals that compound 3g with 3,5-bis(trifluoromethyl) substituents exhibits exceptional potency against S. aureus, with an MIC value of 2 μg/mL equivalent to the reference drug ampicillin. This suggests that strong electron-withdrawing groups enhance antibacterial activity against Gram-positive organisms. The antimicrobial activity follows the trend: 3g > 3b > 3a, indicating that both electronic effects and hydrophobicity influence antimicrobial potency [2].

Enzyme Inhibition Studies
3.2.1 Carbonic Anhydrase Inhibition Assay

Human carbonic anhydrase isoforms (hCA I and II) are important therapeutic targets for various conditions. The following protocol details the assessment of inhibitory activity against these enzymes:

  • Preparation of enzyme solution: Prepare 0.1 mg/mL solution of hCA I or II in TRIS buffer (20 mM, pH 7.4).
  • Preparation of substrate solution: Dissolve 4-nitrophenyl acetate (4-NPA) in acetonitrile to prepare 10 mM stock solution.
  • Inhibition assay:
    • Pre-incubate various concentrations of test compounds (0.1-100 μM) with enzyme solution for 15 minutes at 25°C.
    • Initiate reaction by adding 4-NPA substrate (final concentration 0.5 mM).
    • Monitor the increase in absorbance at 348 nm for 5 minutes using a UV-Vis spectrophotometer.
    • Calculate enzyme activity from the linear portion of the kinetic curve.
    • Determine IC₅₀ values by plotting inhibition percentage versus inhibitor concentration [6].
3.2.2 Cholinesterase Inhibition Assay

Alzheimer's disease research often involves screening compounds for acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibitory activity:

  • Enzyme solution: Prepare AChE (from electric eel) or BChE (from horse serum) at 0.2 U/mL in TRIS buffer (50 mM, pH 8.0).
  • Substrate solution: Prepare acetylthiocholine iodide (for AChE) or butyrylthiocholine iodide (for BChE) at 1.5 mM in distilled water.
  • Colorimetric reagent: Prepare DTNB (5,5'-dithio-bis-(2-nitrobenzoic acid)) at 1 mM in TRIS buffer containing 0.1 M NaCl and 0.02 M MgCl₂.
  • Inhibition assay:
    • Pre-incubate test compounds with enzyme solution for 15 minutes at 25°C.
    • Add DTNB solution and substrate solution.
    • Monitor the formation of yellow 5-thio-2-nitrobenzoate anion at 412 nm for 10 minutes.
    • Calculate inhibition percentage and determine IC₅₀ values [6].

Table 2: Enzyme Inhibitory Activity of Hydrazide-Hydrazone Derivatives

Compound hCA I IC₅₀ (nM) hCA II IC₅₀ (nM) AChE IC₅₀ (nM) BChE IC₅₀ (nM)
Reference 8 7.12 9.45 21.45 18.42
Reference 9 45.12 32.67 61.37 54.74
Acetazolamide 25.0 12.0 - -
Donepezil - - 6.7 22.0

The enzyme inhibition data demonstrates that hydrazide-hydrazone derivatives can exhibit potent inhibitory activity against metabolic enzymes. Compound "Reference 8" shows particularly strong inhibition of both carbonic anhydrase isoforms and cholinesterases, with IC₅₀ values in the low nanomolar range. This suggests that appropriately substituted hydrazide-hydrazones can be optimized to target multiple enzymes simultaneously, which is valuable for developing therapeutics for complex diseases like Alzheimer's where multiple pathological pathways are involved [6].

Computational Studies Protocols

Molecular Docking Procedure

Molecular docking studies provide insights into the potential binding modes and interactions between hydrazide-hydrazone derivatives and biological targets. The following protocol utilizes the Molecular Operating Environment (MOE) software:

  • Protein preparation:
    • Obtain 3D structures of target proteins (e.g., bacterial enzymes, human carbonic anhydrases) from Protein Data Bank.
    • Remove water molecules and co-crystallized ligands.
    • Add hydrogen atoms and optimize protonation states at physiological pH.
    • Energy minimize the protein structure using AMBER forcefield.
  • Ligand preparation:
    • Draw 2D structures of hydrazide-hydrazone derivatives in ChemDraw.
    • Convert to 3D structures and energy minimize using MMFF94 forcefield.
  • Docking setup:
    • Define binding site using the coordinates of the native ligand or known active site residues.
    • Use Triangle Matcher placement method and London dG scoring function for initial docking.
    • Refine top poses using Forcefield refinement and GBVI/WSA dG scoring.
    • Generate 10-20 poses per compound.
  • Analysis of results:
    • Examine hydrogen bonds, hydrophobic interactions, and π-effects.
    • Compare binding modes with known inhibitors.
    • Correlate docking scores with experimental bioactivity data [6] [5].
Molecular Dynamics Simulations

For more rigorous assessment of ligand-protein complex stability:

  • System setup:
    • Solvate the protein-ligand complex in a water box with 10 Å padding.
    • Add counterions to neutralize system charge.
  • Simulation parameters:
    • Use AMBER or CHARMM forcefields.
    • Employ periodic boundary conditions.
    • Set temperature to 310 K using Langevin thermostat.
    • Maintain pressure at 1 bar using Berendsen barostat.
  • Production run:
    • Run simulation for 50-100 ns.
    • Save trajectories every 10 ps for analysis.
  • Post-analysis:
    • Calculate root mean square deviation (RMSD) of protein and ligand.
    • Determine root mean square fluctuation (RMSF) of residue movements.
    • Compute binding free energies using MM/PBSA or MM/GBSA methods [4].

The following diagram illustrates the computational workflow for studying hydrazide-hydrazone derivatives:

G A Ligand Preparation (2D to 3D conversion) Energy minimization C Molecular Docking (Binding site definition) Pose generation Scoring A->C B Protein Preparation (PDB acquisition) Hydrogen addition Protonation state optimization B->C D Binding Pose Analysis (H-bond, hydrophobic, π-interactions) C->D E Molecular Dynamics (System solvation) Equilibration Production run D->E F Binding Free Energy Calculation (MM/PBSA, MM/GBSA) E->F

Structure-Activity Relationship Analysis

Based on the biological evaluation data, several key structure-activity relationship trends emerge for this compound hydrazide-hydrazone derivatives:

  • Electron-withdrawing substituents at the 3,5-positions of the benzaldehyde ring significantly enhance antibacterial activity against Gram-positive bacteria, as evidenced by compound 3g with trifluoromethyl groups showing MIC of 2 μg/mL against S. aureus [2].
  • Hydrophobic character appears to positively influence antimicrobial potency, with more lipophilic derivatives generally showing enhanced activity.
  • The planarity of the hydrazone linkage contributes to molecular recognition by biological targets, with the (E)-configuration generally favored for bioactivity [5].
  • Presence of hydrogen bond donors and acceptors in the hydrazone functionality enables critical interactions with enzyme active sites, particularly for carbonic anhydrase and cholinesterase inhibition [6].
  • Steric effects influence target selectivity, with bulkier substituents potentially enhancing selectivity for specific enzyme isoforms.

Safety and Regulatory Considerations

Laboratory Safety Protocols
  • Compound handling: Hydrazide-hydrazone derivatives should be handled in well-ventilated areas or fume hoods using appropriate personal protective equipment (lab coat, gloves, safety glasses).
  • Solvent safety: Ethanol and methanol are flammable and should be handled away from ignition sources. Chloroform is a potential carcinogen and should be used with adequate ventilation.
  • Waste disposal: All chemical wastes should be collected in appropriately labeled containers and disposed of according to institutional regulations for organic compounds.
Regulatory Considerations for Pharmaceutical Development
  • Purity standards: Compounds intended for biological testing should have purity ≥95% as determined by HPLC.
  • Documentation: Maintain detailed laboratory notebooks documenting all synthetic procedures, characterization data, and biological results.
  • Intellectual property: Consider patent protection for novel compounds with significant biological activity before publication.

Conclusion and Future Perspectives

This compound hydrazide-hydrazone derivatives represent a promising class of bioactive compounds with demonstrated potential in antimicrobial and enzyme inhibition applications. The synthetic protocols outlined in this document provide reproducible methods for preparing these compounds, while the biological evaluation procedures offer standardized approaches for assessing their therapeutic potential. The computational methodologies complement experimental studies by providing molecular-level insights into mechanism of action.

Future development of these compounds should focus on:

  • Optimization of lead compounds based on structure-activity relationship studies
  • In vivo evaluation of promising candidates in appropriate disease models
  • Investigation of synergistic effects with existing antimicrobial agents
  • Formulation development to address potential solubility limitations
  • Comprehensive toxicological profiling to establish therapeutic windows

The integration of experimental and computational approaches outlined in these application notes provides a solid foundation for advancing this compound hydrazide-hydrazone derivatives through the drug discovery pipeline.

References

Comprehensive Application Notes and Protocols: Microbroth Dilution Method for Evaluation of Ethylparaben Antimicrobial Activity

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Background

The global antimicrobial resistance crisis represents one of the most significant public health challenges of our time, with recent estimates indicating approximately 4.95 million deaths annually associated with antibiotic-resistant infections [1]. This alarming trend has accelerated the search for novel antimicrobial compounds, particularly those with chemical structures distinct from existing antibiotic classes to overcome current resistance mechanisms. Ethylparaben (ethyl 4-hydroxybenzoate), a well-known preservative in pharmaceutical and cosmetic formulations, has recently emerged as a promising scaffold for developing new antimicrobial agents with enhanced potency [2] [3].

The structural modification of this compound through the incorporation of hydrazide-hydrazone functional groups has demonstrated significant potential for expanding its antimicrobial spectrum and potency [2] [4]. Recent investigations have revealed that specific this compound derivatives exhibit potent activity against clinically relevant pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci [2]. The microbroth dilution method serves as the gold standard technique for quantitatively evaluating the antimicrobial potential of these novel compounds through the determination of the minimum inhibitory concentration (MIC), providing crucial data for structure-activity relationship studies and lead compound optimization [5] [6].

Microbroth Dilution Fundamentals

Principle and Theory

The microbroth dilution method is a quantitative susceptibility testing technique that determines the minimum inhibitory concentration (MIC) of antimicrobial compounds. The MIC represents the lowest concentration of an antimicrobial agent that completely inhibits visible growth of a microorganism after overnight incubation [5] [6]. This method is based on the principle of exposing standardized bacterial inocula to serial two-fold dilutions of the test compound within a liquid growth medium, typically dispensed in 96-well or 384-well microtiter plates [7].

The standardized nature of microbroth dilution allows for precise quantification of antimicrobial efficacy and facilitates direct comparison between different compounds and bacterial strains. The method evaluates the ability of antimicrobial agents to interfere with essential bacterial processes, including cell wall synthesis, protein synthesis, nucleic acid replication, and metabolic pathways [6]. For this compound derivatives, the primary mechanism of action is believed to involve membrane disruption and interference with cellular energy processes, though exact mechanisms may vary depending on specific chemical modifications [2] [8].

Standardization and Guidelines

Reliable MIC determination requires strict adherence to established standards and guidelines. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) have developed comprehensive protocols for antimicrobial susceptibility testing [5] [1]. These guidelines specify critical parameters including:

  • Inoculum preparation and standardization (0.5 McFarland standard, approximately 1-5 × 10⁸ CFU/mL)
  • Growth medium composition (cation-adjusted Mueller-Hinton broth for non-fastidious organisms)
  • Incubation conditions (temperature, atmosphere, duration)
  • Quality control strains and frequency of testing
  • Endpoint determination criteria

For natural products and synthetic derivatives like this compound compounds, following these standardized methods ensures reproducible results and facilitates meaningful comparisons between research groups [5]. Regular quality control using reference strains such as Staphylococcus aureus ATCC 29213 and Escherichia coli ATCC 25922 is essential to verify test performance [6].

Advantages and Limitations

The microbroth dilution method offers several significant advantages for antimicrobial evaluation of this compound derivatives:

  • Quantitative results providing precise MIC values
  • High-throughput capacity enabling screening of multiple compounds/concentrations
  • Standardization across laboratories facilitating data comparison
  • Versatility for various aerobic and anaerobic microorganisms
  • Reproducibility when properly standardized [5] [6]

However, researchers should also consider several limitations:

  • Labor-intensive setup without automation
  • Specialized equipment requirements (microtiter plates, multichannel pipettes)
  • Limited applicability for poorly water-soluble compounds
  • Endpoint subjectivity in visual reading without colorimetric indicators [1] [6]

Materials and Equipment

Reagents and Media

Table 1: Essential Reagents and Media for Microbroth Dilution

Category Specific Items Specifications/Preparation
Growth Media Cation-adjusted Mueller-Hinton Broth (CAMHB) Standard for most non-fastidious bacteria [5] [6]
RPMI-1640 Medium For antifungal testing [2]
New York City Broth III (NYCIII) For fastidious microorganisms [9]
Solvents Dimethyl sulfoxide (DMSO) High purity, final concentration ≤1% [2]
Ethanol For compounds insoluble in DMSO [10]
Standardization McFarland Standards 0.5 standard for inoculum preparation [6]
Viability Indicators Resazurin solution 0.01% w/v in distilled water [1]
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyl-2H-tetrazolium bromide) 5 mg/mL in PBS [2]
Equipment and Consumables
  • Sterile 96-well microtiter plates (flat-bottom or U-bottom, depending on reading method)
  • Multichannel electronic pipettes (8-channel or 12-channel) with variable volume settings
  • Microplate spectrophotometer/reader capable of measuring OD₆₀₀ (optional for visual reading)
  • Anaerobic chamber or gas-generating systems for testing anaerobic microorganisms
  • Incubator maintaining 35±2°C with appropriate atmospheric conditions
  • Vortex mixer for uniform bacterial suspension
  • Spectrophotometer for inoculum standardization [7] [5] [6]
Test Organisms and Quality Control Strains

Table 2: Recommended Bacterial Strains for this compound Derivative Evaluation

Category Microorganism ATCC Reference Application/Purpose
Quality Control Staphylococcus aureus ATCC 29213 Gram-positive QC [2] [6]
Escherichia coli ATCC 25922 Gram-negative QC [2] [6]
Pseudomonas aeruginosa ATCC 27853 Additional QC [1]
Test Gram-positive Enterococcus faecalis ATCC 29212 Relevant for drug resistance [1]
Staphylococcus epidermidis Clinical isolate Skin pathogen relevance [10]
Test Gram-negative Klebsiella pneumoniae ATCC 700603 ESBL-producing strains [9]
Pseudomonas aeruginosa ATCC 27853 Intrinsic resistance [1]
Fungal Strains Candida albicans ATCC 10231 Antifungal activity [2]

Step-by-Step Protocol

Preparation of Test Compound
  • Stock Solution Preparation: Dissolve this compound derivatives in appropriate solvent (DMSO or ethanol) to prepare 1024 μg/mL stock solutions. For compounds with limited solubility, gentle heating (≤40°C) and sonication may be employed [2].

  • Intermediate Dilution: Prepare 2× working solutions in appropriate growth medium to account for the 1:1 dilution during inoculum addition. For initial screening, concentration ranges of 2-512 μg/mL are recommended based on recent this compound derivative studies [2].

  • Storage Considerations: Fresh preparation of stock solutions is recommended. If storage is necessary, maintain at -20°C in aliquots to avoid freeze-thaw cycles that may compromise compound stability [5].

Inoculum Preparation
  • Revival of Cultures: Subculture reference strains and clinical isolates on appropriate agar media (e.g., Mueller-Hinton agar) and incubate at 35±2°C for 18-24 hours [5].

  • Suspension Standardization:

    • Select 3-5 well-isolated colonies and suspend in sterile saline or broth
    • Adjust turbidity to match 0.5 McFarland standard (approximately 1-2 × 10⁸ CFU/mL)
    • Confirm inoculum density by spectrophotometric measurement (OD₆₀₀ = 0.08-0.13) [5] [6]
  • Final Inoculum Preparation: Perform 1:100 dilution of standardized suspension in growth medium to achieve final inoculum density of approximately 5 × 10⁵ CFU/mL in the test well [5].

Plate Preparation and Compound Dilution

workflow Stock Prepare 1024 μg/mL Stock Solution Column1 Add 100μL 2x compound to Column 1 Stock->Column1 SerialDilution Serial Two-Fold Dilution (Columns 1-10) Column1->SerialDilution Discard Discard 100μL from Column 10 SerialDilution->Discard Inoculum Add 100μL Bacterial Inoculum (5×10⁵ CFU/mL) Discard->Inoculum Controls Set Up Control Wells Inoculum->Controls Incubate Incubate 16-20h at 35±2°C Controls->Incubate Read Visual MIC Determination Incubate->Read

Diagram 1: Microbroth Dilution Workflow for this compound Derivatives

  • Plate Layout: Designate specific rows for different test compounds and columns for concentration gradients. Include growth controls (medium + inoculum), sterility controls (medium only), and solvent controls (medium + solvent + inoculum) [7] [5].

  • Serial Dilution Preparation:

    • Dispense 100 μL of growth medium into wells 2-12
    • Add 100 μL of 2× highest test concentration to well 1
    • Perform serial two-fold dilutions from well 1 through well 10 using multichannel pipette
    • Discard 100 μL from well 10 to maintain equal volumes [7]
  • Inoculum Addition: Add 100 μL of prepared inoculum (5 × 10⁵ CFU/mL) to all test wells except sterility controls. Final volume in each well should be 200 μL with bacterial density of approximately 2.5 × 10⁵ CFU/mL [5].

Incubation and MIC Determination
  • Incubation Conditions: Cover plates with loose-fitting lids or breathable seals and incubate at 35±2°C for 16-20 hours under appropriate atmospheric conditions [5]. For fastidious microorganisms, extended incubation (up to 48 hours) may be required [9].

  • Endpoint Determination:

    • Visual Reading: Examine wells for visible turbidity compared to growth control wells. The MIC is the lowest concentration with no visible growth [6].
    • Spectrophotometric Reading: Measure OD₆₀₀ using microplate reader. The MIC is the lowest concentration showing ≥90% growth inhibition compared to growth control [9].
    • Viability Indicators: Add resazurin (10 μL of 0.01% w/v) or MTT (10 μL of 5 mg/mL) and incubate 2-4 hours. Color change indicates bacterial growth [2] [1].
  • Minimum Bactericidal Concentration (MBC) Determination: Subculture 10 μL from clear wells onto agar media. The MBC is the lowest concentration yielding ≤0.1% survival (≥99.9% killing) [10].

Experimental Data and Interpretation

MIC Values of this compound Derivatives

Table 3: Antimicrobial Activity of this compound Hydrazide-Hydrazone Derivatives [2]

Compound ID Substituents S. aureus ATCC 29213 MIC (μg/mL) E. coli ATCC 25922 MIC (μg/mL) C. albicans ATCC 10231 MIC (μg/mL)
3g bis-3,5-trifluoromethyl 2 64 128
3b 4-fluoro 64 128 64
3a 4-chloro 128 256 256
3c 4-bromo 64 128 128
3d 4-nitro 128 256 256
3e 3-nitro 256 256 256
3f 4-methyl 128 256 128
3h 2,4-difluoro 64 128 128
3i 4-methoxy 128 256 256
3j 4-ethyl 128 256 128
Ampicillin Reference 2 - -
Fluconazole Reference - - 2
Structure-Activity Relationships

Recent structure-activity relationship studies of this compound derivatives have revealed several important trends:

  • Electron-withdrawing groups at specific positions significantly enhance antibacterial activity. Compound 3g, featuring bis-trifluoromethyl substituents, demonstrated the highest potency against S. aureus with MIC equivalent to ampicillin [2].

  • Position-specific effects are pronounced, with meta-substitution generally resulting in decreased activity compared to para-substitution (e.g., compare 3d vs. 3e) [2].

  • Hydrophobic character appears to influence activity against Gram-positive versus Gram-negative organisms, likely due to differences in cell wall structure and permeability [2].

  • The hydrazide-hydrazone bridge significantly enhances antimicrobial activity compared to the parent this compound structure, potentially due to increased membrane interaction capability [2] [4].

Troubleshooting and Optimization

Common Issues and Solutions

Table 4: Troubleshooting Guide for Microbroth Dilution Assays

Problem Potential Causes Solutions
Poor growth in control wells Inappropriate medium Use pre-tested media lots; verify composition [9]
Incorrect inoculum density Verify McFarland standard; check spectrophotometer calibration [6]
Inhibitory substances Use alternative plasticware; test solvent toxicity [1]
Trailing endpoints Slow-growing organisms Extend incubation period; use alternative reading method [9]
Partial inhibition Use viability indicators for clearer endpoints [2]
High variation between replicates Inconsistent inoculation Use calibrated pipettes; practice proper mixing technique [7]
Contamination Implement strict sterile technique; verify stock purity [5]
Solubility issues Low aqueous solubility Optimize solvent type and concentration; use solubilizing agents [1]
Compound precipitation Reduce stock concentration; add compounds in smaller volumes [2]
Method Optimization for this compound Derivatives
  • Solvent Selection: For highly hydrophobic this compound derivatives, consider using DMSO:water mixtures (up to 5% DMSO final concentration) or incorporate non-ionic surfactants (e.g., 0.002% Tween 80) to maintain compound solubility without compromising bacterial viability [2] [1].

  • Inoculum Density Verification: Perform periodic colony counts to verify that the 0.5 McFarland standard produces the expected 1-5 × 10⁸ CFU/mL for each bacterial strain [5]. Clinical isolates may have different growth characteristics compared to reference strains.

  • Extended Concentration Ranges: For initial screening of novel this compound derivatives, consider testing a broader concentration range (0.5-1024 μg/mL) to ensure accurate MIC determination for compounds with unexpectedly high or low potency [2].

Advanced Applications and Method Adaptations

Testing Fastidious Microorganisms

For microorganisms with specific nutritional requirements that cannot be adequately supported by standard Mueller-Hinton broth, modified approaches are necessary:

  • Supplemented Media: Incorporate 2.5-5% lysed horse blood or horse serum for fastidious Gram-positive organisms [9]. New York City Broth III (NYCIII) has demonstrated excellent performance for fastidious urinary isolates [9].

  • Atmospheric Modifications: Provide 5-7% CO₂ supplementation for capnophilic organisms during incubation [9].

  • Extended Incubation: Allow 48-72 hours incubation for slow-growing microorganisms with periodic MIC reading to determine optimal incubation duration [9].

Formulation Efficacy Testing

The microbroth dilution method can be adapted to evaluate the antimicrobial efficacy of this compound derivatives in final formulation contexts:

  • Cream and Ointment Formulations: Prepare serial dilutions of complete formulations containing this compound derivatives in growth medium, using appropriate surfactants to ensure homogeneous dispersion [10].

  • Nanoparticle-Immobilized Compounds: For this compound derivatives immobilized on carrier nanoparticles (e.g., TiO₂), include appropriate controls to distinguish between antimicrobial activity and physical sequestration effects [8].

  • Synergy Studies: Implement checkerboard microbroth dilution assays to identify synergistic combinations between this compound derivatives and conventional antibiotics [1].

References

ethylparaben thin-layer chromatography TLC method

Author: Smolecule Technical Support Team. Date: February 2026

TLC Method for the Analysis of Ethylparaben

This protocol describes a precise and specific TLC method for identifying this compound and determining related substances, adapted from the United States Pharmacopeia (USP) monograph [1].

Parameter Specification
Stationary Phase TLC plate coated with a 0.25-mm layer of chromatographic octadecylsilanized (C18) silica gel [1]
Sample Solution This compound in acetone (10 mg/mL) [1]
Application Volume 2 µL [1]
Mobile Phase Methanol : Water : Glacial Acetic Acid (70 : 30 : 1, v/v/v) [1]
Development In a saturated chamber, until the solvent front has moved about three-fourths of the length of the plate [1]
Detection Examination under short-wavelength UV light [1]
System Suitability Chromatogram of a standard mixture must show two clearly separated spots (e.g., Mthis compound and this compound) [1]

The workflow for the entire analytical procedure is summarized below:

Start Start Analysis Plate Prepare TLC Plate (0.25-mm C18 silica gel layer) Start->Plate Sample Prepare Solutions • Test: 10 mg/mL in acetone • Standard A: 0.5% of test solution • Standard B: Mix with Mthis compound Plate->Sample Apply Apply Spots 2 µL per spot Sample->Apply Develop Develop Chromatogram Mobile Phase: MeOH/H2O/AcOH (70:30:1) Apply->Develop Detect Visualize under Short-Wavelength UV Light Develop->Detect Analyze Analyze Chromatogram Compare spot intensities Detect->Analyze End End Analysis Analyze->End

Detailed Experimental Protocol

Sample and Standard Preparation
  • Test Solution: Accurately weigh this compound and dissolve in acetone to obtain a solution containing 10 mg per mL [1].
  • Standard Solution A (0.5% Standard): Transfer 0.5 mL of the Test Solution to a 100 mL volumetric flask and dilute to volume with acetone [1].
  • Standard Solution B (System Suitability Solution): Dissolve 10 mg of Mthis compound Reference Standard in 1 mL of the Test Solution and dilute with acetone to 10 mL. This standard ensures the chromatographic system is performing adequately [1].
Chromatographic Procedure
  • Spotting: Using a micropipette, apply 2 µL of the Test Solution and 2 µL of each Standard Solution as discrete spots on the TLC plate [1].
  • Development: Place the spotted plate into a chromatographic chamber that has been pre-saturated with the mobile phase vapor. Develop the chromatogram until the solvent front has moved about three-fourths of the length of the plate [1].
  • Detection: Remove the plate from the chamber, allow the solvent to evaporate, and examine the plate under short-wavelength UV light (e.g., 254 nm) [1].
Analysis and Acceptance Criteria
  • System Suitability Requirement: The chromatogram obtained with Standard Solution B must show two clearly separated principal spots (for Mthis compound and this compound). The method is invalid if this resolution is not achieved [1].
  • Related Substances Limit: Compare the intensities of any secondary spots observed in the chromatogram of the Test Solution with that of the principal spot in Standard Solution A. The intensity of any individual secondary spot from the Test Solution must not be greater than that of the spot from Standard Solution A (limit of 0.5%) [1].

Method Validation Guidelines

For a TLC method to be suitable for regulatory or quality control purposes, it should be validated. The following table outlines key validation parameters and example approaches based on ICH and USP guidelines [2].

Validation Parameter Objective Recommended Approach for TLC
Specificity To confirm the method can distinguish the analyte from other components. Chromatograph the analyte alone, with a placebo, and with likely impurities. The resolution (Rₛ) should be at least 1.0. Peak purity can be assessed via in-situ spectrum comparison [2].
Accuracy To determine the closeness of the measured value to the true value. Spiking a placebo or sample matrix with known amounts of the analyte at different concentration levels (e.g., 50%, 100%, 150%) and measuring recovery [2].
Precision (Repeatability) To evaluate the variability of results under the same operating conditions. Analyze multiple samples (n=6) of the same batch at 100% of the test concentration and calculate the %RSD of the results [3] [2].
Linearity & Range To demonstrate that the analytical procedure produces a response proportional to the concentration of the analyte. Analyze samples at a minimum of 5 concentration levels. For related substances, the range could be from the reporting threshold (e.g., 0.1%) to 120% of the specification limit [2].
Robustness To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters. Evaluate the influence of small changes in mobile phase composition (±2-3%), development distance, or chamber saturation time [3] [2].

Application in Formulation Analysis

TLC is highly effective for analyzing this compound in complex matrices:

  • Separation from Interfering Compounds: A normal-phase silica gel TLC method was developed to separate Butyl methoxy dibenzoylmethane from this compound and other UV filters in a sunscreen lotion, using cyclohexane/diethyl ether (1/1) as the mobile phase [4].
  • Quality Control of Herbal Products: While not for parabens, HPTLC methods have been successfully validated for quality control of herbal products, demonstrating the technique's applicability for precise and accurate quantitation of specific compounds in complex mixtures [5].

References

Comprehensive Analysis of Ethylparaben in Cosmetic Products: Application Notes and Analytical Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Ethylparaben (ethyl 4-hydroxybenzoate) belongs to the paraben family, a group of alkyl esters of p-hydroxybenzoic acid widely employed as antimicrobial preservatives in cosmetic, pharmaceutical, and personal care products. Parabens demonstrate broad-spectrum efficacy against microorganisms, chemical stability across various pH ranges, and cost-effectiveness, making them preferred preservatives in product formulations [1] [2]. Recent scientific evidence has raised concerns regarding the potential health impacts of paraben exposure, including endocrine disruption properties and possible associations with reproductive toxicity, leading to increased regulatory scrutiny and the establishment of concentration limits in consumer products worldwide [1] [3] [2].

The need for accurate analytical methods to quantify this compound concentrations has become paramount for regulatory compliance and product safety assessment. This document presents comprehensive application notes and detailed analytical protocols for the determination of this compound in cosmetic products, utilizing both high-performance liquid chromatography with ultraviolet detection (HPLC-UV) and liquid chromatography-tandem mass spectrometry (LC-MS/MS). These methods have been validated to provide precise quantification, enabling manufacturers to verify compliance with global regulatory standards and ensure consumer safety [1] [4] [5].

Regulatory Context and Concentration Limits

Global regulatory frameworks establish maximum concentration limits for parabens in cosmetic products to ensure consumer safety. The European Union's Cosmetic Regulation (EC) No. 1223/2009 permits a maximum concentration of 0.4% for individual parabens and 0.8% for mixtures of parabens when used together in cosmetic formulations [1] [4]. Similarly, the United States Food and Drug Administration (FDA) limits paraben concentrations to 0.4% for single compounds and 0.8% for mixtures [1]. Recent updates to the EU regulation have introduced additional restrictions, with five specific parabens (benzylparaben, phenylparaben, isopropylparaben, isobutylparaben, and pentylparaben) now prohibited entirely and listed in Annex II of the regulation [4].

The Scientific Committee on Consumer Safety (SCCS) continues to evaluate paraben safety, issuing updated opinions that may further restrict usage concentrations. In 2025, the SCCS published a final opinion on butylparaben, concluding that use at a maximum concentration of 0.14% in all cosmetic products included in their exposure assessment is not safe for children between 0.5-10 years when used in combination with other products containing butylparaben [6]. This evolving regulatory landscape underscores the importance of accurate monitoring and precise quantification of paraben concentrations in cosmetic formulations.

Table 1: Global Regulatory Limits for Parabens in Cosmetic Products

Region/Country Single Paraben Limit Mixture Limit Prohibited Parabens Key Regulatory Framework
European Union 0.4% 0.8% Benzylparaben, Phenylparaben, Isopropylparaben, Isobutylparaben, Pentylparaben EU Regulation 1223/2009
United States 0.4% 0.8% None specifically prohibited FDA Regulations
Brazil 0.4% 0.8% Based on specific approvals ANVISA Regulation
Saudi Arabia Not specifically regulated Not specifically regulated None specifically prohibited Lack of specific legislation

Analytical Method Overview

Method Selection Considerations

The quantitative analysis of this compound in cosmetic products requires careful method selection based on product matrix complexity, required sensitivity, and available instrumentation. High-performance liquid chromatography (HPLC) with ultraviolet detection represents the most widely employed technique for paraben quantification in cosmetic products, offering robust performance, excellent reproducibility, and accessibility to most quality control laboratories [1] [5] [2]. For applications requiring enhanced sensitivity and specificity, particularly when analyzing complex matrices or confirming trace-level concentrations, liquid chromatography-tandem mass spectrometry (LC-MS/MS) provides superior performance with lower detection limits and definitive compound identification [3] [7].

The chromatographic separation of parabens typically employs reversed-phase C18 columns with mobile phases consisting of aqueous buffers (often phosphate-based) mixed with organic modifiers such as methanol or acetonitrile [1] [5]. Isocratic elution methods are commonly implemented for routine analysis of limited paraben panels, while gradient elution approaches provide enhanced separation capability for complex mixtures containing multiple parabens and potential interferents [5] [2]. Sample preparation represents a critical step in the analytical process, with solid-phase extraction (SPE) and liquid-liquid extraction (LLE) serving as the most prevalent techniques for extracting parabens from cosmetic matrices while removing interfering components [1] [2].

Table 2: Comparison of Analytical Methods for this compound Quantification

Method Parameter HPLC-UV LC-MS/MS
Detection Principle Ultraviolet absorption Mass-to-charge ratio
Typical LOQ 1-10 μg/g 0.1-1 ng/mL
Linear Range 1-32 μg/g 10-10,000 ng/mL
Analysis Time 14-20 minutes 3.5-15 minutes
Matrix Effects Moderate Significant (requires mitigation)
Instrument Cost Moderate High
Key Applications Routine quality control, Regulatory compliance Confirmatory analysis, Trace quantification, Research

HPLC-UV Method Protocol

Principle and Scope

This HPLC-UV method provides quantitative determination of this compound in cosmetic products using reverse-phase chromatography with ultraviolet detection at 254 nm. The method is applicable to various cosmetic matrices, including creams, lotions, gels, ointments, and cleansers. The validated quantification range for this compound is 1-32 μg/g of product, with a method detection limit (MDL) of 0.3 μg/g and limit of quantification (LOQ) of 1.0 μg/g based on 0.05 g sample size [1].

Equipment and Reagents
  • HPLC system with multiwavelength UV detector, autosampler, and column oven (e.g., Alliance Waters HPLC 2695 system)
  • Analytical column: Zorbax SB C18 column (12.5 mm × 4.6 mm, 5 μm particle size) or equivalent
  • Guard column: Waters Symmetry C18 (4.6 cm × 2 cm, 5 μm particle size)
  • This compound standard (≥97% purity, AccuStandard)
  • HPLC-grade solvents: ethyl acetate, methanol, acetone, acetonitrile, iso-octane
  • Solid-phase extraction cartridges: C18 (500 mg, 6 mL)
  • Ultrasonic bath, centrifuge, vortex mixer, nitrogen evaporator
Sample Preparation Procedure
  • Weighing: Accurately weigh 0.05 g of homogenized cosmetic product into a 15 mL centrifuge tube.
  • Extraction: Add 7 mL of extraction solvent (ethyl acetate:methanol:acetone, 2:4:4 v/v/v) and vortex for 1 minute.
  • Ultrasonication: Sonicate the mixture for 30 minutes at room temperature to facilitate preservative extraction.
  • Centrifugation: Centrifuge at 3,000 rpm for 20 minutes at 20°C to separate supernatant.
  • Solid-Phase Extraction:
    • Precondition C18 cartridge with 2 mL iso-octane, 2 mL ethyl acetate, 2 mL methanol, and 2 mL deionized water.
    • Load diluted supernatant onto cartridge.
    • Elute with 1 mL of 50% acetonitrile.
  • Concentration: Evaporate eluate to dryness under nitrogen stream and reconstitute in 200 μL acetonitrile.
Chromatographic Conditions
  • Mobile phase: Acetonitrile:water (40:60 v/v)
  • Flow rate: 1.0 mL/min
  • Column temperature: 25°C
  • Injection volume: 10 μL
  • Detection wavelength: 254 nm
  • Run time: 14 minutes
  • Retention time: this compound ~7.8 minutes
Method Validation Parameters

The method validation demonstrates excellent linearity with coefficient of determination (r²) ≥ 0.9985 for this compound. Accuracy, determined through recovery studies, ranges from 91-96% with precision (relative standard deviation) of 6-10% across validation concentrations. The method exhibits robust specificity with baseline resolution of this compound from other parabens (mthis compound: 5.4 min; propylparaben: 12.3 min) [1].

hplc_workflow SamplePrep Sample Preparation Extraction Extraction SamplePrep->Extraction Weigh 0.05g sample Add 7mL solvent SPE Solid-Phase Extraction Extraction->SPE Vortex 1min Sonicate 30min Centrifuge 20min Analysis HPLC-UV Analysis SPE->Analysis Precondition cartridge Elute with 1mL 50% ACN Quant Quantification Analysis->Quant Inject 10μL RT: 7.8min Detection: 254nm Validation Method Validation Quant->Validation Calibration curve r² ≥ 0.9985

Figure 1: HPLC-UV Workflow for this compound Analysis in Cosmetic Products

LC-MS/MS Method Protocol

Principle and Scope

This LC-MS/MS method provides high-sensitivity determination of this compound in cosmetic products and biological matrices using liquid chromatography coupled with tandem mass spectrometry. The method is particularly suitable for trace-level detection and confirmatory analysis when ultra-sensitivity is required. The validated quantification range for this compound in serum matrices is 10-10,000 ng/mL, with a lower limit of quantification (LLOQ) of 10 ng/mL [3] [7].

Equipment and Reagents
  • LC-MS/MS system with electrospray ionization (ESI) source and triple quadrupole mass analyzer
  • Analytical column: Poroshell 120 C18 column (50 mm × 3.0 mm, 2.7 μm) or equivalent
  • This compound standard (≥99% purity) and internal standard (deuterated this compound recommended)
  • HPLC-grade methanol, acetonitrile, formic acid
  • Ultra-pure water (18.2 MΩ/cm)
Sample Preparation Procedure
  • Weighing/Aliquoting: Accurately weigh 0.1 g cosmetic product or aliquot 100 μL serum sample.
  • Internal Standard Addition: Add appropriate volume of internal standard solution.
  • Protein Precipitation: Add 300 μL methanol, vortex for 30 seconds, and centrifuge at 14,000 rpm for 10 minutes.
  • Dilution: Transfer supernatant and dilute with mobile phase as needed.
  • Filtration: Pass through 0.2 μm PVDF syringe filter prior to injection.
Chromatographic Conditions
  • Mobile phase A: 5 mM formic acid in water
  • Mobile phase B: Acetonitrile
  • Gradient program:
    • 0-1 min: 16% B
    • 1-2 min: 16-90% B
    • 2-3 min: 90% B
    • 3-3.5 min: 90-16% B
  • Flow rate: 0.3 mL/min
  • Column temperature: 25°C
  • Injection volume: 5-25 μL
Mass Spectrometry Parameters
  • Ionization mode: Electrospray ionization (ESI) negative mode
  • Ion spray voltage: -4500 V
  • Source temperature: 500°C
  • Nebulizer gas: 50 psi
  • Heater gas: 60 psi
  • MRM transitions:
    • This compound: 165.0→121.0 (quantifier); 165.0→92.0 (qualifier)
    • Collision energy: -25 eV (quantifier); -35 eV (qualifier)
  • Dwell time: 100 ms per transition
Method Validation

The method demonstrates excellent linearity (r² > 0.995) across the calibration range. Precision and accuracy meet acceptance criteria with intra- and inter-day precision ≤11.3% RSD and accuracy of 89.8-106%. The method exhibits minimal matrix effects (<15%) and consistent recovery (>85%) across quality control levels [3] [7].

Safety and Regulatory Considerations

Health Risk Assessment

Recent toxicological studies have prompted increased scrutiny of paraben safety profiles. While This compound generally demonstrates lower toxicity compared to longer-chain analogues like propylparaben and butylparaben, concerns remain regarding potential endocrine disruption properties and estrogenic activity [1] [2]. A 2025 study evaluating paraben concentrations in feminine skincare products from Saudi Arabia found that while the estimated daily intake (EDI) for mthis compound and this compound was significantly lower than the acceptable daily intake (ADI) limit established by the European Food Safety Authority, approximately 23% of tested products contained propylparaben at concentrations exceeding recommended ADI limits [1].

The dermal absorption of topically applied parabens represents the primary exposure route, with studies indicating that approximately 1% of applied parabens reaches systemic circulation intact due to efficient hydrolysis by skin esterases [3]. However, regular use of multiple paraben-containing products may lead to cumulative exposure, necessitating comprehensive risk assessment that considers aggregate exposure across all consumer products. Recent research has detected correlations between cosmetic use and paraben concentrations in biological matrices, with one study demonstrating a statistically significant association between lipstick application and serum paraben levels [3].

Regulatory Compliance Testing

Compliance testing for this compound in cosmetic products must verify that concentrations do not exceed established regulatory limits. The Modernization of Cosmetics Regulation Act of 2022 (MoCRA) in the United States has implemented enhanced safety substantiation requirements, including mandatory facility registration, product listing, and adverse event reporting [8]. Similar regulatory frameworks exist in other jurisdictions, with the European Union maintaining particularly stringent limitations through Regulation (EC) No 1223/2009 [4] [6].

Product manufacturers should implement robust quality control measures including batch testing of raw materials and finished products, comprehensive stability studies, and thorough documentation of preservative efficacy testing. The good manufacturing practices (cGMP) final rule deadline of December 29, 2025, establishes specific requirements for documentation, personnel training, facility cleanliness, and quality control systems that manufacturers must implement to ensure regulatory compliance [8].

Conclusion

The analytical methods described in this document provide reliable and validated approaches for quantifying this compound in cosmetic products. The HPLC-UV method offers a robust, cost-effective solution for routine quality control testing, while the LC-MS/MS method delivers enhanced sensitivity and specificity for confirmatory analysis and trace-level detection. As regulatory frameworks continue to evolve globally, with increasing emphasis on consumer safety and comprehensive risk assessment, the implementation of accurate and precise analytical methods remains essential for cosmetic manufacturers to ensure regulatory compliance and product safety.

The ongoing scientific evaluation of paraben safety suggests that regulatory requirements may become increasingly stringent, particularly for products targeting vulnerable populations such as children. Future method development should focus on multi-analyte approaches capable of simultaneously quantifying diverse preservative systems, green chemistry principles to reduce environmental impact of analytical procedures, and advanced exposure assessment techniques that better reflect real-world usage patterns of cosmetic products.

References

Ethylparaben Biomonitoring: Application Notes and Protocol for Human Population Studies

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Rationale

Ethylparaben (ethyl 4-hydroxybenzoate) is a prevalent preservative utilized in personal care products, cosmetics, pharmaceuticals, and processed foods due to its effective antimicrobial properties. [1] As a member of the paraben family, it functions as an endocrine-disrupting chemical (EDC) with the potential to mimic estrogen by binding to estrogen receptors, thereby raising concerns about its impact on hormonal and metabolic health. [1] Human biomonitoring (HBM) serves as a critical tool for assessing internal exposure to environmental chemicals like this compound by measuring the parent compound, its metabolites, or reaction products in human biological matrices. [2] These studies provide invaluable data on aggregate exposure from all sources and routes, enabling robust risk assessment and informing public health policy. [2] The following application note delineates a detailed protocol for the design and implementation of a human biomonitoring study focused on this compound, encompassing population selection, analytical methods, and data interpretation strategies.

Study Design and Population Considerations

Core Study Design Elements

Designing a robust biomonitoring study requires careful consideration of the exposure marker's pharmacokinetics and the study's overarching objectives. This compound is a non-persistent chemical with a short biological half-life, measured in hours. [3] Consequently, a single urine sample reflects exposure over the preceding 24 to 48 hours, making it a suitable biomarker for recent, rather than long-term, exposure assessment. [3] [1] For longitudinal exposure assessment, trend analysis through repeated sampling is strongly recommended over reliance on a single data point. [3]

The selection of a study population should be guided by the specific research questions. Potential study cohorts include:

  • General Population Cohorts: Representative samples, such as those used in the NHANES program, are ideal for establishing population-level baselines and exposure trends. [4]
  • Occupationally Exposed Groups: Individuals with high exposure to paraben-containing products, such as workers in cosmetic manufacturing or salon professionals, are suitable for investigating upper exposure ranges. [3]
  • Sensitive Subpopulations: Pregnant women, children, and individuals with unexplained hormonal imbalances or fertility issues represent critical groups for assessing potential health risks. [1]
Key Covariates and Questionnaires

The interpretation of HBM data is significantly enhanced by collecting detailed information on potential confounding factors and exposure sources. Multivariate regression models have demonstrated that urinary concentrations of parabens and phthalate metabolites show significant associations with age, the rural or urban character of the residence, and, most notably, the use of specific personal care products. [5] However, it is important to note that these covariates often explain only a small part of the total variance in exposure levels. [5]

Table 1: Essential Covariate Data for this compound Biomonitoring Studies

Category Specific Data to Collect Rationale
Demographics Age, sex, race/ethnicity, BMI Identify biological and socioeconomic determinants of exposure. [4]
Lifestyle & Diet Use of leave-on personal care products (lotions, makeup), dietary habits (24-hour recall), drinking water source (filtered, bottled, tap) Personal care products are a major exposure source. Diet and water are potential sources. [5] [3] [6]
Residential Environment Urban vs. rural setting, degree of industrialization Exposure levels can vary with environmental pollution and product use patterns. [5] [7]
Health Status Reproductive history, hormonal status, comorbidities (e.g., metabolic conditions) Investigate potential links between exposure and health outcomes. [1] [4]

Analytical Methods and Experimental Protocols

Sample Collection and Pre-processing
  • Recommended Matrix: First-morning void urine samples are the preferred matrix due to non-invasive collection and higher analyte concentration. [1]
  • Collection Protocol: Use pre-cleaned polyethylene containers. Collect information on time of void prior to sample collection. [4]
  • Storage: Centrifuge samples if necessary, aliquot into cryovials, and store immediately at -80°C to prevent analyte degradation and ensure stability prior to analysis.
Analytical Measurement: LC-MS/MS

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold-standard method for quantifying this compound in biological samples due to its high specificity, sensitivity, and ability to measure multiple analytes simultaneously. [3] [7]

Detailed Protocol:

  • Thawing and Preparation: Thaw urine samples slowly at 4°C and vortex thoroughly to ensure homogeneity.
  • Enzymatic Deconjugation: Incubate a 1 mL aliquot of urine with β-glucuronidase/sulfatase (e.g., from Helix pomatia) at 37°C for 2-4 hours. This step is crucial for hydrolyzing conjugated metabolites and measuring total this compound, which reflects the total body burden from recent exposure. [3] [8]
  • Solid-Phase Extraction (SPE): Pass the hydrolyzed urine sample through a pre-conditioned SPE cartridge (e.g., Oasis HLB or C18). Wash with a water-methanol mixture and elute the analytes with pure methanol.
  • Concentration and Reconstitution: Evaporate the eluent to dryness under a gentle stream of nitrogen. Reconstitute the dry residue in an appropriate mobile phase (e.g., 50:50 water:methanol) for LC-MS/MS analysis.
  • LC-MS/MS Analysis:
    • Chromatography: Separate analytes using a reverse-phase C18 column with a gradient elution of water and methanol (both with 0.1% formic acid) to enhance ionization.
    • Mass Spectrometry: Operate the mass spectrometer in negative electrospray ionization (ESI-) mode. Monitor specific multiple reaction monitoring (MRM) transitions for this compound (e.g., parent ion m/z 181 → product ion m/z 136). Use deuterated internal standards (e.g., this compound-d4) for optimal quantification accuracy. [7]

The following workflow diagram illustrates the key steps in the sample processing and analysis protocol:

G Start Urine Sample Collection Step1 Thawing & Vortexing Start->Step1 Step2 Enzymatic Deconjugation (β-glucuronidase/sulfatase) Step1->Step2 Step3 Solid-Phase Extraction (SPE) Step2->Step3 Step4 Elution & Concentration (Nitrogen Evaporation) Step3->Step4 Step5 LC-MS/MS Analysis Step4->Step5 Step6 Data Acquisition & Quantification Step5->Step6

Figure 1: Experimental workflow for this compound analysis in urine samples.

Quality Assurance/Quality Control (QA/QC)
  • Calibration Standards: Prepare a calibration curve using analyte standards spiked in synthetic urine or a blank matrix.
  • Quality Controls: Include method blanks, spiked blanks, and pooled quality control urine samples with low, medium, and high concentrations in each analytical batch to monitor precision, accuracy, and potential contamination.
  • Limit of Quantification (LOQ): Report values below the LOQ appropriately, for example, by imputing them as LOQ/√2 for statistical analyses. [4]

Data Normalization and Interpretation

Handling Urine Dilution

Urinary biomarker concentrations are significantly influenced by hydration status. To account for this, results should be normalized:

  • Creatinine Adjustment: This is the most common method. Report results as microgram of analyte per gram of creatinine (μg/g cre). [4]
  • Specific Gravity Adjustment: An alternative method that corrects for the density of urine.
Deriving Biomonitoring Equivalents (BEs)

To interpret HBM data in a risk assessment context, measured concentrations can be compared to a Biomonitoring Equivalent (BE). A BE is the estimated concentration of a chemical in a biological fluid that is consistent with an existing health-based exposure guidance value, such as the Tolerable Daily Intake (TDI). [2] BEs can be derived using Physiologically Based Kinetic (PBK) modeling in a forward dosimetry approach, which uses an intake dose (like the TDI) to estimate the corresponding concentration in urine. [2] This process is summarized in the diagram below:

G TDI Health-Based Guidance Value (e.g., TDI) PBK Generic PBK Model (Forward Dosimetry) TDI->PBK BE Biomonitoring Equivalent (BE) (Safe level in urine) PBK->BE Assessment Risk Characterization BE->Assessment HBM Measured HBM Data HBM->Assessment

Figure 2: Using PBK modeling to derive Biomonitoring Equivalents for risk assessment.

Key Exposure Data and Trends

Recent studies provide critical reference points for population-level this compound exposure. A Belgian study reported a median urinary this compound concentration of 1.1 μg/L in 2015, which showed a significant decreasing trend in subsequent years, likely due to regulatory changes and increased public awareness. [5] Furthermore, research indicates that diet is a relevant exposure source, with multivariate regression models showing that vegetable consumption predicted higher urinary concentrations of this compound. [6]

Table 2: Summary of Quantitative this compound Data from Recent Studies

Population / Study Matrix Key Quantitative Finding Context
Belgian Adult Population [5] Urine Median: 1.1 μg/L (2015) Levels of parabens decreased significantly (1.3 to 2.5 fold) between 2015 and 2018.
NHANES Population [4] Urine Limit of Detection (LOD): 1.0 ng/mL Used in large-scale U.S. population studies on urinary incontinence.
Wild Boar (Poland) [7] Hair Detected in 11.1% of samples; Mean: 17.2 ± 4.8 pg/mg Demonstrates environmental contamination and exposure in wildlife.

Application in Risk Assessment and Conclusion

Biomonitoring data for this compound is most powerful when applied to mixture risk assessment. As HBM provides a measure of internal co-exposure to multiple chemicals, it is particularly valuable for evaluating the cumulative risk from combined exposure to substances with similar mechanisms of action, such as parabens, phthalates, and bisphenols. [2] The case study on Norwegian and Danish cohorts illustrates how HBM data, when interpreted with the aid of PBK-derived BEs, can be used for a screening-level mixture risk assessment. [2]

References

ethylparaben HPLC peak resolution improvement

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions

  • Why is peak resolution important for ethylparaben analysis? Baseline resolution ensures you can accurately identify and quantify this compound, especially in formulations containing multiple parabens or other compounds. Poor resolution can lead to variability in analysis and an inability to meet quality control requirements [1] [2].

  • What are the common causes of poor peak shape for this compound? Peak tailing is a common issue, often caused by secondary interactions with acidic silanol groups on the stationary phase, especially at neutral pH where the paraben molecule is deprotonated. Mass overload from injecting too much sample can also cause tailing or fronting [3].

Troubleshooting Guide: Improving this compound Peak Resolution

The following table summarizes the key parameters you can adjust to optimize your HPLC method for this compound.

Parameter Issue to Address Recommended Action Key Considerations & Experimental Protocols
Mobile Phase pH & Buffer Peak tailing due to silanol interactions; poor retention of ionic species. Use a buffered mobile phase. For reversed-phase C18, a pH of 4.5-5.0 is often effective [4]. Protocol: Prepare a mobile phase with a buffer like ammonium acetate or phosphate. Adjust pH to 4.5-5.0 to suppress ionization of silanols and the paraben, promoting neutral form retention. Mechanism: Minimizes ionic interaction between analyte and acidic silanols on silica-based stationary phases [3].
Organic Modifier Poor selectivity (α); co-elution with other parabens or compounds. Change the type of organic solvent (e.g., from acetonitrile to methanol or a mixture) [5]. Protocol: If initial method uses 50% acetonitrile, try ~57% methanol or ~35% tetrahydrofuran in water to achieve similar elution strength but different selectivity. Mechanism: Alters the chemical nature of interaction with the stationary phase, changing relative retention (α) [5].
Column Temperature Broad peaks; low efficiency (N); changing selectivity. Increase temperature (e.g., 40-60°C for small molecules) [5]. Protocol: Systematically increase column temperature in 5-10°C increments. Mechanism: Reduces mobile phase viscosity, increasing diffusion rates for sharper peaks and higher plate number (N). Can also affect peak spacing (α) [5] [1].
Column Chemistry Persistent tailing or inadequate separation. Use a column with high-purity silica or an alternative bonded phase (e.g., C8) designed to reduce silanol activity [2] [3]. Mechanism: Columns with specially purified or end-capped silica have fewer accessible acidic silanols, minimizing unwanted secondary interactions that cause tailing [3].
Injection Conditions Peak splitting or fronting. Ensure the sample solvent is weaker than or matches the initial mobile phase composition [6] [3]. Protocol: Ideally, dissolve samples in the initial mobile phase. If solubility is poor, use a weaker solvent. Avoid strong solvents that disrupt analyte focusing at the column head [6].
Sample Load Peak tailing or fronting due to mass overload. Reduce the injection volume or sample concentration [1] [3]. Protocol: As a rule of thumb, inject 1-2% of the total column volume for sample concentrations of 1 µg/µL. Diagnosis Test: Inject a smaller quantity; if peak shape improves, you were overloading the column [1] [3].

Systematic Problem-Solving Workflow

When facing peak resolution issues, a systematic approach is more effective than making random changes. The following diagram outlines a logical troubleshooting pathway based on the parameters discussed.

G Start Start: Poor this compound Peak Resolution CheckPeakShape Check Peak Shape Start->CheckPeakShape Tailing Peak Tailing CheckPeakShape->Tailing BroadPeaks Broad Peaks CheckPeakShape->BroadPeaks CoElution Co-elution / Poor Selectivity CheckPeakShape->CoElution Step1Tail Adjust Mobile Phase pH (Use buffer at pH 4.5-5.0) Tailing->Step1Tail Step1Broad Increase Column Temperature BroadPeaks->Step1Broad Step1Select Change Organic Modifier (e.g., Acetonitrile → Methanol) CoElution->Step1Select Step2Tail Reduce Injection Volume or Concentration Step1Tail->Step2Tail Step3Tail Switch to a Column with High-Purity Silica Step2Tail->Step3Tail Evaluate Evaluate Result Step3Tail->Evaluate Problem Persists? Step2Broad Use Column with Smaller Particle Size Step1Broad->Step2Broad Step2Broad->Evaluate Problem Persists? Step2Select Optimize Mobile Phase Gradient/Isocracy Step1Select->Step2Select Step3Select Change Stationary Phase (e.g., C18 to C8) Step2Select->Step3Select Step3Select->Evaluate Problem Persists? Evaluate->CheckPeakShape No Evaluate->CheckPeakShape Resolved Issue Resolved Evaluate->Resolved Yes

This workflow helps you diagnose the specific symptom and apply targeted fixes. Always change one parameter at a time and document the results [1].

Key Experimental Parameters from Validated Methods

For your method development and validation, here are typical HPLC conditions used for the simultaneous analysis of this compound with other compounds, as cited in literature.

Parameter Example from Literature 1 [2] Example from Literature 2 [7]
Column Lichrosorb C8 (150 x 4.6 mm, 5 µm) C18 Column
Mobile Phase Acetonitrile/Tetrahydrofuran/Water (21:13:66, v/v/v) Methanol/Water or Acetonitrile/Water (gradient)
Flow Rate 1.0 mL/min Not Specified
Detection UV at 258 nm Chemiluminescence (post-column reaction)
Application Pharmaceutical Gel Cosmetic Products & Foods

References

ethylparaben analytical method carryover reduction

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions (FAQs) on Carryover

  • What is carryover in HPLC analysis? Carryover occurs when a residue from a previous sample injection is detected in subsequent injections, leading to inaccurate results. It is often visible as small, unexpected peaks or elevated baselines.

  • What are the most common causes of carryover? The primary sources are a contaminated autosampler needle, a contaminated injection valve (like the sample loop), and insufficient flushing of the chromatographic system by the mobile phase.

  • How can I quickly reduce carryover? A strong wash solvent is often the most effective first step. If you are using a mobile phase with high water content, try incorporating a wash solvent with high organic content (e.g., 50-75% acetonitrile or methanol) to better dissolve and flush out residual apolar compounds like ethylparaben.

Troubleshooting Guide: this compound Carryover Reduction

The following flowchart outlines a systematic procedure for diagnosing and resolving carryover issues. You can follow the path based on the results of your blank injection.

Start Start: Suspected Carryover Step1 1. Inject Strong Wash Solvent (e.g., 50-75% Acetonitrile) Start->Step1 Step2 2. Follow with a Mobile Phase Blank Step1->Step2 Decision1 Is the carryover peak still present in the blank? Step2->Decision1 Step3 3. Perform Manual Washing • Flush injection syringe • Flush sample loop • Sonicate needle if possible Decision1->Step3 Yes (Contamination likely in flow path) Step5 5. Optimize Method Parameters • Increase wash volume/time • Extend post-injection needle wash • Adjust gradient for column cleaning Decision1->Step5 No (Contamination likely in needle/syringe) Step3->Step2 Step4 4. Replace Worn Components • Injection valve rotor seal • Sample loop • Syringe needle Step4->Step2 Step5->Step4 If issue persists

Established HPLC Methods for Paraben Analysis

The core of preventing carryover is starting with a well-developed and robust analytical method. The tables below summarize two validated HPLC methods suitable for this compound analysis, which you can use as a starting point for your own work [1] [2].

Table 1: Chromatographic System Configuration

Component Specification
HPLC System Knauer or Shimadzu UFLC [1] [2]
Detection UV Photodiode Array (PDA) [1] [2]
Wavelength 258 nm or 210 nm [1] [2]
Data Software ClarityChrom or LabSolutions [1] [2]

Table 2: Validated Chromatographic Conditions for Paraben Separation

Parameter Method 1: Multi-Preservative Gel [2] Method 2: Oral Formulation [1]
Column Lichrosorb C8 (150 x 4.6 mm, 5 µm) C18 (250 x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile/THF/Water (21:13:66, v/v) Phosphate Buffer (pH 3.0):Acetonitrile (65:35)
pH Adjustment Formic Acid to pH 3.0 Orthophosphoric Acid to pH 3.0
Flow Rate 1.0 mL/min 1.0 mL/min
Temperature Ambient 40 °C
Injection Vol. 10 µL 10 µL
Retention Time This compound: ~9.05 min N/A (Method quantifies other preservatives)

Detailed Experimental Protocols

Method 1: Simultaneous Determination of Preservatives in a Gel [2] This method is designed for a complex mixture and is highly relevant for ensuring specificity and reducing interference.

  • Mobile Phase Preparation: Combine 210 mL of acetonitrile, 130 mL of tetrahydrofuran (THF), and 660 mL of water. Adjust the pH to 3.0 with formic acid. Filter and degas the solution.
  • Standard Solution: Accurately weigh and transfer about 70 mg of this compound standard into a 100 mL volumetric flask. Dissolve and make up to volume with the mobile phase to create a stock solution. Further dilute aliquots of this stock with mobile phase to prepare working standards.
  • Sample Preparation: Accurately weigh about 1.0 g of the gel formulation into a 100 mL volumetric flask. Dissolve in about 50 mL of methanol, sonicate if necessary, then dilute to volume with methanol. Transfer a 10 mL aliquot of this solution to another 100 mL flask and make up to volume with the mobile phase. Filter through a 0.22 µm or 0.45 µm membrane filter before injection.
  • System Suitability: Before analysis, ensure the system meets criteria. For a standard mixture, the relative standard deviation (RSD) for peak areas from 10 replicate injections should be ≤1.0%, and the resolution (Rs) between adjacent peaks should be >1.5 [2].

Method 2: Analysis of Preservatives in Liquid Oral Drops [1] This method uses a more common phosphate buffer/acetonitrile system.

  • Mobile Phase Preparation: Dissolve 1.724 g of sodium dihydrogen phosphate monohydrate in 500 mL of HPLC-grade water. Adjust the pH to 3.0 with diluted orthophosphoric acid. Filter through a 0.22 µm filter. Mix this buffer with acetonitrile in a 65:35 (v/v) ratio and degas by sonication.
  • Standard Solution: Accurately weigh about 100 mg of this compound standard into a 100 mL volumetric flask. Dissolve and dilute to volume with methanol to create a stock solution. Dilute this stock solution appropriately with methanol to obtain working standards.
  • Sample Preparation: Accurately weigh about 10 g of the liquid formulation into a 50 mL volumetric flask. Dilute to volume with methanol and mix thoroughly using a vortex mixer for 10 minutes. Allow it to stand, then filter. Dilute the filtrate further with methanol and pass through a 0.22 µm syringe filter before injection [1].

Key Considerations for Carryover Reduction

  • Needle Wash Solvent: The methods above use mobile phase or methanol for sample dilution. For the autosampler's needle wash, a stronger solvent like 50-75% acetonitrile in water is often more effective at removing residual parabens than a weak solvent.
  • System Suitability Test: Always include this test at the start of your sequence. Inject a high-concentration standard followed by a blank. The blank chromatogram should show no peaks above the baseline noise at the retention time of this compound. This validates that your system is clean for the run [2].
  • Preventive Maintenance: Over time, components like the injection valve's rotor seal can wear down and create dead volumes where sample can accumulate. Replacing these consumable parts is a standard part of HPLC maintenance.

References

ethylparaben autosampler injection accuracy troubleshooting

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions

Question Brief Answer
What are the most common causes of autosampler failure? Mechanical issues (bent needles, worn syringes), electrical/sensor errors, improper consumables (vials, septa), and software/calibration drift [1].
How is autosampler injection accuracy typically tested? Via a gravimetric procedure: measuring the average volume of water withdrawn after multiple injections from a tared vial [2] [3].
What is an acceptable precision for an autosampler? For precise drug substance assays, a peak area precision of < 0.5% RSD for 10 consecutive injections is a common, stringent criterion [2] [3].
What is injection carryover and how is it tested? Carryover occurs when a sample is contaminated by residue from a previous one. It's tested by injecting a high-concentration standard (e.g., 80 µL of ethylparaben) followed immediately by a blank, then comparing the peak areas [2].
Should I test for both accuracy and linearity? Yes, they are distinct tests. Accuracy confirms the injected volume is correct, while linearity confirms the instrument's response is proportional across different injection volumes [4].

Autosampler Troubleshooting Guide

Here is a systematic workflow to diagnose and resolve autosampler injection issues.

Start Start: Suspected Autosamer Issue Step1 Check for Obvious Problems Start->Step1 SubStep1_1 Inspect needle for bends/clogs Step1->SubStep1_1 Step2 Perform Diagnostic Test SubStep2_1 Run injection precision test (10x injections from one vial) Step2->SubStep2_1 Step3 Analyze Diagnostic Results SubStep3_1 Calculate RSD of peak areas Step3->SubStep3_1 Step4 Identify Root Cause Step5 Implement Solution Step4->Step5 SubStep1_2 Check for air bubbles in sample/syringe SubStep1_1->SubStep1_2 SubStep1_3 Confirm vial septa are not overly hard SubStep1_2->SubStep1_3 SubStep1_4 Verify sample volume is sufficient SubStep1_3->SubStep1_4 SubStep1_4->Step2 SubStep2_2 Run injection linearity test (5, 10, 40, 80 µL injections) SubStep2_1->SubStep2_2 SubStep2_3 Run carryover test (high conc. standard -> blank) SubStep2_2->SubStep2_3 SubStep2_3->Step3 SubStep3_2 Check linearity (R²) of volume vs. response SubStep3_1->SubStep3_2 SubStep3_3 Calculate % carryover SubStep3_2->SubStep3_3 SubStep3_3->Step4

Common Causes & Solutions

The issues mapped in the workflow above typically fall into these categories:

  • Mechanical Issues: Bent needles or clogged syringes will cause inaccurate volume aspiration and dispensing [1]. Solution: Visually inspect the needle and syringe for damage or blockage, and replace them if necessary.
  • Sample-Related Problems: Air bubbles in the sample or syringe, or insufficient sample volume in the vial, lead to incomplete aspiration and poor precision [1]. Solution: Ensure vials contain sufficient volume, and use techniques to degas samples or perform a thorough syringe purge before a sequence.
  • Improper Consumables: Using non-standard vials or overly hard/thick septa can cause issues with vial piercing and sealing, affecting precision and potentially damaging the needle [1]. Solution: Always use manufacturer-recommended vials, caps, and septa.
  • Calibration Drift: Over time, the autosampler's calibration for vial positioning or injection mechanism can drift [1]. Solution: Recalibrate the autosampler according to the manufacturer's SOP, especially after maintenance or if issues are suspected.

Standard Test Protocols & Acceptance Criteria

For consistent results, establish and follow standardized test protocols. This compound in a water-methanol solution is a commonly used test compound [2] [3].

Summary of Key Tests and Criteria
Test Parameter Recommended Protocol & Conditions Acceptance Criteria

| Injection Precision [2] [3] | - Compound: this compound (20 µg/mL).

  • Column: C18 (e.g., Waters Symmetry, 5µm).
  • Injection: 10 consecutive injections of 10 µL. | RSD of Peak Area < 0.5% | | Injection Linearity [2] [4] | - Compound: this compound (20 µg/mL).
  • Injection Volumes: Single injections of 5, 10, 40, and 80 µL. | Coefficient of Determination R² > 0.999 | | Injection Carryover [2] [5] | - Step 1: Inject 80 µL of this compound standard.
  • Step 2: Immediately inject 80 µL of a mobile phase blank. | Carryover ≤ 0.01% (of the original peak area) | | Injection Accuracy (Gravimetric) [2] [3] | - Procedure: Six 50-µL injections of water from a tared vial. Weigh the vial after to determine mass loss.
  • Calculation: Average volume = (Mass loss / 6) / Density of water. | 50 µL ± 2 µL |
Detailed Gravimetric Test for Injection Accuracy

This method provides a direct measurement of volume accuracy [2] [3].

  • Principle: The average volume of multiple injections is determined by weighing the amount of liquid removed from a vial.
  • Procedure:
    • Fill a clean, dry HPLC vial with pure water (HPLC grade).
    • Seal the vial with a septum cap and weigh it on a calibrated analytical balance. Record this weight as W₁.
    • Place the vial in the autosampler.
    • Program the autosampler to perform six 50-µL injections from this vial.
    • After the injections, carefully dry the exterior of the vial and weigh it again. Record this weight as W₂.
  • Calculations:
    • Mass of water lost = W₁ - W₂ (in grams).
    • Volume of water lost = (Mass of water lost) / Density of water (use 0.998 g/mL at 20°C).
    • Average Injection Volume = (Volume of water lost) / 6.
  • Acceptance Criteria: The calculated average volume should be 50 µL ± 2 µL [2] [3].

References

ethylparaben extraction recovery optimization

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions

  • What is a typical target recovery range for ethylparaben? Recovery rates can vary by method and sample matrix. Generally, a recovery of 85% to 115% is considered acceptable for analytical methods [1]. High-performing methods can achieve recoveries closer to 100% [2].
  • Why is my extraction recovery for this compound low? Low recovery is often due to suboptimal conditions in the adsorption or desorption (elution) phases. Key factors include incorrect pH, insufficient amount of sorbent, inadequate desorption solvent volume, or the presence of matrix interferents [2] [3].
  • My recovery is acceptable for water samples but low for biological matrices. What could be wrong? Biological matrices like blood and urine contain salts, proteins, and phospholipids that can cause significant matrix effects, leading to signal suppression or enhancement. A specialized sample pretreatment or selecting a different biological matrix (e.g., urine for short-chain parabens) is often required [3].

Troubleshooting Guide: Common Issues & Solutions

The table below outlines common problems, their potential causes, and recommended actions to improve your this compound extraction recovery.

Problem Possible Causes Recommended Solutions
Low Recovery Across All Parabens Incomplete desorption, incorrect pH, insufficient sorbent amount Optimize desorption solvent type/volume; study pH impact on adsorption; increase sorbent quantity [2].
High Matrix Effects (Signal Suppression/Enhancement) Co-extraction of interferents from complex samples (e.g., blood, plasma). Use a different, cleaner matrix (e.g., urine for polar parabens); implement phospholipid removal or other clean-up steps [3].
Poor Precision (High RSD) Inconsistent sample preparation, sorbent batch variability, unstable extraction conditions. Ensure consistent timing and solvent volumes; validate method precision (intra- and inter-day) [2].
Low Preconcentration Factor Excessive sample volume or insufficient elution volume. Re-optimize sample volume to sorbent ratio; reduce final elution volume [2].

Optimized Experimental Protocols

Here are two detailed, high-performance extraction methods for this compound from recent literature. You can use these as a starting point for your own optimization.

Protocol 1: Magnetic Cellulose Nanoparticles (MCNPs) for Cream Samples

This method is noted for being eco-friendly and efficient [2].

  • Principle: Solid-phase extraction using a renewable sorbent.
  • Optimal Conditions:
    • Adsorption: pH optimized, adsorption time optimized, amount of MCNPs optimized, salt content optimized, sample volume optimized.
    • Desorption: Desorption solvent optimized, desorption volume optimized, type of energy and time optimized.
  • Instrumentation: HPLC with a photo-diode array (PDA) detector.
  • Reported Performance for this compound:
    • Recovery: 87.9% to 100.8%
    • Preconcentration Factor: 141-150
    • Precision (RSD): < 8.7%
    • Limit of Quantification (LOQ): 0.63–1.1 μg L−1

The following workflow illustrates the general steps of this method:

MCNP_Workflow Start Sample (Cream Product) Step1 Extraction with Solvent Start->Step1 Step2 Add Magnetic Cellulose Nanoparticles Step1->Step2 Step3 Adsorption Phase (Adjust pH, Time) Step2->Step3 Step4 Magnetic Separation Step3->Step4 Step5 Desorption Phase (Add Solvent, Energy) Step4->Step5 Step6 Analyze by HPLC-PDA Step5->Step6 End Quantification of this compound Step6->End

Protocol 2: Dispersive Liquid-Liquid Microextraction (DLLME) for Water Samples

This method is a simple and effective miniaturized extraction technique [1].

  • Principle: A ternary solvent system for extraction and preconcentration.
  • Optimal Conditions:
    • Sample Volume: 10 mL
    • Disperser Solvent: Acetone, 700 μL
    • Extraction Solvent: Decanol, 90 μL
    • pH Range: 5.0 - 6.0
  • Instrumentation: HPLC with a diode array detector (DAD).
  • Reported Performance for this compound:
    • Recovery: ~68.0% (Note: This is method-specific; other parabens in the same method achieved up to 94.7%)
    • Limit of Detection (LOD): 0.5–1.0 μg L⁻¹

Choosing the Right Biological Matrix

A 2025 study provides a clear framework for selecting the optimal biological matrix to minimize interference and maximize recovery for biomonitoring [3].

Analytic Recommended Matrix Key Rationale
Mthis compound Urine Minimal matrix interference; 100% detection rate.
This compound Urine Minimal matrix interference; excellent discriminative ability.
Propylparaben Whole Blood Requires specialized pretreatment (e.g., phospholipid removal).
Butylparaben Serum Optimal recovery achieved after fibrinogen removal.

Key Optimization Parameters Summary

Regardless of the method, you should systematically investigate the following parameters to maximize this compound recovery [2] [1]:

Phase Parameters to Optimize
Adsorption Sample pH, Adsorption time, Amount of sorbent, Ionic strength (salt content), Sample volume
Desorption Type of desorption solvent, Volume of desorption solvent, Desorption time and energy (e.g., vortex, sonication)

References

Temperature Effects Across Chromatographic Systems

Author: Smolecule Technical Support Team. Date: February 2026

Chromatographic Technique Stationary Phase Mobile Phase Key Findings on Temperature Effect

| Liquid-Liquid Chromatography (LLC) [1] | --- | n-Heptane/Ethyl Acetate/Methanol/Water | • Retention: Retention factors of methyl, ethyl, and propylparaben decreased by 5-10% with temperature increase from 25°C to 40°C. • Efficiency: Theoretical plate number increased significantly with temperature. • Resolution: Resolution between ethylparaben and propylparaben improved from 1.7 to 2.3. | | Reversed-Phase HPLC (RP-HPLC) [2] | C18 (5 μm, 4.6 mm × 250 mm) | Phosphate Buffer (pH 3.0):Acetonitrile (65:35) | • A column temperature of 40°C was validated as part of a robust, isocratic method for simultaneously quantifying mthis compound and propylparaben alongside other preservatives. | | High-Temperature LC (HTLC) [3] | Porous Graphitic Carbon (PGC) | Water (Superheated) | • Used very high temperatures (up to 250°C) to facilitate separations with pure water, minimizing organic solvent use. Temperature critically controls retention. |

Troubleshooting Common Issues

Here are solutions to common problems related to column temperature and this compound separation:

  • Problem: Poor Resolution Between Parabens

    • Solution: Adjusting the column temperature can modify selectivity. As demonstrated in LLC, a moderate increase in temperature (e.g., from 25°C to 40°C) can improve resolution between closely eluting parabens like ethyl- and propylparaben by increasing column efficiency [1]. For Reversed-Phase HPLC, ensure the temperature is controlled and optimized as part of the method; 40°C has been successfully used [2].
  • Problem: Unstable Retention Times

    • Solution: A lack of precise active temperature control is a common cause. Fluctuations in ambient temperature can lead to retention time drift. Use a column oven to maintain a constant temperature, which is essential for reproducible results [1].
  • Problem: Excessive Backpressure

    • Solution: While lowering temperature can increase retention for focusing, it also increases mobile phase viscosity and backpressure [4]. If operating near the system's pressure limit, consider a slight increase in temperature to reduce viscosity, or use a shorter column segment for temperature-assisted focusing techniques [4].

Experimental Workflow for Method Optimization

When developing or optimizing a method, you can follow this systematic approach to incorporate temperature as a variable. The diagram below outlines the key decision points.

Start Start Method Optimization Define Define Separation Goal Start->Define Tech Select Chromatographic Technique Define->Tech TempScope Establish Temperature Scope Tech->TempScope Screen Run Initial Temperature Screen TempScope->Screen Evaluate Evaluate Chromatograms Screen->Evaluate Evaluate->TempScope Adjust Scope Robust Robustness Testing Evaluate->Robust Criteria Met? Finalize Finalize & Document Method Robust->Finalize

  • Establish Temperature Scope: Based on your technique, define a testing range.

    • For conventional RP-HPLC: A typical starting range is 25°C to 45°C [2].
    • For special techniques (HTLC): The range can be far broader, from ambient to over 200°C [3].
    • Consider constraints: Ensure the selected temperatures are within the limits of your column's stability and your instrument's pressure capabilities [4].
  • Run Initial Temperature Screen: Perform injections at a minimum of three different temperatures (e.g., low, medium, high within your range) while keeping other parameters constant. Monitor retention times, peak shape (theoretical plates), and resolution between critical pairs.

  • Evaluate and Optimize: Analyze the data from the screening.

    • Use resolution as the key metric for separation quality.
    • If a suitable separation is found, proceed. If not, you may need to adjust the temperature scope or integrate temperature with changes to the mobile phase gradient.
  • Robustness Testing: Once an optimal temperature is identified, test its robustness by deliberately introducing small variations (e.g., ±2°C) to ensure the method remains reliable under normal laboratory fluctuations [2].

Frequently Asked Questions (FAQs)

Q1: Why does increasing temperature often reduce the retention of parabens in reversed-phase systems? Increasing temperature typically accelerates the desorption process of analytes from the stationary phase. For parabens, this generally results in weaker retention and lower retention factors, as the equilibrium shifts towards the mobile phase [1].

Q2: Can I use sub-ambient temperatures to improve my separation? Yes. A technique known as Temperature-Assisted On-Column Solute Focusing (TASF) uses a transient reduction in column temperature (e.g., to 5°C) at the column inlet to dramatically increase solute retention and compress injection bands. This is particularly useful for focusing large injection volumes, thereby improving sensitivity and peak shape [4].

Q3: How does temperature interact with the mobile phase composition? Temperature and mobile phase composition are strongly interrelated parameters. A change in temperature can mimic a change in solvent strength. For instance, in High-Temperature LC, superheated water can act like an organic solvent, allowing for separations with high water content [3]. When optimizing a method, temperature and solvent strength should be considered together.

References

ethylparaben mobile phase composition optimization

Author: Smolecule Technical Support Team. Date: February 2026

Ethylparaben HPLC Analysis: Troubleshooting Guide

Here are common issues and solutions for this compound analysis, synthesized from established methods.

Problem & Phenomenon Possible Causes Recommended Solutions & Experimental Adjustments

| Poor Peak Shape (Tailing) Asymmetric peaks, poor resolution. | 1. Silanol interactions (basic pH). 2. Incorrect mobile phase pH. | 1. Use acidic mobile phase (pH 3.0-4.5) [1] [2]. 2. Add 0.1% TFA as mobile phase additive [1]. 3. Use end-capped C18 or specialized columns (Amaze C18) [1]. | | Inadequate Retention this compound elutes too quickly. | 1. Mobile phase too strong (high organic). 2. Incorrect buffer pH (paraben ionized). | 1. Reduce organic modifier (e.g., 21-30% ACN) [3] [1]. 2. Ensure pH below 5 to keep parabens protonated [3] [1]. | | Co-elution with Other Preservatives Peaks not baseline separated. | 1. Insufficient selectivity. 2. Isocratic elution for complex mixes. | 1. Adjust organic ratio: 21% ACN, 13% THF, 66% water (pH 3.0) [2]. 2. Use gradient elution for wide polarity range [4] [5]. | | Variable Retention Times Retention time drift between runs. | 1. Mobile phase pH/composition instability. 2. Column not equilibrated. | 1. Use fresh, correctly prepared buffer. 2. For gradient methods, ensure adequate re-equilibration [5]. |

Frequently Asked Questions (FAQs)

Q1: When should I use isocratic elution vs. gradient elution for analyzing this compound in a preservative mixture?

  • Use Isocratic Elution when your sample contains only a few parabens (e.g., methyl-, ethyl-, propylparaben) with similar polarities. It is simpler, requires less sophisticated equipment, and provides consistent results for routine quality control [4] [5]. The methods in [3] and [2] are excellent examples of robust isocratic methods.
  • Use Gradient Elution when your sample is more complex, containing preservatives or active ingredients with a wide range of polarities. Gradient elution reduces band-broadening for later-eluting compounds, sharpens their peaks (increasing concentration), and often improves overall separation and detection sensitivity [4] [5].

Q2: What is the recommended mobile phase composition for a simple, robust assay of this compound? A validated, isocratic method for a mixture of common preservatives uses [2]:

  • Mobile Phase: Acetonitrile/Tetrahydrofuran/Water in a ratio of 21:13:66 (v/v/v)
  • pH: Adjusted to 3.0 with formic acid
  • Flow Rate: 1 mL/min
  • Detection: UV at 258 nm
  • Column: Lichrosorb C8 (150 × 4.6 mm, 5 μm)

Q3: How does mobile phase pH affect the separation of this compound? this compound is neutral and acidic. At a mobile phase pH significantly above its pKa (around 8.4), it can become ionized, leading to drastically reduced retention on a reversed-phase column. Maintaining the mobile phase at an acidic pH (e.g., 3.0-4.5) ensures the paraben remains in its protonated, neutral form, providing consistent and predictable retention [3] [1] [2].

Q4: My method uses a lot of organic solvent. Are there any greener alternatives? Yes, emerging techniques are addressing this. Temperature-responsive liquid chromatography (TRLC) is an advanced approach that uses only water as the mobile phase, with retention controlled by adjusting the column temperature. This eliminates the need for organic solvents, making the process greener, cheaper, and suitable for analyzing compounds like parabens [6].

Experimental Protocols for Method Optimization

Here are detailed methodologies from recent literature that you can use as a starting point for your own methods.

Protocol 1: Isocratic Method for Folic Acid and Parabens in Oral Liquid [3] This method allows for the determination of folic acid and parabens without changing the instrument or mobile phase components, only the ratio.

  • Column: Agilent 5 TC-C18 (5 μm, 250 mm × 4.6 mm)
  • Column Temperature: 25 °C
  • Mobile Phase: Phosphate Buffer (pH 4.0)-Methanol
    • For Folic Acid: Use a ratio of 99:1
    • For Parabens (Methyl, Ethyl, Propyl): Use a ratio of 79:21
  • Flow Rate: 1.2 mL/min
  • Injection Volume: 20 μL (Folic Acid), 50 μL (Parabens)
  • Detection: UV at 254 nm

Protocol 2: Stability-Indicating Method for Cosmeceutical Gel [7] This validated method separates this compound from other preservatives and active ingredients, even in the presence of degradation products.

  • Column: C18 column (e.g., Zorbax Eclipse Plus C18, 5 μm, 150 mm × 4.6 mm)
  • Mobile Phase: Phosphate Buffer (pH 4.5)-Acetonitrile in a ratio of 65:35 (v/v)
  • Flow Rate: 1.5 mL/min
  • Injection Volume: 20 μL
  • Detection: DAD, 254 nm
  • Key Feature: This method is stability-indicating, meaning it can detect and quantify this compound even if the sample has partially degraded.

Systematic Optimization Workflow

For a visual guide to developing or troubleshooting your method, follow this logical workflow:

G Start Start Method Optimization A Initial Scoping Define analytes and matrix Start->A B Column & Mode Selection Choose C18 column and RP mode A->B C Initial Mobile Phase Try 25-30% ACN in acidic buffer (pH ~4.0) B->C D Isocratic or Gradient? C->D E1 Isocratic Path Fine-tune organic % D->E1 Simple mixture E2 Gradient Path Set initial/strong solvent and slope D->E2 Complex mixture F Evaluate Chromatogram E1->F E2->F G Success? F->G H Method Validated G->H Yes I Troubleshoot Refer to guide table G->I No I->F

Key Takeaways for Your Support Center

  • Acidic pH is Crucial: Maintaining the mobile phase at a pH between 3.0 and 4.5 is one of the most critical factors for achieving sharp, well-retained peaks for this compound [3] [1] [2].
  • Column Choice Matters: Standard C18 columns work well, but specialized columns like Amaze C18 can offer unique selectivity for complex mixtures through additional pi-pi interactions [1].
  • Balance Simplicity and Power: Isocratic methods are perfect for routine analysis of a few known compounds, while gradient elution is a more powerful tool for resolving complex or unknown samples [4] [5].

References

ethylparaben linearity range calibration issues

Author: Smolecule Technical Support Team. Date: February 2026

Linearity Ranges from Validated Methods

The table below summarizes established linearity ranges for Ethylparaben from peer-reviewed studies to help you evaluate if your calibration curves are within expected bounds.

Analytical Technique Matrix Validated Linearity Range for this compound Correlation Coefficient (r) Citation
HPLC-UV Pharmaceutical Gel 20 - 50 µg/mL > 0.9998 [1]
UPLC-MS/MS Human Urine 0.5 - 50 ng/mL Not specified (Linear range confirmed) [2] [3]
HPLC-UV Cosmetic Product 5 - 200 µg/mL (for all parabens in CZE method) Not specified (Method validated for linearity) [4]

Troubleshooting Common Calibration Issues

Here are common problems and solutions based on experimental protocols:

Problem: Poor Linearity (Low R² Value)
  • Suggested Solution: Verify that your standard concentrations cover an appropriate range. The upper and lower limits of your calibration curve should bracket the expected concentration in your samples. If analyzing a pharmaceutical gel, a range of 20-50 µg/mL has been demonstrated as suitable [1]. For trace analysis in biological fluids like urine, a range extending down to 0.5 ng/mL is appropriate for UPLC-MS/MS [2].
Problem: Inconsistent Replicates (High %RSD)
  • Suggested Solution: Ensure your autosampler injection volume is precise. One study established that 10 consecutive injections of a 20 µg/mL this compound solution should yield a peak area precision of < 0.5% RSD [5]. A higher RSD indicates a problem with the injector or sample preparation.
Problem: Carryover Between Runs
  • Suggested Solution: Implement a robust needle wash procedure and check for carryover. This can be tested by injecting a mobile phase blank immediately after a high-concentration standard. One protocol recommends testing this by injecting an 80-µL blank after an 80-µL injection of a standard [5].
Problem: Sample Preparation Variability
  • Suggested Solution: For complex matrices, use an internal standard. Propyl 4-hydroxybenzoate-ring-13C6 is a suitable internal standard for parabens in UPLC-MS/MS as it corrects for losses during sample preparation and variations in instrument response [2]. For HPLC-UV methods, This compound itself can be used as an internal standard for other compounds [4].

Example Experimental Protocol: HPLC-UV for Gels

This detailed methodology is adapted from a validated method for determining this compound in a pharmaceutical gel [1].

  • Sample Preparation:

    • Accurately weigh about 1.0 g of the gel sample into a 100 mL volumetric flask.
    • Dissolve and dilute the sample with methanol.
    • Transfer a 10 mL aliquot of this solution to another 100 mL volumetric flask.
    • Dilute to volume with the mobile phase (approximately 50 mL methanol, then make up with mobile phase).
  • HPLC Conditions:

    • Column: Lichrosorb C8 (150 mm x 4.6 mm, 5 µm)
    • Mobile Phase: Acetonitrile / Tetrahydrofuran / Water (21:13:66, v/v/v), adjusted to pH 3.0 with formic acid
    • Flow Rate: 1.0 mL/min
    • Detection: UV at 258 nm
    • Injection Volume: 10 µL
    • Temperature: Ambient

Visual Guide: Method Development & Troubleshooting Workflow

This workflow outlines a systematic approach to developing and validating an analytical method for this compound.

Start Start: Method Development Define Define Objective & Matrix Start->Define Select Select Analytical Technique Define->Select Prepare Prepare Stock & Working Standards Select->Prepare Run Run Initial Calibration Prepare->Run Check Check Linearity & Precision Run->Check Pass Pass: Validate Method Check->Pass R² > 0.999 %RSD < 0.5% Fail Fail: Troubleshoot Check->Fail Criteria Not Met PrepCheck Check Standard Preparation Fail->PrepCheck InstCheck Check Instrument Performance Fail->InstCheck PrepCheck->Run Remake standards Use internal standard InstCheck->Run Verify injection precision & carryover

References

ethylparaben sample preparation contamination prevention

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions (FAQs)

Question Answer
What are the primary sources of ethylparaben contamination in the lab? Environmental background levels, contaminated solvents, labware carryover, and cross-contamination from other paraben standards or samples [1].
My HPLC analysis shows peak interference. What could be the cause? Incomplete separation from other parabens or preservatives (mthis compound, propylparaben), degraded mobile phase, or a contaminated column [2] [3].
Why is my recovery rate low during solid-phase extraction (SPE)? The SPE sorbent may be overloaded, the sample pH may not be optimal for retention, or the elution solvent may be too weak [1].
How can I prevent the degradation of this compound in my standard solutions? Store standard stock solutions in amber glass vials at low temperatures (e.g., -20°C) and prepare fresh working solutions frequently [2].
What is the best way to confirm the identity of this compound in a complex matrix? Using LC-MS/MS provides high specificity and sensitivity, allowing confirmation based on mass-to-charge ratio and fragmentation pattern [1] [4].

Troubleshooting Guide

Problem Possible Cause Solution
Poor Chromatography Broad or tailing peaks. Column degradation, mobile phase pH imbalance, or contaminated sample. Flush and regenerate/change column. Prepare fresh mobile phase and adjust pH accurately (e.g., pH 3.0) [2]. Filter sample through a 0.45 µm or 0.22 µm membrane.
Low Extraction Efficiency Low recovery during sample prep. Incorrect sorbent selection or conditioning in SPE. Ensure sorbent is appropriate for parabens (e.g., C18, HLB). Condition sorbent properly with solvent before loading sample. Optimize sample loading speed to ensure interaction [1].
High Background/Noise High baseline in HPLC-UV. Contaminated solvents or mobile phase components. Use HPLC-grade solvents. Prepare fresh mobile phase daily. Include blank injections to identify contamination source and flush the system thoroughly [2] [3].
Inconsistent Results High variation between replicates. Improper sample homogenization or instrumental drift. Ensure thorough mixing/vortexing of samples before extraction. Use an internal standard (e.g., isotopically labeled this compound) to correct for volume and matrix effects [2] [1].
Sample Carryover This compound peak in blank runs. Contaminated autosampler needle or injection port. Implement an extensive needle wash cycle with a strong solvent (e.g., acetonitrile) between injections. Regularly inspect and clean the injection port [2].

Validated HPLC Method for Simultaneous Analysis

This detailed protocol is adapted from a peer-reviewed method for the simultaneous determination of multiple preservatives [2].

Parameter Specification
Analytes 2-Phenoxyethanol, Mthis compound, This compound, Propylparaben
Column Lichrosorb C8 (150 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile/Tetrahydrofuran/Water (21:13:66, v/v/v), pH adjusted to 3.0 with formic acid
Flow Rate 1.0 mL/min
Detection UV at 258 nm
Injection Volume 10 µL
Linearity Range 20-50 µg/mL for this compound
System Suitability Resolution (Rs) >1.5; Tailing Factor (T) ≤2

Preparation of Standard Solutions:

  • Stock Solution: Accurately weigh about 1.5 g of 2-phenoxyethanol, 0.290 g of mthis compound, 0.070 g of this compound, and 0.036 g of propylparaben. Transfer to a 100 mL volumetric flask and dissolve in the mobile phase.
  • Working Standard Solution: Pipette 5 mL of the stock solution into a 100 mL volumetric flask and dilute to volume with the mobile phase. This yields concentrations of 750 µg/mL, 145 µg/mL, 35 µg/mL, and 18 µg/mL for the four analytes, respectively [2].

Sample Preparation for a Gel Matrix:

  • Accurately weigh about 1.0 g of the gel sample into a 100 mL volumetric flask.
  • Dissolve and dilute to volume with methanol.
  • Pipette a 10 mL aliquot of this solution into another 100 mL volumetric flask.
  • Add 50 mL of methanol, then make up to volume with the mobile phase.
  • Mix well and filter through a 0.45 µm syringe filter before HPLC injection [2].

Adsorption Experiment for Environmental Fate Studies

This protocol is useful for studying the environmental behavior of this compound or its removal from water using natural minerals like sphalerite [5].

Parameter Description
Adsorbent Natural Sphalerite (NS), particle size ≤ 40 µm
Experimental Setup Batch adsorption experiments in closed vessels with stirring
Initial this compound Concentration e.g., 10-50 mg/L
Adsorbent Dosage e.g., 6 g/L
Kinetics Sample at time points up to 50 hours to reach equilibrium
Analysis Monitor concentration in supernatant via HPLC-UV after centrifugation

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, but keep final solvent concentration in aqueous solutions <0.1% to avoid co-solvent effects).
  • Suspend a known mass of the natural sphalerite (e.g., 0.6 g) in 100 mL of the this compound solution in a sealed container.
  • Place the container on a shaker or stirrer at a constant speed and temperature (e.g., 25°C).
  • At predetermined time intervals, withdraw samples and immediately centrifuge them to separate the solid adsorbent.
  • Analyze the supernatant for this compound concentration using a calibrated HPLC-UV method.
  • The amount adsorbed is calculated from the difference between the initial and final concentrations in the solution [5].

Workflow and Strategy Visualization

Start Start: Sample Received Prep Sample Preparation (SPE, Filtration) Start->Prep Analysis Instrumental Analysis (HPLC-UV/LC-MS/MS) Prep->Analysis Data Data Acquisition Analysis->Data Eval Data Evaluation Data->Eval ContamCheck Contamination Check Eval->ContamCheck End Result Reporting Pass PASS ContamCheck->Pass Yes Fail FAIL ContamCheck->Fail No Pass->End Troubleshoot Troubleshooting Protocol Fail->Troubleshoot Re-prepare Sample Troubleshoot->Prep Re-prepare Sample

Diagram Title: Sample Analysis Workflow with QA Check

Source Contamination Source Prevention Prevention Strategy S1 Solvents & Chemicals P1 Use HPLC-grade solvents Prepare fresh mobile phase S1->P1 S2 Labware & Equipment P2 Use dedicated glassware Implement rigorous wash protocols S2->P2 S3 Sample Carryover P3 Use internal standards Analyze blanks frequently S3->P3 S4 Background Environment P4 Clean work surfaces Use vial inserts where appropriate S4->P4

Diagram Title: Contamination Source and Prevention Strategy Map

References

ethylparaben analytical interference elimination

Author: Smolecule Technical Support Team. Date: February 2026

Common Interferences & Elimination Strategies

The table below summarizes potential interferents and solutions based on documented challenges in chromatographic analysis.

Interference Source Description & Impact Elimination Strategy
Co-eluting Preservatives Other parabens (methyl-, propyl-) or phenoxyethanol in formulation co-elute or cause poor resolution [1]. Optimize Mobile Phase: Use ACN/THF/Water (21:13:66 v/v/v) at pH 3.0 on a C8 column for baseline separation [1].
Complex Sample Matrix Components from creams, gels, or lotions can foul the column or create shifting baselines [1]. Sample Clean-up: Use solid-phase extraction (SPE) or liquid extraction to isolate ethylparaben from the matrix [2].
Degradation By-products Sonochemical degradation produces mthis compound and dihydroxybenzoic acids, which can interfere [3]. Monitor By-products: Use LC-MS to identify degradation products; ensure analytical method separates them from the target analyte [3].
Column Temperature Effects Temperature variations can affect retention times and peak resolution for certain parabens [4]. Control Temperature: Although minor for some separations, maintaining a constant column temperature improves reproducibility [4].

Detailed Experimental Protocols

Here are detailed methods for the key techniques mentioned in the table.

HPLC Method for Simultaneous Preservative Analysis [1]

This method effectively separates this compound from other common preservatives.

  • Instrumentation: HPLC system with UV or PDA detector.
  • Column: Lichrosorb C8 (150 mm × 4.6 mm, 5 µm).
  • Mobile Phase: Acetonitrile/Tetrahydrofuran/Water in a ratio of 21:13:66 (v/v/v). Adjust pH to 3.0 with formic acid.
  • Flow Rate: 1.0 mL/min.
  • Detection: UV at 258 nm.
  • Injection Volume: 10 µL.
  • Temperature: Ambient.
  • Sample Preparation: For a gel sample, accurately weigh about 1.0 g into a 100 mL volumetric flask. Dissolve in methanol. Transfer a 10 mL aliquot to another 100 mL flask, dilute to volume with a 50:50 mixture of methanol and mobile phase.
Solid-Phase Extraction (SPE) for Sample Clean-up [2]

SPE is highly recommended for extracting and pre-concentrating parabens from complex matrices like wastewater, which is analogous to challenging pharmaceutical or cosmetic formulations.

  • Procedure:
    • Conditioning: Condition the SPE sorbent (a reversed-phase C18 cartridge is typical) with methanol followed by water.
    • Loading: Load the sample (e.g., a dissolved cream or lotion) onto the cartridge at a controlled, slow flow rate.
    • Washing: Wash the cartridge with a water or a mild buffered solution to remove polar interferents.
    • Elution: Elute the target parabens with a small volume of an organic solvent like methanol or acetonitrile.
    • Analysis: Evaporate the eluent under a gentle stream of nitrogen, reconstitute the residue in the HPLC mobile phase, and inject.

Troubleshooting Workflow for Interference Elimination

The following diagram outlines a logical, step-by-step approach to diagnosing and resolving analytical interference with this compound.

Start Start: Observed Interference CheckSep Check Chromatographic Separation Start->CheckSep MatrixIssue Matrix Effect Suspected CheckSep->MatrixIssue Peaks co-elute Verify Interference Eliminated? CheckSep->Verify Peaks resolved Optimize Optimize Mobile Phase/Column MatrixIssue->Optimize CleanUp Apply Sample Clean-up (e.g., SPE) Optimize->CleanUp CleanUp->Verify Verify->CheckSep No Success Success: Proceed with Analysis Verify->Success Yes

Systematic approach to troubleshoot and eliminate analytical interference.

Key Technical FAQs

  • What is a good initial HPLC column and mobile phase for separating this compound from methyl and propyl paraben? A C8 column with a mobile phase of acetonitrile, tetrahydrofuran, and water (adjusted to low pH) is a robust starting point, as it provides excellent resolution between these compounds [1].

  • How can I confirm that a suspected peak is this compound and not an interference? Using a PDA detector to check peak purity and spectral homogeneity is a strong first step. For definitive confirmation, LC-MS is recommended. The high mass accuracy and fragmentation data can unequivocally identify this compound and its potential interferents [5] [2].

References

Established Method Performance for Ethylparaben

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes Relative Standard Deviation (RSD) data from peer-reviewed studies for your reference and benchmarking.

Matrix Analytical Technique Intra-day Precision RSD Inter-day Precision RSD Citation
Foods (Jam, Cheese, Soy Sauce) HPLC-UV < 5.92% < 7.72% [1]
Pharmaceutical Gels HPLC-UV < 0.22% < 0.52% [2]
Cosmetics UHPLC-DAD < 3% < 6% [3]
Cosmetic & Personal Care Products Multi-syringe Chromatography - < 4.9% [4]

Troubleshooting Guide: Improving Method Precision

Use the following workflow to systematically diagnose and address issues affecting your ethylparaben method's precision. The diagram outlines the key areas to investigate, and detailed checklists for each are provided below.

Troubleshooting Precision Issues in this compound Analysis Start High RSD in this compound Method Instrument Instrument & Chromatography Start->Instrument Sample Sample Preparation Start->Sample Method Method Parameters Start->Method Inst1 Check autosampler injection precision and carryover Instrument->Inst1 Inst2 Verify column temperature control and stability Instrument->Inst2 Inst3 Confirm detector wavelength is optimal for this compound Instrument->Inst3 Inst4 Perform regular instrument maintenance and calibration Instrument->Inst4 Samp1 Ensure complete and consistent sample dissolution Sample->Samp1 Samp2 Use internal standards (e.g., this compound-d5) to correct for variability Sample->Samp2 Samp3 Improve extraction efficiency and homogeneity Sample->Samp3 Samp4 Prevent contamination with clean containers and utensils Sample->Samp4 Meth1 Optimize mobile phase composition and pH Method->Meth1 Meth2 Validate method robustness for key parameters Method->Meth2 Meth3 Use matrix-matched standards for complex samples Method->Meth3

Instrument and Chromatography
  • Autosampler Performance: Test injection precision and carryover. One study used 10 consecutive injections of a 20 μg/mL this compound solution, requiring an RSD of ≤0.5% for peak area [5].
  • Column Temperature: Control and stabilize the column temperature, as investigations show it can affect the resolution of co-eluting compounds and peak shape [5].
  • Detector Wavelength: Optimize for this compound. Methods commonly use 256 nm, 258 nm, or 255 nm [2] [6] [3].
  • System Suitability: Before analysis, ensure the system meets criteria. A validated method for pharmaceuticals required a resolution (Rs) >1.5 between all peaks and a tailing factor (T) ≤2 [2].
Sample Preparation
  • Internal Standards: Use a stable isotope-labeled internal standard like This compound-d5 to correct for losses during sample preparation and instrument variability [7].
  • Extraction and Cleanup:
    • For foods, a solvent extraction with purification using Carrez reagent has been successfully applied [1].
    • For complex matrices like infant formula, using methanol and trichloroacetic acid (TCA) for protein precipitation can yield clean extracts with good recovery [6].
    • Solid-Phase Extraction (SPE) with sorbents like HLB (Hydrophilic-Lipophilic Balanced) can effectively clean up complex samples such as pharmaceuticals in tablet form [8].
  • Homogeneity and Handling: Ensure samples are thoroughly homogenized and use clean, sterile containers to prevent contamination [9].
Method Parameters and Validation
  • Mobile Phase Optimization: Fine-tune the composition. One precise method for pharmaceuticals used acetonitrile/tetrahydrofuran/water (21:13:66, v/v/v) at pH 3.0 [2].
  • Method Robustness: Validate the method's resilience to small, deliberate changes in parameters like flow rate, mobile phase composition, and column temperature [2].
  • Matrix Effects: For complex samples (e.g., creams, biological fluids), use matrix-matched calibration standards to account for suppression or enhancement of the analyte signal [6] [8].

Key Experimental Protocols for Reference

Here are concise outlines of validated methods from the literature that reported good precision for this compound.

Protocol 1: Determination in Pharmaceutical Gels [2]
  • Column: Lichrosorb C8 (150 x 4.6 mm, 5 µm)
  • Mobile Phase: Acetonitrile/Tetrahydrofuran/Water (21:13:66, v/v/v), pH adjusted to 3.0 with formic acid
  • Flow Rate: 1.0 mL/min
  • Detection: UV at 258 nm
  • Sample Prep: Gel sample dissolved in methanol and diluted with mobile phase.
Protocol 2: Simultaneous Determination in Foods [1]
  • Technique: High-Performance Liquid Chromatography (HPLC)
  • Key Sample Prep Step: Solvent extraction followed by purification using Carrez reagent.
  • Reported Performance: Recovery between 87.8% and 110%; intra-day RSD < 5.92%.
Protocol 3: Determination in Infant Formula [6]
  • Column: C18 column (250 x 4.4 mm, 5 µm)
  • Mobile Phase: 50:50 mix of Glacial Acetic Acid in Water (50:850 v/v) and Methanol
  • Detection: UV at 256 nm
  • Key Sample Prep: Protein precipitation with trichloroacetic acid (TCA) and methanol.

References

ethylparaben stability analytical solutions

Author: Smolecule Technical Support Team. Date: February 2026

Understanding Ethylparaben Stability

This compound (ethyl 4-hydroxybenzoate) is susceptible to chemical degradation primarily through hydrolysis and transesterification [1]. The core pathways are outlined below:

EthylParabenDegradation This compound This compound (C9H10O3) Hydrolysis Hydrolysis (in presence of water) This compound->Hydrolysis Transesterification Transesterification (in presence of alcohol) This compound->Transesterification PHBA p-Hydroxybenzoic Acid (PHBA) (C7H6O3) Hydrolysis->PHBA Releases Ethanol OtherParaben Different Paraben Ester (e.g., Mthis compound from Methanol) Transesterification->OtherParaben Alcohol Exchange

Frequently Asked Questions & Troubleshooting

Here are solutions to common problems encountered during this compound stability studies:

Question/Issue Possible Cause & Investigative Steps Proposed Solution
Unexpected degradation products (e.g., Mthis compound) in formulation. Transesterification: The ethanol from your formulation is reacting with other alcohols or this compound itself. Check formulation for other alcohol sources [1]. Reformulate to replace ethanol with non-alcoholic solvents; optimize solution pH to be less conducive to reactions [1].

| Low mass balance recovery (~92%) during stability studies; no unknown peaks on DAD chromatogram. | Non-UV Active Products: Degradation products like quinone derivatives from p-Hydroxybenzoic Acid (PHBA) oxidation may not be detectable at standard UV wavelengths. Sorption Loss: Analyte may be adsorbing to container walls [1]. | 1. Extract & analyze packaging: Cut up polymer tubes, perform solvent extraction via Soxhlet, and analyze the extract [1]. 2. Use LC-MS: A highly specific LC-MS/MS method can identify and quantify non-UV active degradation products [2]. | | Poor peak shape or resolution in HPLC. | Inappropriate column or mobile phase. The column chemistry may not be optimal for separating closely related parabens and their degradation products [3]. | Use a specialized column like an Amaze C18 SPF, which provides unique pi-pi interactions beneficial for aromatic preservatives. A mobile phase of 30% ACN with 0.1% TFA can be effective [3]. |

Validated Analytical Methods

For reliable routine analysis, here are two established HPLC conditions. The first method is described in detail, while the second provides a robust alternative.

Method 1: Primary Isocratic Method for Multiple Preservatives [4]

This method is validated for the simultaneous determination of this compound, mthis compound, propylparaben, and 2-phenoxyethanol.

  • Sample Preparation:
    • Dissolve sample in methanol and dilute with mobile phase to a target concentration of ~35 µg/ml for this compound [4].
  • Chromatographic Conditions:
    • Column: Lichrosorb C8 (150 mm × 4.6 mm, 5 µm) [4]
    • Mobile Phase: Acetonitrile/Tetrahydrofuran/Water in ratio 21:13:66 (v/v/v), adjusted to pH 3.0 with formic acid [4]
    • Flow Rate: 1.0 ml/min [4]
    • Detection: UV at 258 nm [4]
    • Injection Volume: 10 µl [4]
    • Runtime: ~15 minutes (this compound elutes at ~9.05 min) [4]

Method 2: Alternative HPLC Conditions [3]

  • Column: Amaze C18 SPF (150 mm × 4.6 mm, 3 µm) [3]
  • Mobile Phase: 30% Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) [3]
  • Flow Rate: 1.0 ml/min [3]
  • Detection: UV at 235 nm [3]
  • Injection Volume: 3 µl [3]

Experimental Protocol: Stability-Indicating Method

Follow this workflow to develop and validate an analytical method suitable for stability studies:

AnalyticalWorkflow SamplePrep Sample Preparation (Dissolve in methanol, dilute with mobile phase) HPLC HPLC Analysis (Use validated chromatographic conditions) SamplePrep->HPLC Identify Identify Analytes (Compare retention times and UV spectra) HPLC->Identify Quantify Quantify Analytes (Use external calibration curve) Identify->Quantify Stability Forced Degradation Study (Assess method specificity and stability-indicating power) Quantify->Stability For Method Validation

Key Steps Explained:

  • Forced Degradation: Subject this compound standard solution to stress conditions (e.g., acidic, basic, oxidative, thermal) to generate degradation products [5]. This proves your method can separate the parent compound from its impurities.
  • System Suitability: Before analysis, ensure the HPLC system meets performance criteria. For a paraben method, this typically includes:
    • Theoretical plates (N): >2000
    • Tailing factor (T): ≤2
    • Repeatability (RSD): ≤1% for peak areas [4]
  • Advanced Technique (LC-MS/MS): For unambiguous identification of unknown degradation products, use LC-MS/MS. Electrospray ionization in positive ion mode is effective. For this compound (Q1 mass: 167 amu), characteristic product ions to monitor are 95 amu and 139 amu [2].

References

Techniques for Enhancing Detection Sensitivity

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes various methods for detecting Ethylparaben, highlighting their principles, performance, and ideal use cases to help you select the appropriate technique.

Method Principle Reported Performance (for this compound) Best For
Dispersive Liquid-Liquid Microextraction (DLLME) [1] Extraction and pre-concentration of analytes from a sample solution using a ternary solvent system. Recovery: 68.0% [1] Pre-concentrating parabens from water samples prior to HPLC analysis.
Surface-Enhanced Raman Spectroscopy (SERS) [2] Significant enhancement of Raman scattering signals by molecules adsorbed on rough metal surfaces or nanostructures. LOD: Ultralow levels (specific value not stated; method enables rapid, real-time monitoring) [2] Ultra-sensitive, rapid, and potentially on-site detection.
Ionic Liquid-Based Microextraction (IL-DLLME) [3] Uses ionic liquids as a green, non-volatile extraction solvent to isolate and pre-concentrate analytes. LOD: 0.12 μg/L (in GC-MS) [3] Green chemistry applications and sensitive detection in combination with GC-MS.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) [4] High separation efficiency of LC combined with the high selectivity and sensitivity of tandem MS detection. Data listed for a multi-preservative method; highly sensitive for trace-level analysis. [4] Simultaneous, highly specific detection of multiple preservatives in complex matrices like cosmetics.
Biosensor (Voltammetric) [5] An electrode modified with biological components (e.g., hemoglobin) catalyzes a reaction, producing a measurable electrical signal. LOD: 25 nM (for Mthis compound; demonstrated for a similar paraben) [5] Developing novel, cost-effective, and rapid detection systems.

Detailed Experimental Protocols

Protocol 1: Dispersive Liquid-Liquid Microextraction (DLLME) for Water Samples

This protocol is adapted from a method used for extracting parabens from surface water [1].

  • Sample Preparation: Use a standard solution of this compound in water. The sample pH should be adjusted to between 5.0 and 6.0 for optimal recovery.
  • Extraction:
    • In a vial, combine 10 mL of the water sample, 700 μL of acetone (disperser solvent), and 90 μL of decanol (extraction solvent).
    • Rapidly inject this mixture into the vial to form a cloudy solution, which creates a large surface area for extraction.
    • Centrifuge the mixture to separate the phases. The decanol phase, containing the extracted parabens, will form a settled droplet.
  • Analysis: An aliquot of the sedimented decanol phase is collected and can be analyzed by High-Performance Liquid Chromatography with a Diode Array Detector (HPLC-DAD).
Protocol 2: Fabricating a High-Sensitivity SERS Substrate

This protocol describes creating a sea urchin-like ZnO/Ag nanoprism substrate for ultralow-level SERS detection [2].

  • Synthesize ZnO Nanorods (NRs):
    • Use a facile hydrothermal process on a stainless-steel support.
    • The morphology and aspect ratio of the nanorods are critical and are controlled by varying the growth time (from 3 to 72 hours).
    • Growth for 24 hours is reported to yield well-ordered, sea urchin-like NRs with high surface area, which is optimal for SERS activity.
  • Functionalize with Silver Nanoprisms (AgNPrs):
    • Synthesize silver nanoprisms separately using a chemical reduction method.
    • Immobilize these AgNPrs onto the synthesized ZnO nanorod arrays. The pyramidal shape of the nanoprisms enhances the localized surface plasmon resonance (LSPR) effect.
  • SERS Measurement:
    • Apply the analyte (e.g., an this compound solution) onto the AgNPr/ZnO NRs substrate.
    • Perform Raman spectroscopy. The hierarchical structure provides numerous "hot spots" that dramatically enhance the Raman signal of this compound molecules.

The following diagram illustrates the fabrication and sensing workflow for this SERS substrate.

f start Start Fabrication step1 Hydrothermal Synthesis of ZnO Nanorod Arrays (Growth time: 3-72 hours) start->step1 step2 Optimized Substrate (24 hours growth) High surface area step1->step2 step3 Functionalization with Silver Nanoprisms (AgNPrs) step2->step3 substrate Final SERS Substrate AgNPr/ZnO NRs step3->substrate sense SERS Sensing substrate->sense result Ultralow Level Detection of this compound sense->result

Protocol 3: Ionic Liquid DLLME with GC-MS Analysis

This method uses ionic liquids as a green extraction solvent coupled with a thermal desorption interface for GC-MS [3].

  • IL-DLLME:
    • Perform dispersive liquid-liquid microextraction on the water sample using a suitable ionic liquid (e.g., 1-hexyl-3-methylimidazolium hexafluorophosphate) as the extraction solvent.
  • Thermal Desorption Introduction:
    • Place a micro-volume of the extracted IL phase into a direct microvial insert.
    • Load the insert into a commercial thermal desorption (TD) unit. This interface is crucial as it prevents non-volatile IL from contaminating the GC system.
    • In the TD unit, the analytes are thermally desorbed from the IL and transferred to the GC column by the carrier gas.
  • GC-MS Analysis: The parabens are separated and quantified using GC-MS. This approach avoids the need for derivatization and eliminates solvent peaks.

Frequently Asked Questions (FAQs)

Q1: My extraction recovery for this compound is lower than for other parabens. Is this normal? Yes, this is a documented observation. In DLLME methods, recovery rates can increase with the length of the alkyl chain due to hydrophobicity. One study reported recoveries of 43.3% for Mthis compound, 68.0% for this compound, 86.3% for Propylparaben, and 94.7% for Butylparaben using decanol as the extraction solvent [1]. If your recovery for this compound is around this range, your method may be functioning correctly.

Q2: What is the biggest advantage of using SERS for this compound detection? The primary advantage is its exceptional sensitivity, capable of detecting this compound at ultralow levels [2]. Additionally, SERS offers the potential for rapid, real-time, and non-invasive analysis, which is valuable for on-site screening and food safety analysis.

Q3: I am using an ionic liquid for extraction but having issues with GC system contamination. How can I prevent this? Direct injection of ionic liquids into a standard GC inlet is not recommended. Instead, use a thermal desorption (TD) interface with a direct microvial insert [3]. This setup allows the analytes to be volatilized and transferred to the column while the non-volatile IL remains contained in the vial, preventing contamination of the liner and column.

Q4: How can I improve the sensitivity of my LC-MS method for this compound without changing the instrument? Focus on sample pre-concentration. Techniques like DLLME [1] or solid-phase extraction (SPE) [6] can significantly enrich the amount of this compound in your sample before injection, thereby lowering the overall detection limit of your method.

Q5: Are there any specific considerations for detecting this compound in biological samples? Yes, biological samples like cell media are complex and contain many interfering substances. To enhance sensitivity and specificity, a derivatization-enhanced detection strategy (DEDS) can be highly effective [7]. This involves chemically labeling the paraben with a tag (e.g., Dansyl-Cl) that improves its ionization efficiency and detectability by mass spectrometry.

The following diagram outlines the general decision-making process for selecting a sensitivity enhancement method based on your sample type and analytical goals.

f start Goal: Enhance this compound Detection Sensitivity matrix What is your sample matrix? start->matrix water Water Samples matrix->water complex Complex Matrices (e.g., Cosmetics, Biological) matrix->complex any Any Sample (Novel Methods) matrix->any preconc Pre-concentration Methods (DLLME, SPE) water->preconc derive Derivatization (DEDS) complex->derive plasmonic Plasmonic/SERS Substrates any->plasmonic biosensor Biosensor Development any->biosensor

References

ethylparaben microbial contamination prevention samples

Author: Smolecule Technical Support Team. Date: February 2026

Understanding Ethylparaben as an Antimicrobial

This compound (ethyl 4-hydroxybenzoate) is a paraben ester widely used as a broad-spectrum antifungal preservative and antimicrobial agent in pharmaceuticals, cosmetics, and food products [1] [2]. Its effectiveness stems from its ability to disrupt bacterial membrane transport processes and inhibit microbial growth [3].

The table below summarizes its core properties and antimicrobial mechanisms:

Property/Aspect Description
Chemical Class Ester of p-hydroxybenzoic acid [1]
Primary Function Antifungal preservative & antimicrobial agent [4]
Key Mechanism of Action Disruption of bacterial membrane transport processes; inhibition of DNA/RNA synthesis [3]
Spectrum of Activity More effective against fungi and Gram-positive bacteria than Gram-negative bacteria [2]
Typical Use Concentration 0.01% to 0.3% in most formulations [1]

Efficacy Data & Effective Concentrations

The following table consolidates key efficacy data from recent studies, showing the minimum inhibitory concentrations (MICs) of this compound and its derivatives against various microorganisms.

Compound Tested Microorganism Minimum Inhibitory Concentration (MIC) Key Context / Comparison
This compound (pure) Various bacteria & fungi Varies by microbe [5] Activity increases with incubation time of the producing bacterium [5]
This compound Derivative 3g [6] Staphylococcus aureus (ATCC 29213) 2 μg/mL Equivalent activity to the reference antibiotic ampicillin [6]
This compound Derivative 3b [6] Candida albicans (ATCC 10231) 64 μg/mL Shows the best antifungal activity among the tested derivatives [6]
Preservative System (Phenoxyethanol & Ethylhexyglycerin) [7] E. coli, S. aureus, P. aeruginosa, C. albicans Log reduction >3 after 7 days; >99.999% after 14 days Used in a "challenge test" on cosmetic products [7]

Standard Experimental Protocol: Challenge Test

The Challenge Test is a standard method to evaluate the efficacy of a preservative system, like this compound, in a final product. The workflow below outlines the key steps [7].

Product Sampling Product Sampling Prepare Inoculum Prepare Inoculum Product Sampling->Prepare Inoculum Artificially Contaminate Product Artificially Contaminate Product Prepare Inoculum->Artificially Contaminate Product Incubate & Sample Over Time Incubate & Sample Over Time Artificially Contaminate Product->Incubate & Sample Over Time Enumerate Viable Microbes Enumerate Viable Microbes Incubate & Sample Over Time->Enumerate Viable Microbes Analyze Microbial Log Reduction Analyze Microbial Log Reduction Enumerate Viable Microbes->Analyze Microbial Log Reduction

Objective: To simulate microbial contamination during manufacturing and use, and verify the preservative's ability to inhibit growth [7].

Materials & Reagents:

  • Test Product: The product containing this compound (e.g., cream, lotion, liquid).
  • Test Strains: Typically include Pseudomonas aeruginosa (ATCC 9027), Escherichia coli (ATCC 8739), Staphylococcus aureus (ATCC 6538), and Candida albicans (ATCC 10231) [7].
  • Culture Media: Appropriate broths and agars (e.g., Triptone Soya Agar) for growing and counting microbes.
  • Diluent: Sterile sodium chloride solution (0.9%).

Step-by-Step Procedure:

  • Sample Preparation: Aseptically weigh 20 grams of the test product. For viscous or solid products, warm and dilute with sterile diluent to ensure homogeneity [7].
  • Inoculum Preparation: Grow each test strain to a density of approximately 10^8 CFU/mL, confirmed spectrophotometrically [7].
  • Product Inoculation: Spike the product samples with the test microorganisms to achieve a final concentration of 10^6 CFU/g for bacteria and 10^5 CFU/g for yeast [7].
  • Incubation & Sampling: Store the inoculated products at room temperature. Aseptically sample 1 gram at specific time points: Day 0 (immediately after inoculation), Day 2, Day 7, Day 14, and Day 28 [7].
  • Microbial Enumeration: For each sample, perform a total bacteria count and pathogen-specific counts using standard methods (e.g., UNI EN ISO 22717 for P. aeruginosa) [7].
  • Data Analysis: Calculate the log reduction in microbial count at each time point compared to Day 0. A effective preservative system will typically show a 3-log reduction (99.9%) within 7 days and no recovery or further reduction at later time points [7].

Troubleshooting Common Issues

Problem: Inconsistent or Insufficient Antimicrobial Activity

  • Cause: pH Level. This compound's effectiveness decreases in alkaline conditions (above pH 8) [2]. Solution: Check and adjust the formulation's pH to neutral or slightly acidic.
  • Cause: Incompatible Ingredients. Certain surfactants or polymers can bind to parabens, reducing their bioavailability and efficacy. Solution: Review the formulation for potential interactions and consider a preservative efficacy challenge test on the final product.
  • Cause: Under-dosing. The concentration used is too low for the specific formulation or contamination load. Solution: Re-evaluate the minimum effective concentration using MIC assays and challenge tests, ensuring it stays within the safe and regulated limits (typically ≤0.4% for mixtures in the EU) [2].

Problem: Microbial Contamination Occurs After Initial Control

  • Cause: Re-contamination during use. The preservative system may be effective initially but cannot handle repeated insults. Solution: The challenge test protocol includes sampling over 28 days to assess this. If microbes recover after Day 7, the preservative system may need strengthening.
  • Cause: Biofilm Formation. Some microbes can form biofilms that are resistant to preservatives. Solution: Ensure the formulation includes ingredients that disrupt biofilms and that manufacturing equipment is properly sanitized.

Key Takeaways

  • Primary Use: this compound is a well-established, broad-spectrum preservative effective against fungi and Gram-positive bacteria [2].
  • Prove Efficacy Experimentally: Rely on the Challenge Test (ISO 11930) to validate preservative performance in your specific product, as formulation components can impact activity [7].
  • Concentration is Critical: Antimicrobial effect is concentration-dependent. Use MIC data as a starting point, but final concentration must be validated in the final product and comply with regional regulations [6] [2].

References

ethylparaben method robustness testing parameters

Author: Smolecule Technical Support Team. Date: February 2026

Core Parameters for Robustness Testing

Robustness testing evaluates an analytical method's reliability when small, deliberate changes are made to chromatographic conditions. The table below summarizes the key parameters to investigate, drawing from validation practices in recent literature.

Parameter Typical Variation Investigated Example from Literature & Acceptance Criteria
Flow Rate ± 0.1 mL/min [1] A validated method maintained robustness with a flow rate change of 1.0 mL/min ± 0.1 mL/min [1].
Mobile Phase pH ± 0.05 - 0.1 units [1] A method using phosphate buffer at pH 3.0 demonstrated that small pH variations within ± 0.05 units did not adversely affect the analysis [1] [2].
Mobile Phase Composition ± 1-2% absolute change in organic component [1] The ratio of organic solvent (e.g., Acetonitrile, Methanol) in the mobile phase can be varied. One study used a mobile phase of phosphate buffer and acetonitrile (65:35) for robustness assessment [2].
Column Temperature ± 2-5 °C [1] A method was successfully validated with a column temperature set at 40°C; robustness was confirmed against minor temperature fluctuations [2].
Wavelength ± 1-2 nm (if using UV detection) While not explicitly detailed in the results, wavelength is a critical system parameter. One method quantified parabens at 210 nm [2], while another used 258 nm [1].

Experimental Workflow for Robustness Assessment

The following diagram outlines a systematic workflow for planning and executing a robustness study.

robustness_workflow Start Start Robustness Study P1 Identify Critical Parameters (e.g., Flow Rate, pH, %Organic) Start->P1 P2 Define Test Ranges (Based on method conditions and ± tolerances) P1->P2 P3 Prepare Reference Standard (Mixture of Ethylparaben and other analytes) P2->P3 P4 Alter One Parameter at a Time (OOAT) P3->P4 P5 Inject Replicates & Record Data (Retention Time, Area, Tailing, Resolution) P4->P5 P6 Evaluate System Suitability (Compare against pre-set criteria) P5->P6 P7 All Parameters Tested? P6->P7 P7->P4 No P8 Document Results & Establish Control Limits for Method P7->P8 Yes End Method Deemed Robust P8->End

Frequently Asked Questions & Troubleshooting

Here are some common issues and solutions you can include in your FAQ section.

Q1: What should I do if the retention time of this compound shifts significantly during robustness testing?

  • Probable Cause & Solution: Small changes in the mobile phase pH are a common culprit, especially for parabens. Ensure your buffer has adequate capacity and is prepared consistently. A shift could also indicate degradation of the analytical column. Test with a fresh column if suspected [1] [2].

Q2: How can I resolve poor peak shape (tailing or fronting) for this compound?

  • Probable Cause & Solution: This often points to issues with the column or mobile phase pH. Check the column's performance with a standard test mixture. Tailing can be reduced by using a mobile phase with a lower pH (e.g., phosphate buffer at pH 3.0), which helps suppress silanol interactions on a C18 column [2].

Q3: The resolution between this compound and a nearby peak is insufficient when a parameter is changed. How can I fix this?

  • Probable Cause & Solution: This is a key test for robustness. If resolution fails when a parameter (e.g., organic solvent percentage) is at its extreme, you may need to tighten the method's operational limits for that parameter. For instance, if the method specifies Acetonitrile:Buffer (35:65), your robustness data might justify a control limit of ± 1% instead of ± 2% [1].

Q4: What is a typical system suitability criteria I should use for a paraben method?

  • Probable Cause & Solution: While criteria are method-specific, a validated method for parabens used the following as a pass/fail benchmark before analysis: Resolution (Rs) > 1.5 between all peaks, Tailing Factor (T) ≤ 2, and Theoretical Plate Number (N) > 2000 [1].

References

ethylparaben versus methylpropyl butyl paraben estrogenicity

Author: Smolecule Technical Support Team. Date: February 2026

Estrogenicity Comparison at a Glance

The table below summarizes the key experimental data on the estrogenic activity of common parabens.

Paraben Type Relative In Vitro Estrogenic Potency (vs. E2) In Vivo LOEL (Rat Uterotrophic Assay) Binding Affinity to ERα (Molecular Docking) Key Molecular Targets & Pathways
Methylparaben (MeP) ~100,000-10,000,000x less potent than E2 [1] [2] 20 mg/kg/day [1] [2] Interacts with agonist-binding pocket of hERα [1] [2] ERα (not ERβ); Suppresses NO production; Inhibits p65 NF-κB nuclear translocation [3] [4]
This compound (EtP) Information missing 4 mg/kg/day [1] [2] Interacts with agonist-binding pocket of hERα [1] [2] Forms photolysis product (dimer) with higher estrogenic activity than parent compound [5]
Propylparaben (PrP) Information missing Information missing Information missing Information missing
Butylparaben (BuP) Information missing Information missing Information missing Information missing
General Trend Potency increases with alkyl chain length: MeP < EtP < PrP < BuP [6] [7] [8] LOEL decreases (potency increases) with longer alkyl chain [1] [8] Information missing Can promote MCF-7 cell proliferation; disrupt steroid hormone synthesis [6]

Abbreviations: E2 (17β-estradiol), LOEL (Lowest-Observed-Effect Level), ERα/β (Estrogen Receptor alpha/beta), hERα (human Estrogen Receptor alpha), NO (Nitric Oxide), NF-κB (Nuclear Factor Kappa B).

Detailed Experimental Protocols

The data in the summary table is derived from standardized and widely recognized experimental models in endocrine disruption research.

  • In Vitro Estrogenicity Assays

    • MCF-7 Cell Proliferation Assay (E-SCREEN): This test measures the ability of a compound to stimulate the proliferation of human breast cancer cells (MCF-7), which is dependent on estrogenic activity. Cells are exposed to a range of concentrations of the test paraben. Proliferation is compared to that induced by 17β-estradiol (E2), and the relative potency is calculated [1] [6].
    • Receptor Binding Assay: The affinity of parabens for the estrogen receptor is quantified. This involves incubating human ERα or ERβ proteins with the test paraben and a labeled, competitive ligand. The half-maximal inhibitory concentration (IC50) is determined, indicating the concentration needed to displace 50% of the labeled ligand [6].
  • In Vivo Uterotrophic Assay This is the definitive in vivo test for estrogenic activity. Immature or ovariectomized female rats (e.g., Sprague-Dawley strain) are used to eliminate interference from endogenous hormones.

    • Procedure: Animals are administered the paraben (e.g., by oral gavage or subcutaneous injection) daily for 3-5 days. A positive control group receives E2, and a negative control group receives the vehicle (e.g., peanut oil).
    • Endpoint Measurement: After the treatment period, the animals are euthanized, and the uteri are dissected and weighed. A statistically significant increase in uterine weight compared to the control group indicates estrogenic activity. The Lowest-Observed-Effect Level (LOEL) is the lowest dose at which this effect is observed [1] [2].
  • Gene Expression Analysis (Q-RT-PCR) To confirm that the uterotrophic effect is specifically due to estrogenic action, the expression of estrogen-responsive genes in the uterine tissue is analyzed.

    • Method: Uterine tissue is homogenized, and RNA is extracted. Reverse transcription produces cDNA, which is then used in quantitative real-time PCR (Q-RT-PCR) with primers for specific genes known to be upregulated by estrogen (e.g., Progesterone Receptor (Pgr), Calbindin-D 9k). A significant upregulation of these biomarkers confirms the estrogenic mode of action [1] [2].
  • Molecular Docking Simulations

    • Method: The 3D structure of the paraben is optimized computationally. The crystal structure of the human ERα ligand-binding domain (LBD) is obtained from a protein data bank. Software like AutoDock is used to simulate and calculate the binding pose and affinity (binding energy) of the paraben within the agonist-binding pocket of the ERα LBD, explaining the interaction at the atomic level [1] [5].

Mechanisms and Pathways: A Deeper Dive

Beyond simple receptor binding, parabens can influence cellular function through complex pathways. The following diagram synthesizes findings from multiple studies to illustrate key mechanisms.

This diagram shows that the estrogenic effects of parabens are not limited to direct gene regulation but can also involve crosstalk with other critical signaling pathways and be amplified by environmental transformation.

Key Implications for Research and Development

The experimental data reveals several critical considerations for professionals in the field:

  • Potency is Chain-Length Dependent: The "weak estrogen" label can be misleading. While parabens are less potent than 17β-estradiol, their activity is not negligible, especially for longer-chain versions like butylparaben, and in the context of chronic, low-dose exposure and mixture effects [6] [7] [8].
  • Consider Transformation Products: The stability and fate of compounds in the environment are crucial. As demonstrated with this compound, a transformation product (dimer) can exhibit significantly higher estrogenic activity than the parent compound, representing a potential secondary risk that is often overlooked in initial assessments [5].
  • Mechanism is Multifaceted: Estrogenicity is not solely about ER binding and cell proliferation. Parabens can disrupt immune function (e.g., in human neutrophils) by interfering with the NF-κB pathway and NO production, indicating a broader range of potential endocrine-disrupting effects [3] [4].

References

ethylparaben safety assessment cosmetic products

Author: Smolecule Technical Support Team. Date: February 2026

Safety Assessment and Regulatory Status

Aspect Key Findings from CIR Assessment [1] [2] Current Regulatory Status
General Toxicity "Low order of toxicity"; "practically non-toxic" in acute, subchronic, and chronic studies. Approved for use in cosmetics in both the US and EU.
Concentration Limits Safe at concentrations up to 0.4% (single paraben) or 0.8% (paraben mixtures). The EU follows these CIR-recommended limits [3]. The US does not set specific federal limits but follows CIR safety conclusions [4].
Reproductive & Developmental Toxicity No adverse testicular effects in rats; does not produce fetal anomalies even at maternally toxic levels. -
Endocrine Disruption Binds to estrogen receptors with a potency >1000x less than natural estradiol; considered negligible at typical exposure levels. -
Skin Irritation & Sensitization "Practically nonirritating and nonsensitizing" to normal skin; sensitization occurs primarily on damaged skin and in <4% of dermatitis patients. -
Margin of Safety (MOS) For adults, MOS ranges from 840 (multiple parabens) to 1690 (single paraben), deemed highly conservative and sufficient. -

The U.S. Food and Drug Administration (FDA) does not pre-approve cosmetic ingredients but holds manufacturers responsible for safety [5]. The Personal Care Products Council confirms that the U.S. and EU share a similar, science-based regulatory approach for cosmetic safety [4].

Experimental Data and Toxicological Profiles

Test Category Experimental Model / Protocol Key Outcome for Ethylparaben
Genotoxicity Ames test, dominant lethal assay, host-mediated assay, cytogenic assays (e.g., Chinese Hamster ovary cells) "Generally nonmutagenic," though one study noted increased chromosomal aberrations [1] [6].
Carcinogenicity Chronic feeding studies in mice and rats Noncarcinogenic [1].
Reproductive Toxicity (Male) In vivo dietary studies in mice and rats A study of 0.1% or 1.0% in the diet of mice reported no spermatotoxic effects [1].
Developmental Toxicity/Teratogenicity Studies in rabbits, rats, mice, and hamsters Nonteratogenic in rats; no fetal anomalies produced even at maternally toxic doses [1].
Estrogenic Activity (In Vivo) Rodent uterotrophic assay Produced an estrogenic response, but potency was at least 1000 times less than estradiol [1].
Metabolism In vivo (rats, Drosophila melanogaster); analyzed via HPLC Rapidly hydrolyzed to p-hydroxybenzoic acid (PHBA) in the skin and body; does not accumulate; main metabolic pathway is hydrolysis [1] [7].

Recent research continues to explore the effects of this compound, particularly at high doses and in environmental contexts.

  • Metabolism Study in Drosophila melanogaster: A 2024 study exposed fruit flies to high concentrations of this compound (300-1000 mg/L) and found that it accumulated in the body, with hydrolysis being the primary metabolic pathway [7]. The study established a mathematical model linking carboxylesterase (CarE) activity to metabolite levels.
  • Toxic Effects in Freshwater Fish (Labeo rohita): A 2024 study found that exposure to very high concentrations of this compound (2000-6000 μg/L) for 21 days induced oxidative stress, suppressed antioxidant enzymes, caused tissue damage in liver, gills, and kidneys, and resulted in genotoxicity as measured by the comet assay [8]. It is critical to note that these exposure levels are far higher than typical human exposure from cosmetics.

The experimental workflow for the fish toxicity study can be visualized as follows:

G Start Experimental Setup A Expose Labeo rohita to This compound (0, 2000, 4000, 6000 μg/L) Start->A B 21-Day Exposure Period A->B C Sample Collection & Analysis B->C D1 Hematobiochemical Analysis (Blood) C->D1 D2 Histological Analysis (Tissues) C->D2 D3 Oxidative Stress & Antioxidant Assays C->D3 D4 Genotoxicity Assay (Comet Test) C->D4 E Data Integration & Conclusion D1->E D2->E D3->E D4->E

Environmental Impact and Emerging Concerns

This compound is an emerging environmental contaminant due to its widespread use and persistence.

  • Environmental Presence: Parabens enter aquatic ecosystems primarily through wastewater treatment plant (WWTP) effluents, as conventional treatment processes show limited efficacy in their complete removal [3]. They are considered "pseudo-persistent" pollutants and have been detected in surface waters, sediments, and aquatic organisms [3].
  • Ecological Effects: Studies have documented endocrine disruption, reproductive impairments, and bioaccumulation in aquatic species [3]. The fish toxicity study [8] provides direct experimental evidence of these harmful effects at high concentrations.

Conclusion and Outlook

  • For Human Health in Cosmetics: The current scientific consensus, supported by regulatory bodies, is that This compound is safe for use in cosmetic products at concentrations up to 0.4% (as a single agent) or 0.8% (in mixtures) [1] [2] [4]. The established Margins of Safety (MOS) are well over 100, indicating a high level of protection for consumers.
  • For Environmental Health: There are ongoing and justified concerns regarding the environmental impact of parabens. Their continuous release and potential to harm aquatic organisms necessitate further research and the development of improved wastewater treatment technologies [3].

The primary distinction lies in the exposure level; the high concentrations causing adverse effects in environmental studies are not representative of human exposure from properly formulated cosmetics.

References

ethylparaben comparative antimicrobial efficacy parabens

Author: Smolecule Technical Support Team. Date: February 2026

Antimicrobial Efficacy of Parabens at a Glance

The table below summarizes the comparative antimicrobial efficacy of common parabens, illustrating the structure-activity relationship where longer alkyl chains typically confer greater potency.

Paraben Type Relative Antimicrobial Potency Key Experimental Findings & Notes
Methylparaben Baseline (weakest) Effective broad-spectrum preservative at standard use concentrations [1].
This compound Slightly greater than Mthis compound [2] Offers a balance of efficacy and safety; considered one of the safest parabens with very weak estrogenic activity [3].
Propylparaben Greater than this compound [2] ---
Butylparaben Greater than Propylparaben [2] Shown to affect sperm counts and reproductive organ weights in some in vivo studies [1].
Isobutylparaben Similar to Butylparaben [2] ---

This structure-activity relationship is primarily due to increased lipophilicity, which enhances the ability of the paraben molecule to penetrate the microbial cell membrane [2].

Experimental Data and Protocols

For researchers designing experiments to evaluate antimicrobial activity, the following established protocols are critical.

Key Experimental Protocol: Microbroth Dilution for MIC Determination

The microbroth dilution method is a standard quantitative technique for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial compounds [4]. The workflow below outlines the core steps.

Start Prepare Compound Stock Solution A Perform Serial Dilutions in 96-well microplate Start->A B Inoculate with Standardized Microbial Suspension A->B C Incubate under Optimal Conditions B->C D Visual Evaluation of MIC using dye (e.g., MTT) C->D End Record MIC Value D->End

Protocol Details:

  • Compound Preparation: Test compounds are first dissolved in a suitable solvent like DMSO, typically at a stock concentration of 1024 µg/mL [4].
  • Serial Dilution & Inoculation: Two-fold serial dilutions are prepared in a 96-well microplate containing a broth medium. Each well is then inoculated with a standardized microbial suspension adjusted to a density of ~10⁵ CFU/mL [4].
  • Incubation & Analysis: Plates are incubated at optimal temperatures for specified durations (e.g., 16-20 hours for bacteria). The MIC is determined as the lowest concentration of the compound that visually prevents microbial growth, often aided by a redox indicator like MTT dye [4].

Mechanism of Antimicrobial Action

Parabens exert their antimicrobial effect through several mechanisms that ultimately lead to cell death. The primary pathway involves disrupting critical functions of the bacterial cell membrane and interior processes.

Paraben Lipophilic Paraben Molecule Membrane Disruption of Cell Membrane Paraben->Membrane Enzyme Inhibition of Membrane Enzymes (e.g., ATPase) Membrane->Enzyme Genetics Potential Interference with Genetic Material Replication Membrane->Genetics Outcome Impaired Membrane Function and Cell Metabolism Enzyme->Outcome Genetics->Outcome Death Cell Death Outcome->Death

The key mechanisms include [2]:

  • Membrane Transport Disruption: Lipophilic parabens disturb the microbial cell membrane, impacting transport processes.
  • Essential Enzyme Inhibition: They inhibit the function of key enzymes like phosphotransferases and ATPase, which are critical for cellular metabolism.
  • Genetic Interference: Some evidence suggests parabens can interfere with the replication of genetic material.

Safety and Regulatory Considerations

For a complete comparison, it is essential to consider the safety and regulatory profiles of these compounds, particularly concerning dermal absorption and endocrine activity.

  • Dermal Absorption and Metabolism: Parabens penetrate the skin's stratum corneum inversely to their ester chain length. Crucially, they are metabolized by skin carboxylesterases, with only an estimated 1% of unmetabolized paraben available for systemic absorption [1]. Novel strategies, such as immobilizing parabens onto TiO₂ nanoparticles, are being researched to further reduce dermal absorption risk while maintaining antimicrobial efficacy on the product surface [5].

  • Endocrine Activity Profiles: While parabens are known as endocrine disruptors, their estrogenic potency is orders of magnitude weaker than natural estradiol [1]. The relative binding affinity to human estrogen receptors increases with alkyl chain length.

    • Mthis compound and this compound show the weakest estrogenic activity, making them preferable from a safety perspective [3].
    • Butylparaben and Isobutylparaben have higher estrogenic potency, leading to increased regulatory scrutiny. The EU SCCS has issued opinions suggesting that Butylparaben is not safe for children in certain combined exposure scenarios and recommends lower concentration limits [6].

Research Outlook

The field of paraben research is dynamic, focusing on mitigating risks while maintaining functionality.

  • Innovative Formulations: Research into immobilizing preservatives on inert carriers like TiO₂ represents a promising frontier for reducing systemic exposure [5].
  • Novel Derivatives: Synthesis and evaluation of new derivatives, such as this compound hydrazide-hydrazone compounds, are ongoing to discover molecules with enhanced antimicrobial activity and potentially improved safety profiles [4]. One such derivative showed a MIC of 2 µg/mL against S. aureus, equivalent to the reference antibiotic ampicillin [4].
  • Regulatory Evolution: Global regulations continue to evolve. Staying informed on updates from bodies like the EU's SCCS is crucial, as recent assessments have focused on ingredient safety for vulnerable populations like children [6].

References

ethylparaben chromosomal aberrations genotoxicity testing

Author: Smolecule Technical Support Team. Date: February 2026

Understanding Genotoxicity Testing for Parabens

Genotoxicity testing aims to identify substances that can cause damage to genetic material. For parabens like ethylparaben, two common complementary tests are used:

  • The Comet Assay: Often used as a screening test to detect initial DNA strand breaks. It is sensitive but not sufficient as a standalone method for classification [1].
  • The Chromosomal Aberration (CA) Assay: This is a more definitive cytogenetic test used to assess structural chromosomal damage, such as breaks and rearrangements. It is considered a key method in regulatory toxicology and is often part of a weight-of-evidence approach [1] [2].

The table below summarizes the core findings for this compound and other common parabens from the searched literature.

Paraben Compound Test System / Model Key Genotoxicity Findings (CA Assay Focus) Supporting Evidence from Other Assays
This compound Human peripheral lymphocytes in vitro [1] Showed weak genotoxic potential [1]. Identified as potentially genotoxic in the Comet Assay [1].
Freshwater fish (Labeo rohita) in vivo [3] Not tested via CA assay. Comet assay on blood cells confirmed DNA damage (genotoxicity) [3].
Butylparaben, Propylparaben, Isopropylparaben Human peripheral lymphocytes in vitro [1] Tested positive for genotoxicity [1]. Findings from Comet Assay were inconclusive for these parabens [1].
Mthis compound Chinese Hamster Ovary (CHO) Cells [4] Increased chromosomal aberrations [4]. Numerous other genotoxicity studies (Ames test, dominant lethal assay) indicate it is generally non-mutagenic [4].
Propylparaben Allium cepa (onion) root tips [5] Showed a dose-dependent increase in chromosomal aberrations [5]. Comet assay confirmed DNA damage; found to be more genotoxic than Mthis compound in this model [5].

Detailed Experimental Protocols

For reliable and reproducible results, adhering to standardized protocols is crucial. Here are the methodologies for the key tests cited.

In Vitro Chromosomal Aberration Test on Human Lymphocytes

This protocol is based on the review that evaluated this compound and other parabens [1]. The general workflow for this test is outlined below.

G A 1. Blood Collection B 2. Lymphocyte Culture A->B C 3. Chemical Exposure B->C B1 Isolate lymphocytes from donor blood D 4. Cell Harvest & Staining C->D C1 Treat with test chemical (e.g., this compound) for a set duration E 5. Microscopic Analysis D->E D1 Arrest cells at metaphase using colchicine E1 Score metaphase spreads for structural aberrations (gaps, breaks, fragments) B2 Culture cells with mitogen (e.g., PHA) to stimulate division C2 Include +/- metabolic activation (S9 mix) D2 Fix cells and prepare slides D3 Stain chromosomes (e.g., Giemsa)

  • Cell Source: Human peripheral blood lymphocytes from healthy donors [1] [6].
  • Culture & Stimulation: Lymphocytes are cultured in a growth medium and stimulated to divide using a mitogen like phytohemagglutinin (PHA) [6].
  • Treatment: Cells are exposed to the test paraben (e.g., this compound) both with and without metabolic activation (typically a rat liver S9 fraction) [1]. This is critical as some compounds require metabolic conversion to become genotoxic.
  • Metaphase Arrest & Preparation: Before harvesting, colchicine is added to the culture to arrest cells at the metaphase stage of cell division, where chromosomes are most visible [6].
  • Harvesting & Staining: Cells are harvested, subjected to a hypotonic solution to spread chromosomes, fixed, and dropped onto slides for staining (e.g., Giemsa) [6].
  • Analysis: A sufficient number of metaphase cells (e.g., 100-200 per concentration) are analyzed under a microscope by a trained evaluator to identify structural chromosomal aberrations such as gaps, breaks, and dicentric chromosomes [1] [6].
In Vivo Comet Assay in Fish

This protocol is based on the 2024 study on this compound toxicity in Labeo rohita [3]. While not a CA assay, it is a common complementary genotoxicity test.

  • Test Organism: Fish such as Labeo rohita [3].
  • Exposure: Fish are exposed to the chemical dissolved in water for a set period (e.g., 21 days). The study used concentrations of 2000, 4000, and 6000 μg/L of this compound [3].
  • Sample Collection: Blood is collected at the end of the exposure period via direct heart puncture or from the abdominal vein [3].
  • Assay Procedure:
    • A single-cell suspension of the collected blood cells is embedded in agarose on a microscope slide.
    • Cells are lysed to remove membranes and cytoplasm, leaving the "nucleoid" (DNA supercoils attached to a nuclear matrix).
    • The slides are subjected to electrophoresis under neutral or alkaline conditions.
    • After electrophoresis, the DNA is stained with a fluorescent dye.
    • "Comet" tails are formed by DNA fragments migrating away from the head (intact DNA) under an electric field. The length and intensity of the tail are proportional to the amount of DNA damage [3].
  • Analysis: Cells are scored visually or using image analysis software to quantify DNA damage [3].

Key Factors Influencing Test Outcomes

When interpreting genotoxicity data for this compound, it is essential to consider several variables that can significantly impact the results, which may explain the "inconclusive" or "weak" findings in some studies [1].

  • Metabolic Activation: The presence or absence of an external metabolic system (S9 mix) in in vitro assays can dramatically alter a compound's genotoxic potential, as some chemicals require metabolic activation to become DNA-reactive [1].
  • Solubility & Bioavailability: Parabens have limited water solubility, which can determine their effective concentration at the cellular level and lead to variable results between test systems [1].
  • Test System Selection: A combination of tests (e.g., Comet Assay for DNA damage screening plus CA assay for chromosomal-level effects) is often necessary for a definitive classification. Relying on a single test can be misleading [1].
  • Biological Context: In vivo studies in fish and plants have demonstrated that this compound can induce oxidative stress, which in turn suppresses antioxidant enzymes and can lead to secondary DNA damage. This highlights the importance of considering the biological mechanism behind the genotoxic effect [3] [7].

Advancements in Testing Methodologies

The field of genotoxicity testing is evolving. Recent research is focused on:

  • Automation of the CA Assay: Manual microscopic evaluation of chromosomal aberrations is labor-intensive and can introduce variability. Advancements in artificial intelligence (AI) and deep neural networks (DNNs) are being investigated to automate metaphase finding and aberration detection, which could improve speed, accuracy, and reproducibility [2].
  • Integration of Alternative Models: Studies using plant models like Allium cepa (onion) provide a cost-effective and ethically favorable system for initial cytotoxic and genotoxic screening, including the assessment of chromosomal aberrations and mitotic index [5] [7].

References

ethylparaben reproductive toxicity comparison other parabens

Author: Smolecule Technical Support Team. Date: February 2026

Comparative Toxicity of Parabens at a Glance

Paraben Type Relative Estrogenic Potency Key Reproductive Toxicity Findings Study Models
Ethylparaben ~1/200,000 of Estradiol [1]; Lower than longer-chain parabens [2] No spermatotoxic effects observed in dietary studies [3]. Reduced estrogenic activity compared to others [2]. In vitro binding assays; In vivo rodent dietary studies [3] [1]
Mthis compound ~1/3,000,000 of Estradiol [1]; Virtually no estrogenic activity [2] No adverse testicular effects at high doses; non-teratogenic; did not affect sperm production [3] [2]. In vivo rodent studies (dietary, subcutaneous) [3]
Propylparaben ~1/30,000 of Estradiol [1] Decreased sperm counts and progressive motility; reduced testosterone; increased estradiol; affected sperm morphology [4]. Weak androgen receptor binding [3]. In vivo mouse model (oral administration); In vitro receptor binding assays [3] [4]
Butylparaben ~1/8,000 of Estradiol [1] Decreased sperm counts and motility in offspring after maternal exposure; reduced testosterone; induced oocyte meiotic arrest in females [3] [5]. Multigenerational rodent dietary studies; in vivo mouse oocyte studies [3] [1] [5]
Isobutylparaben Highest among commonly used parabens [2] Suppressed body weight gain, degenerative changes in testicular tissue, and delayed puberty in juvenile male rats [6]. In vivo rat model (oral administration) [6]

Detailed Experimental Data and Protocols

For researchers, the methodological details and specific quantitative data from key studies are critical.

Experimental Findings on Sperm and Hormones

A 2025 study on Propylparaben in CD-1 mice provides clear dose-dependent data, which can be used to contextualize the lower toxicity of this compound [4].

Parameter Measured Control Group PrP (200 mg/kg) PrP (300 mg/kg) PrP (400 mg/kg)
Sperm Progressive Motility (%) 72.67 ± 2.25 52.33 ± 3.30 44.33 ± 2.96 36.83 ± 2.99
Serum Testosterone (ng/mL) 4.02 ± 0.21 2.85 ± 0.16 2.41 ± 0.13 1.91 ± 0.12
Serum Estradiol (pg/mL) 21.97 ± 1.15 30.18 ± 1.45 35.23 ± 1.45 40.13 ± 1.45

> Mechanism Insight: The study concluded that the reproductive impairment was linked to Propylparaben's estrogenic activity, which altered hormone levels and induced oxidative stress, leading to sperm damage [4].

Key Experimental Protocols

To facilitate the replication and evaluation of studies, here are the methodologies from pivotal research.

  • Multigenerational Reproductive Assessment (Butylparaben)

    • Study Design: A Reproductive Assessment by Continuous Breeding (RACB) study in SD rats over multiple generations (F0, F1, F2) [1].
    • Exposure: Dietary administration at concentrations of 0, 5,000, 15,000, or 40,000 ppm.
    • Endpoints: Evaluation of fertility, fecundity, pubertal attainment (preputial separation in males, vaginal opening in females), organ weights, and histopathology [1].
    • Key Finding: No adverse effects on fertility or reproductive parameters were observed at any dose, although the liver was identified as a target organ [1].
  • Juvenile Toxicity Study (Isobutylparaben)

    • Study Design: Sub-chronic oral exposure in juvenile male Wistar rats for 70 days [6].
    • Exposure: Oral gavage at 10, 20, and 50 mg/kg/day, with a corn oil vehicle control.
    • Endpoints: Clinical observations, body weight, food intake, hematology, clinical chemistry, organ weights, and histopathology of reproductive organs [6].
    • Key Finding: Dose-dependent degenerative changes in testicular tissue and delayed preputial separation (indicator of male puberty) [6].

Mechanisms of Reproductive Toxicity

The primary mechanism by which parabens exert reproductive toxicity is through endocrine disruption. The following diagram illustrates the key pathways and cellular dysfunctions based on current research.

parrot ParabenExposure Paraben Exposure EstrogenicActivity Estrogenic Activity ParabenExposure->EstrogenicActivity AndrogenicInterference Androgenic Interference ParabenExposure->AndrogenicInterference OxidativeStress Oxidative Stress & Mitochondrial Dysfunction ParabenExposure->OxidativeStress HormonalImbalance Hormonal Imbalance EstrogenicActivity->HormonalImbalance Mimics Estrogen TestosteroneReduction ↓ Testosterone Production AndrogenicInterference->TestosteroneReduction Anti-androgenic CellularDamage Cellular Damage & Apoptosis OxidativeStress->CellularDamage ROS Generation SpermDefects ↓ Sperm Motility & Morphology HormonalImbalance->SpermDefects HormonalImbalance->TestosteroneReduction AlteredGeneExpression Altered Gene Expression CellularDamage->SpermDefects FertilityImpairment Impaired Fertility SpermDefects->FertilityImpairment TestosteroneReduction->FertilityImpairment

The diagram shows that parabens can disrupt reproductive function through multiple interconnected pathways [7] [4]:

  • Estrogenic Activity: Parabens, especially longer-chain ones, can weakly bind to estrogen receptors and mimic the hormone estrogen, leading to hormonal imbalance [3] [1] [2].
  • Androgenic Interference: Some parabens (e.g., Propylparaben) exhibit weak competitive binding to androgen receptors, potentially interfering with testosterone signaling and synthesis [3] [4].
  • Oxidative Stress: Paraben exposure can induce an imbalance between reactive oxygen species (ROS) and antioxidants. This leads to oxidative stress, causing mitochondrial dysfunction, cellular damage, and apoptosis in testicular cells [4].

Interpretation and Research Context

When interpreting data on paraben toxicity, especially in relation to this compound, these contextual points are crucial for a balanced scientific perspective.

  • The Potency Gap is Critical: While parabens show estrogenic activity in vitro, their potency is orders of magnitude weaker (e.g., 1,000 to 1,000,000 times less) than natural 17-β-estradiol [3] [1]. This significantly weakens the direct translational risk to humans at typical exposure levels.
  • Route of Administration Matters: Studies indicate that estrogenic effects are more pronounced following subcutaneous injection compared to oral administration, which involves first-pass metabolism in the liver. This highlights the importance of the exposure route in risk assessment [1].
  • Conflicting Findings Exist: The scientific evidence is not entirely unanimous. For instance, a robust multigenerational study on Butylparaben found no adverse effects on male reproduction, contradicting earlier studies [1]. This underscores the need to evaluate the weight of evidence from multiple studies.

References

Comprehensive Comparison Guide: Ethylparaben Structure-Activity Relationship Among Alkyl Parabens

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Paraben Chemical Properties

Parabens are a class of synthetic preservatives comprising alkyl esters of p-hydroxybenzoic acid that have been widely used since the 1920s in cosmetics, pharmaceuticals, and food products due to their broad-spectrum antimicrobial activity, chemical stability, and cost-effectiveness [1]. These compounds share a common chemical backbone consisting of a benzene ring with a hydroxyl group and an ester group in the para position, but differ in the length and branching of their alkyl side chains [2] [3]. The nomenclature of specific parabens (methyl-, ethyl-, propyl-, butyl-) refers to the number of carbon atoms in this linear alkyl chain, which fundamentally influences their physicochemical properties and biological activities [4]. The incremental addition of methylene groups (-CH₂-) creates a homologous series that demonstrates consistent trends in lipophilicity, antimicrobial efficacy, and biological potency across various test systems [5] [6].

The structural similarities among parabens have led regulatory agencies to classify shorter-chain linear n-alkyl parabens (methylparaben, this compound, propylparaben, and butylparaben) as a "chemical category" for risk assessment purposes under the European Union's REACH regulation [5] [6]. This categorization is supported by their common metabolic pathway, where all parabens are rapidly hydrolyzed by esterases to p-hydroxybenzoic acid, then conjugated and excreted in urine [5]. Understanding the structure-activity relationship of parabens, particularly how the alkyl chain length influences their properties, is essential for researchers, formulators, and regulatory professionals making informed decisions about preservative selection and safety assessment.

Structural Properties & Physicochemical Relationships

The alkyl chain length of parabens systematically influences their fundamental physicochemical properties, which in turn affects their biological behavior and functional performance. The relationship between structure and properties follows predictable trends within this homologous series, with each additional methylene group (-CH₂-) progressively altering key characteristics including lipophilicity, water solubility, and skin penetration capacity [3].

Table 1: Physicochemical Properties of Common Parabens in Relation to Alkyl Chain Length

Paraben Type Alkyl Chain Length Lipophilicity (Log P)* Water Solubility Skin Penetration Antimicrobial Efficacy
Mthis compound C1 Lowest Highest Lowest Lowest
This compound C2 Low High Low Moderate
Propylparaben C3 Moderate Moderate Moderate High
Butylparaben C4 High Low High Highest
Benzylparaben Aromatic Highest Lowest Highest Very high

Note: Log P represents the partition coefficient between octanol and water, with higher values indicating greater lipophilicity. Data compiled from multiple sources [2] [3] [1].

The hydrophobicity of parabens increases directly with alkyl chain length, as demonstrated by both computational models and experimental measurements [2]. This rising lipophilicity enhances parabens' ability to partition into biological membranes and penetrate the skin's stratum corneum, with longer-chain parabens demonstrating greater dermal absorption [3]. However, this increased penetration is coupled with reduced water solubility, creating formulation challenges that are often addressed by using paraben mixtures [3] [4].

The preservative efficacy of parabens similarly correlates with alkyl chain length, with butylparaben demonstrating approximately four times greater antimicrobial potency than mthis compound against common microorganisms [4]. This enhanced activity is attributed to the greater lipophilicity of longer-chain parabens, which facilitates their interaction with and disruption of microbial cell membranes [2]. Despite this increased efficacy, regulatory restrictions often limit the use of longer-chain parabens due to heightened safety concerns, leading to the predominant use of mthis compound and this compound in many consumer products [1] [4].

G Figure 1: Structure-Activity Relationships of Paraben Alkyl Chain Length AlkylChain Alkyl Chain Length Increase Lipophilicity Increased Lipophilicity (Higher Log P) AlkylChain->Lipophilicity Direct relationship Penetration Enhanced Skin Penetration Lipophilicity->Penetration Promotes Solubility Decreased Water Solubility Lipophilicity->Solubility Reduces Antimicrobial Increased Antimicrobial Efficacy Lipophilicity->Antimicrobial Enhances Estrogenic Enhanced Estrogenic Activity Lipophilicity->Estrogenic Strengthens Adipogenic Increased Adipogenic Potential Lipophilicity->Adipogenic Potentiates Regulations Stricter Regulatory Limits Estrogenic->Regulations Triggers Adipogenic->Regulations Triggers

Biological Activity Comparison

The biological activity of parabens exhibits a clear chain-length dependency across multiple endpoints, with longer alkyl chains generally associated with increased potency in both therapeutic and toxicological responses. This structure-activity relationship is particularly evident in endocrine disruption profiles, adipogenic effects, and cellular toxicity mechanisms, which have been characterized through extensive in vitro and in vivo studies.

Endocrine Disruption Potential

Parabens demonstrate estrogenic activity through their interaction with estrogen receptors (ERα and ERβ), with potency directly correlated to alkyl chain length:

  • Receptor Binding Affinity: Butylparaben and isobutylparaben show measurable binding to human estrogen receptors, with relative binding affinities of 0.267 ± 0.027 for ERα and 0.340 ± 0.031 for ERβ, while mthis compound binding is not detectable [7]. The estrogenic potency of butylparaben remains at least 240,000 times less than natural estradiol, demonstrating weak activity even for the longer-chain parabens [7].

  • Cellular Activation: In human breast cancer cells (MCF-7), parabens increase estrogen-responsive gene expression with potencies approximately 10,000 times weaker than 17β-estradiol [7]. The activation potential follows the trend mthis compound < this compound < propylparaben < butylparaben, with benzylparaben (containing an aromatic ring) showing the strongest estrogenic activity among commonly used parabens [4].

  • Structural Mechanism: The phenol ring common to all parabens enables binding to estrogen receptors, while the alkyl side chains influence binding stability through van der Waals interactions with the receptor's ligand binding domain [4]. Molecular studies show that longer linear alkyl chains (pentyl-, hexyl-, heptylparaben) stimulate stronger estrogen receptor responses than shorter chains [4].

Table 2: Experimentally Determined Biological Activities of Parabens by Alkyl Chain Length

Paraben Type Relative Estrogenic Potency Adipogenic Differentiation in 3T3-L1 Cells Androgen Receptor Binding NOAEL (mg/kg bw/day) Urinary Excretion Rate
Mthis compound Weakest (not detectable) Lowest induction No binding 1000-1141 Highest (most rapidly excreted)
This compound Weak Low Weak competitive binding ~1000 (interpolated) High
Propylparaben Moderate Moderate Weak competitive binding 1000 Moderate
Butylparaben Strongest of linear chains Highest induction Weak competitive binding 1000 Lower (slower excretion)
Benzylparaben Very strong (aromatic ring) Very high (aromatic ring) Data limited Restricted in EU Data limited

Note: Data compiled from multiple experimental studies [7] [5] [6]. NOAEL = No Observed Adverse Effect Level.

Adipogenic Effects and Obesogenic Potential

Parabens promote adipocyte differentiation in murine 3T3-L1 cells with a clear chain-length dependency, suggesting potential obesogenic properties:

  • Potency Ranking: The adipogenic potency increases with alkyl chain length in the order mthis compound < this compound < propylparaben < butylparaben [8]. Benzylparaben, with an aromatic ring, demonstrates even stronger adipogenic ability than the linear alkyl parabens [8].

  • Mechanistic Insights: Parabens activate peroxisome proliferator-activated receptor gamma (PPARγ), a key regulator of adipocyte differentiation and lipid metabolism [9] [8]. Butylparaben and benzylparaben also promote adipose conversion in human adipose-derived multipotent stromal cells (hADSC), confirming relevance to human biology [8].

  • Metabolite Inactivity: 4-hydroxybenzoic acid, the common metabolite of all parabens, and structurally related benzoic acid do not promote adipocyte differentiation, indicating that the intact ester structure is necessary for this activity [8].

Toxicity Mechanisms in Biological Systems

The toxicity mechanisms of parabens vary with alkyl chain length, particularly in aquatic environments where these compounds accumulate:

  • Freshwater Biofilm Studies: Longer-chain parabens (butylparaben) induce significantly greater toxicity to freshwater biofilms than shorter-chain counterparts (mthis compound) through increased membrane disruption and apoptotic cell death [2]. Butylparaben exposure increases the proportion of apoptotic cells from 5.1% (control) to 23.7%, while mthis compound shows minimal effect [2].

  • Antibiotic Resistance: Paraben exposure promotes the prevalence of antibiotic resistance genes (ARGs) in environmental microbial communities, with longer-chain parabens having more pronounced effects on facilitating horizontal gene transfer of resistance markers [2].

  • Cellular Distribution: Computational models and laboratory evidence indicate that longer alkyl chains enhance paraben hydrophobicity, altering their cellular distribution and increasing accumulation in lipid membranes [2].

Experimental Data & Methodologies

Robust experimental approaches have been developed to characterize the structure-activity relationships of parabens, employing standardized protocols across international laboratories. These methodologies provide reproducible data for comparing the biological activities and toxicological profiles of different parabens.

Estrogenic Activity Assays

The estrogenic potential of parabens is typically evaluated using several well-established experimental systems:

  • Receptor Binding Assays: Competitive binding studies measure the displacement of radiolabeled estradiol from human estrogen receptors (ERα and ERβ). For example, one methodology involves incubating paraben samples with recombinant ER and [³H]-estradiol, separating bound from free ligand, and calculating relative binding affinities compared to estradiol [7]. These assays consistently demonstrate that parabens with longer alkyl chains exhibit higher binding affinities.

  • Cell Proliferation Assays: The MCF-7 human breast cancer cell line (estrogen-responsive) is used to measure paraben-induced proliferation. Cells are exposed to various paraben concentrations for 5-7 days, with proliferation quantified via MTT assay or direct cell counting [7] [4]. Mthis compound shows minimal proliferative effects even at high concentrations (10⁻⁴ M), while butylparaben demonstrates significant activity at equivalent concentrations.

  • Gene Expression assays: Reporter gene systems (e.g., ER-CALUX) measure estrogen-responsive luciferase expression in transfected cells. These highly sensitive assays detect estrogenic activity at concentrations as low as 10⁻⁷ M for longer-chain parabens, with dose-response curves shifting leftward with increasing alkyl chain length [4].

G Figure 2: Experimental Workflow for Paraben Safety Assessment Start Initiate Experimental Design InVitro In Vitro Screening Start->InVitro Receptor Receptor Binding Assays (ERα, ERβ, PPARγ) InVitro->Receptor CellBased Cell-Based Assays (MCF-7, 3T3-L1) InVitro->CellBased InVivo In Vivo Validation Receptor->InVivo CellBased->InVivo Uterotrophic Uterotrophic Assay (Ovariectomized Rats) InVivo->Uterotrophic DART DART Studies (OECD TG 443, 421/422) InVivo->DART Toxico Toxicokinetic Analysis (Plasma sampling, Metabolite ID) InVivo->Toxico DataInt Data Integration & Read-Across Uterotrophic->DataInt DART->DataInt Toxico->DataInt Reg Regulatory Risk Assessment DataInt->Reg

Adipogenesis Protocols

The adipogenic differentiation assays follow standardized protocols with specific methodological details:

  • 3T3-L1 Cell Differentiation: Murine 3T3-L1 fibroblasts are grown to confluence in DMEM with 10% calf serum. On day 0 (designated at confluence), cells are treated with a differentiation cocktail containing 0.5 mM methylisobutylxanthine (MIX), 170 nM insulin, and 5 μM cortisone in DMEM with 10% fetal bovine serum for 3 days [8]. Parabens are added to the differentiation media at specified concentrations (typically 0.1-100 μM) and reapplied with each medium change throughout the 7-day differentiation process.

  • Oil Red O Staining and Quantification: Differentiated adipocytes are fixed with 4% paraformaldehyde overnight, then stained with Oil Red O solution (60% in isopropanol) for 10 minutes [8]. After staining, plates are rinsed with deionized water and scanned. For quantification, Oil Red O is eluted with 100% isopropanol for 10 minutes, and absorbance is measured at 500 nm. Butylparaben typically produces a 2-3 fold increase in Oil Red O staining compared to vehicle control at optimal concentrations.

  • Gene Expression Analysis: Total RNA is prepared from preadipocytes or adipocytes using TRIzol reagent. mRNA expression of adipocyte markers (PPARγ, C/EBPα, aP2, adiponectin) is measured by quantitative real-time PCR using SYBR Green or TaqMan assays [8]. Butylparaben (100 μM) typically increases PPARγ expression by 2.5-fold and aP2 expression by 4-fold compared to differentiation controls.

Toxicokinetic Studies

The metabolic fate and toxicokinetic profiles of parabens are evaluated using standardized approaches:

  • In Vivo Toxicokinetics: Rats receive oral gavage administration of parabens at doses up to 1000 mg/kg body weight, with plasma sampling at multiple time points [5] [6]. All parabens are rapidly absorbed, with parent compounds detectable within 15 minutes but largely eliminated within one hour. The common metabolite p-hydroxybenzoic acid peaks within 1-2 hours and is eliminated within 4-8 hours, demonstrating complete metabolic clearance regardless of alkyl chain length.

  • Dermal Absorption Studies: Human skin models (ex vivo or in vitro) measure paraben penetration through the stratum corneum. Skin sections are mounted in Franz diffusion cells, with paraben formulations applied to the donor compartment and receptor fluid sampled at intervals [3]. Analysis by HPLC-MS/MS shows that longer-chain parabens penetrate more effectively but are also more extensively metabolized by cutaneous esterases, with only 1% or less of applied dose reaching systemic circulation as parent compound [7].

Regulatory Status & Safety Assessment

The regulatory landscape for parabens reflects their chain-dependent toxicity profiles, with stricter limitations imposed on longer-chain derivatives based on comprehensive safety assessments. Global regulatory agencies have established usage thresholds and product restrictions that correlate directly with alkyl chain length and associated biological activities.

Table 3: International Regulatory Status of Parabens by Alkyl Chain Length

Regulatory Body Mthis compound This compound Propylparaben Butylparaben Benzylparaben
European Union (Cosmetics) 0.4% (single), 0.8% (total) 0.4% (single), 0.8% (total) 0.14% (as acid) 0.14% (as acid) Banned (2014)
United States (FDA) No restriction No restriction No restriction No restriction No restriction
Japan 1.0% (total parabens) 1.0% (total parabens) 1.0% (total parabens) 1.0% (total parabens) 1.0% (total parabens)
ASEAN 0.4% (single), 0.8% (total) 0.4% (single), 0.8% (total) 0.4% (single), 0.8% (total) 0.4% (single), 0.8% (total) 0.4% (single), 0.8% (total)
Infant Products Restricted in EU for leave-on products Restricted in EU for leave-on products Restricted in EU for leave-on products Restricted in EU for leave-on products Banned in EU

Note: Data compiled from regulatory documents and scientific reviews [1] [4]. EU regulations specifically restrict propylparaben and butylparaben in leave-on cosmetic products intended for children under three years of age, particularly in the diaper area.

The Cosmetic Ingredient Review (CIR) Expert Panel has established safety margins for paraben usage in cosmetic products based on comprehensive toxicological assessment [7]. For products containing a single paraben at 0.4% concentration, the margin of safety (MOS) is approximately 1690 for adults, while products containing multiple parabens at 0.8% total concentration have a MOS of approximately 840 for adults [7]. These calculations are based on a no observed adverse effect level (NOAEL) of 1000 mg/kg body weight/day from the most robust reproductive toxicity studies.

The European Chemicals Agency (ECHA) has implemented a grouping and read-across approach for paraben risk assessment, considering shorter-chained linear n-alkyl parabens (mthis compound, this compound, propylparaben, butylparaben) as a category based on their high structural similarity and common metabolic pathway [5] [6]. This approach has demonstrated that all four parabens share similar toxicokinetic profiles, being rapidly metabolized to p-hydroxybenzoic acid and efficiently eliminated, with no evidence of bioaccumulation [5] [6]. Higher-tier repeated-dose toxicity studies and developmental and reproductive toxicity (DART) studies conducted under OECD guidelines consistently show NOAELs of 1000 mg/kg body weight/day for all short-chain parabens, with no indication of endocrine disrupting properties at human-relevant exposure levels [5] [6].

Conclusion

The structure-activity relationship of this compound in comparison to other alkyl parabens demonstrates a consistent pattern where increasing alkyl chain length enhances both desired antimicrobial properties and potential biological activities. This compound occupies an intermediate position in this continuum, offering a favorable balance of antimicrobial efficacy, solubility characteristics, and minimized endocrine-disrupting potential compared to longer-chain analogues.

References

Comparative Toxicity of Ethyl Paraben & p-Hydroxybenzoic Acid

Author: Smolecule Technical Support Team. Date: February 2026

Compound Experimental System Key Toxicity Findings / EC₅₀ Values Citation
Ethyl Paraben (EtP) Fish Cell Lines (CCO, RTG-2) Significant cytotoxicity; potency between Methylparaben and Propylparaben. [1]
Human Cell Lines (HeLa, HepG2) Significant cytotoxicity; potency between Mthis compound and Propylparaben. [1]
Human Keratinocytes (HEK001) EC₅₀ = 536 ± 178 µM [2]
Human Endothelial Cells (HMEC-1) Lower toxicity compared to keratinocytes. [2]
Freshwater Fish (Labeo rohita) Induced oxidative stress, tissue damage, and genotoxicity at 2000-6000 µg/L. [3]
p-Hydroxybenzoic Acid (PHBA/4-HBA) Fish Cell Lines (CCO, RTG-2) ~100-fold more toxic to fish hepatocytes than to human hepatocytes. [1]
Human Cell Lines (HeLa, HepG2) Lower cytotoxicity compared to parent parabens. [1]
Human Keratinocytes (HEK001) EC₅₀ = 1,313 ± 464 µM (Lowest toxicity among tested compounds) [2]
Human Endothelial Cells (HMEC-1) Reduced toxicity. [2]
Murine 3T3-L1 Pre-adipocytes Did not promote adipocyte differentiation (inactive). [4]

Detailed Experimental Protocols

The findings in the table are supported by rigorous methodologies. Here are the detailed protocols from the key studies.

Protocol: Comparative Cytotoxicity in Cell Lines [1] [2]
  • Cell Models Used: Fish cell lines (CCO and RTG-2) and human cell lines (HeLa, HepG2, HEK001 keratinocytes, HMEC-1 endothelial cells).
  • Test Compounds: A series of parabens (Methyl-, Ethyl-, Propyl-, Butyl-, Benzyl-) and their common metabolite, p-hydroxybenzoic acid (4-HBA).
  • Exposure & Assay: Cells were exposed to a range of concentrations of each compound. The half-maximal effective concentration (EC₅₀) was determined by measuring the concentration-dependent decrease in cell viability.
  • Analysis: The cytotoxicity of the compounds was ranked based on the EC₅₀ values, and the influence of alkyl chain length was analyzed.
Protocol: In Vivo Toxicity in Freshwater Fish [3]
  • Animal Model: Freshwater fish (Labeo rohita).
  • Exposure: Fish were exposed to three concentrations of EtP (2000, 4000, and 6000 µg/L) for 21 days in a semi-static system, with 90% water renewal every 48 hours.
  • Endpoints Measured:
    • Hemato-biochemical: Red and white blood cell counts, platelet count, levels of blood sugar, albumin, globulin, and cholesterol.
    • Liver Enzymes: Activity of aspartate aminotransferase (AST) and alanine transaminase (ALT) to assess hepatocytic damage.
    • Oxidative Stress: Activity of antioxidant enzymes like superoxide dismutase (SOD), glutathione (GSH), catalase (CAT), and peroxidase (POD).
    • Genotoxicity: DNA damage in blood cells was evaluated using the comet assay.
    • Histology: Liver, kidney, and gill tissues were examined for structural alterations after staining with hematoxylin and eosin (H&E).
Protocol: Adipocyte Differentiation Assay [4]
  • Cell Model: Murine 3T3-L1 pre-adipocyte cell line.
  • Differentiation Induction: Confluent cells were treated with a differentiation cocktail (including cortisone, methylisobutylxanthine, and insulin).
  • Test Compound Treatment: Parabens or PHBA were added to the differentiation medium from the initiation of the process.
  • Assessment of Adipogenesis:
    • Lipid Accumulation: Differentiated cells were stained with Oil Red O (ORO) dye, which binds to neutral lipids. The stained lipids were then eluted and quantified by measuring optical density at 500 nm.
    • Gene Expression: mRNA levels of specific adipocyte marker genes were quantified using quantitative real-time PCR (qRT-PCR).

Metabolism and Mechanism of Action Diagrams

The following diagrams illustrate the metabolic fate of this compound and the key mechanisms by which it and its metabolite exert toxicity.

G EtP Ethyl Paraben (EtP) Hydrolysis Hydrolysis (via Esterases) EtP->Hydrolysis PHBA p-Hydroxybenzoic Acid (PHBA) Conjugation Conjugation PHBA->Conjugation Conjugates Conjugated Metabolites (Sulfate, Glucuronide) Excretion Excretion in Urine Conjugates->Excretion Hydrolysis->PHBA Conjugation->Conjugates

Ethyl Paraben Metabolism Pathway

Ethyl paraben is primarily metabolized via hydrolysis by esterases into p-hydroxybenzoic acid (PHBA) and ethanol [5] [6]. A minor pathway involves transesterification into methyl paraben [5]. These metabolites are then predominantly conjugated (sulfated or glucuronidated) and efficiently excreted in urine [7] [6].

G cluster_0 Cellular & Molecular Mechanisms cluster_1 Observed Toxic Effects Exposure Ethyl Paraben Exposure OS Induces Oxidative Stress Exposure->OS Mito Mitochondrial Dysfunction Exposure->Mito Receptor Alters Cell Signaling (e.g., ER, GR, PPARγ) Exposure->Receptor DNA Causes DNA Damage OS->DNA Cytotox Cytotoxicity (Cell Death) OS->Cytotox Mito->Cytotox Endocrine Endocrine Disruption (Estrogenic Effects) Receptor->Endocrine Genotox Genotoxicity DNA->Genotox Histo Histological Damage (Liver, Gills, Kidney) Cytotox->Histo

Mechanisms of Ethyl Paraben Toxicity

Ethyl paraben can induce toxicity through multiple mechanisms, including the generation of reactive oxygen species (ROS) that lead to oxidative stress, disruption of mitochondrial function, interference with hormone receptor signaling, and direct damage to cellular DNA [3] [8]. These cellular insults manifest as observable toxic effects like cell death, tissue damage, genotoxicity, and endocrine disruption [3] [8] [4].

Key Insights for Research and Development

  • Chain Length Toxicity Relationship: Toxicity of parabens increases with the length of the alkyl chain. This compound is more cytotoxic than Mthis compound but less so than Propyl- or Butylparaben [1] [2]. This trend is crucial for selecting safer alternatives in formulations.
  • Metabolite Isn't Always Inert: While PHBA is often considered a detoxification product and is less toxic than most parent parabens in human models, its significantly higher toxicity in fish hepatocytes indicates potential ecological risks and highlights species-specific metabolic differences [1].
  • Consider Halogenated Byproducts: When EtP is present in chlorinated or brominated water (e.g., during wastewater treatment), it can form halogenated byproducts. These derivatives can be substantially more cytotoxic than the parent EtP itself, adding another layer to the risk assessment [1] [2].

References

ethylparaben preservative potency versus phenoxyethanol

Author: Smolecule Technical Support Team. Date: February 2026

Comparative Potency & Cytotoxicity

Parameter Ethylparaben Phenoxyethanol
Antimicrobial Spectrum Effective against fungi; often used in combination with other preservatives for broad-spectrum activity [1]. Effective broad-spectrum antimicrobial against various Gram-negative and Gram-positive bacteria and yeasts [1].
Typical Effective Concentration Varies by formulation; cytotoxic effects observed at low concentrations (e.g., 0.00005%) [2]. Commonly used at 0.5% to 1.0% in finished products [3].

| Cytotoxicity (Cell Viability) | • Human Meibomian Gland Epithelial Cells (IHMGECs): Significant cell death within 24 hours at approved-use concentrations [4]. • Human Dermal Fibroblasts (BJ): Showed higher sensitivity compared to some other preservatives [1]. | • IHMGECs: Induced cell death at approved-use concentrations, but less severe than some parabens in certain tests [4]. • BJ Fibroblasts & HaCaT Keratinocytes: Demonstrated cytotoxicity, but fibroblasts were more sensitive [1]. | | Impact on Extracellular Matrix (ECM) | • Human Conjunctival Fibroblasts: Induced expression of Collagen I, Fibronectin, and α-SMA, promoting fibrosis via the Wnt/β-catenin pathway [2]. • Human Dermal Fibroblasts: Negative impact on collagen secretion [1]. | • Human Dermal Fibroblasts: Negative impact on collagen secretion was observed [1]. | | Other Key Toxicological Effects | • Zebrafish Embryos: Caused cardiotoxicity, pericardial edema, and abnormal heart rate by disrupting the retinoic acid signaling pathway and myocardial contraction genes [5]. | |


Detailed Experimental Protocols

For researchers looking to replicate or understand the depth of these findings, here are the methodologies from key studies.

Cytotoxicity Assay on Human Meibomian Gland Epithelial Cells (IHMGECs) [4]

This study directly compared the toxicity of both preservatives on a relevant human cell line.

  • Cell Line: Immortalized Human Meibomian Gland Epithelial Cells (IHMGECs).
  • Culture Conditions: Cells were cultured in keratinocyte serum-free medium (KSFM), supplemented with epidermal growth factor (5 ng/ml) and bovine pituitary extract (50 μg/mL).
  • Treatment: Cells were exposed to various concentrations of mthis compound, This compound, phenoxyethanol, and chlorphenesin.
  • Analysis Methods:
    • Akt Pathway Signaling: Phosphorylation of Akt (P-Akt) was measured via western blotting after a 30-minute exposure to assess early impacts on cell survival pathways.
    • Cell Atrophy and Death: Cellular morphology and survival were evaluated after 24 hours of exposure.
    • Lipid Expression: The impact on lipid synthesis was measured using lipid cytometry.
Mechanism of this compound-Induced Fibrosis in Conjunctival Fibroblasts [2]

This protocol details how this compound's pro-fibrotic effect was elucidated.

  • In Vivo Model: Sprague-Dawley rats had 0.01% this compound or PBS (control) dropped into one eye twice daily for one month. Bulbar conjunctival tissues were then analyzed.
  • In Vitro Model: Primary conjunctival fibroblasts (CFs) were isolated from rat tissues and cultured in Dulbecco’s Modified Eagle Medium (DMEM) with 10% fetal bovine serum (FBS).
  • Treatment: CFs were treated with various low concentrations of this compound (e.g., 0.00005%) with or without XAV-939, a specific Wnt/β-catenin pathway inhibitor.
  • Analysis Methods:
    • Western Blotting: Protein expression of Collagen I, Fibronectin, α-SMA, total β-catenin, and phosphorylated β-catenin was measured.
    • Nuclear Translocation Assay: Nuclear fractionation was performed to assess β-catenin translocation to the nucleus using western blotting.
    • Gene Expression: RT-qPCR was used to quantify mRNA levels of Col1α1 and FN-1.
Cytotoxicity and Collagen Secretion in Human Dermal Fibroblasts [1]

This study compared the effects of a range of preservatives on skin cells.

  • Cell Lines: Human dermal fibroblasts (BJ) and human keratinocytes (HaCaT).
  • Treatment: Cells were exposed to various preservatives, including phenoxyethanol, methyl paraben, propyl paraben, and others.
  • Analysis Methods:
    • Cell Viability: Measured using the MTS assay.
    • Collagen Secretion: The amount of collagen secreted into the cell culture medium was quantified using the Sircol Collagen Assay kit.
    • MMP-2 Activity: Analyzed by gelatin zymography.

Signaling Pathway of this compound-Induced Fibrosis

The following diagram illustrates the key molecular mechanism by which this compound induces subconjunctival fibrosis, as identified in [2]:

G This compound This compound WntPathway Wnt/β-Catenin Pathway Activation This compound->WntPathway BetaCateninStab β-Catenin Stabilization & Nuclear Translocation WntPathway->BetaCateninStab TargetGeneExpr Target Gene Expression (e.g., ECM Proteins) BetaCateninStab->TargetGeneExpr Fibrosis Fibrosis (SCF) ↑ Collagen I, ↑ Fibronectin TargetGeneExpr->Fibrosis Inhibitor XAV-939 (Inhibitor) Inhibitor->WntPathway  Inhibits

This compound Activates Fibrosis Pathway

Key Takeaways for Professionals

  • Phenoxyethanol is often favored for its broader antimicrobial spectrum and is frequently used as a base in combination with other preservatives [3] [1].
  • This compound shows concerning specific toxicities in experimental models, including cardiotoxicity in zebrafish and pro-fibrotic effects in mammalian fibroblasts [5] [2]. Its use often requires careful consideration of the target tissue.
  • Both preservatives can cause dose-dependent cytotoxicity and negatively impact collagen secretion from human dermal fibroblasts, which is a critical consideration for skincare and dermatological formulations [1].
  • The molecular mechanism for this compound's fibrotic effect is well-elucidated, involving the Wnt/β-catenin pathway, providing a target for potential mitigation strategies [2].

References

ethylparaben environmental impact versus other preservatives

Author: Smolecule Technical Support Team. Date: February 2026

Comparative Analysis of Preservative Environmental Impact

Preservative Environmental Persistence & Fate Ecotoxicity Bioaccumulation Potential Key Environmental Concerns
Ethylparaben Readily biodegradable (half-lives: hours to days) [1]; high removal rates in WWTPs, but continuous input leads to "pseudo-persistence" [2] [3]. Lower estrogenic activity than longer-chain parabens [4]; shows endocrine disruption in aquatic invertebrates and fish [2] [1]. Low bioaccumulation potential; rapidly metabolized and excreted in organisms [4]. Contribution to overall paraben load; chronic low-dose effects on aquatic life; part of complex mixture toxicity.
Butylparaben (BuP) Also biodegradable, but higher toxicity of by-products; greater environmental stability than EtP [2]. Significantly higher estrogenic potency [4]; causes oxidative stress in cyanobacteria, increasing microcystin-LR toxin production [5]; induces neurobehavioral toxicity in zebrafish [6]. Higher lipophilicity suggests greater potential for bioaccumulation than EtP [2]. Elevated risk to primary producers (e.g., algae); hormone disruption in fauna; increased toxin risk during algal blooms.
Mthis compound (MeP) Similar biodegradability to EtP; most frequently detected in environment due to highest usage volumes [2] [1]. Lower direct toxicity than BuP, but co-exposure with BuP induces neurobehavioral abnormalities in zebrafish [6]. Low bioaccumulation potential, similar to EtP [2]. Highest concentration in waterways due to mass usage; synergistic effects in chemical mixtures.
Propylparaben (PrP) Properties and persistence intermediate between EtP and BuP [2]. Estrogenic activity and reproductive toxicity greater than EtP, but less than BuP [4] [3]. Moderate bioaccumulation potential [2]. Similar concerns to BuP but of a lesser magnitude.
Natural Alternatives (e.g., essential oils, rosemary extract) [3] Generally biodegradable; derived from renewable sources. Often considered safer, though comprehensive ecotoxicological data is sometimes limited. Typically low bioaccumulation potential. Variable efficacy and stability; can require higher concentrations; lifecycle assessment needed for large-scale use.

Experimental Insights and Methodologies

Key experimental studies provide the data underlying the comparative environmental impacts in the table.

Investigating Toxicity in Aquatic Primary Producers
  • Objective: To assess the impact of butylparaben on the cyanobacterium Microcystis aeruginosa, focusing on growth, oxidative stress, and toxin production [5].
  • Experimental Protocol:
    • Organism and Culture: Microcystis aeruginosa (strain FACHB-905) was cultured in BG-11 medium under controlled conditions (25°C, 12h/12h light/dark cycle) [5].
    • Exposure Design: Cultures were exposed to a range of BP concentrations (e.g., 0, 1, 2.5, 5, 10 mg/L) for a defined period.
    • Endpoint Measurements:
      • Growth and Photosynthesis: Measured by chlorophyll-a content and photosynthetic efficiency.
      • Oxidative Stress: Quantified reactive oxygen species (ROS) levels and malondialdehyde (MDA) content (a marker of lipid peroxidation).
      • Toxin Analysis: Intracellular and extracellular Microcystin-LR (MC-LR) concentrations were measured using techniques like ELISA or HPLC.
      • Gene Expression: Transcriptome analysis identified changes in gene expression related to photosynthesis, antioxidant response, and MC-LR synthesis.
  • Key Findings: High concentrations of BP (5-10 mg/L) inhibited growth, caused oxidative stress, damaged cell membranes, and crucially, upregulated genes in the MC-LR synthesis pathway, leading to increased toxin release into the environment [5].
Assessing Neurobehavioral Effects in Aquatic Fauna
  • Objective: To evaluate the neurotoxicity of mthis compound and butylparaben co-exposure on adult zebrafish [6].
  • Experimental Protocol:
    • Test Organism: Adult female zebrafish (Danio rerio).
    • Exposure Design: Chronic exposure for 60 days to environmentally relevant concentrations (5, 50, and 500 ng/L) of MeP and BuP, both individually and in mixture.
    • Behavioral Assays: A battery of tests was used to assess:
      • Learning and Memory: Using a T-maze or similar apparatus.
      • Anxiety and Fear: Measured by diving response and scototaxis (light/dark preference).
      • Social Behavior: Analyzed through shoaling cohesion and aggression tests.
    • Mechanistic Analysis: Post-behavioral analysis, fish were examined for histological changes in the brain and eyes, neurotransmitter levels (e.g., dopamine, serotonin), and markers of oxidative stress and mitochondrial function.
  • Key Findings: Co-exposure to MeP and BuP, even at low environmental levels, impaired learning-memory, increased anxiety-like behavior, and disrupted social behavior. These abnormalities were linked to retinal and brain tissue damage, dysregulated neurotransmitters, and impaired phototransduction pathways [6].

Molecular Pathways and Environmental Fate

The following diagrams summarize the key metabolic and toxicological pathways described in the research.

Paraben Metabolic Pathway in Organisms

ParentParaben Parent Paraben (e.g., this compound) EnzHydrolysis Enzymatic Hydrolysis ParentParaben->EnzHydrolysis PHBA p-Hydroxybenzoic Acid (PHBA) EnzHydrolysis->PHBA Conjugation Conjugation Reaction PHBA->Conjugation ExcretedMet Conjugated Metabolite (Excreted) Conjugation->ExcretedMet

Diagram Title: Paraben Metabolism and Excretion

This pathway is crucial because it demonstrates that while parent parabens can have toxic effects, organisms can metabolize them into less harmful, excretable forms. This compound is metabolized faster and more completely than longer-chain parabens like butylparaben, contributing to its lower bioaccumulation potential [4].

Mechanism of Paraben Toxicity in Aquatic Organisms

ParabenExposure Paraben Exposure in Water CellularUptake Cellular Uptake ParabenExposure->CellularUptake OxStress Oxidative Stress (ROS Generation) CellularUptake->OxStress ERBinding Estrogen Receptor Binding CellularUptake->ERBinding MitoDysfunction Mitochondrial Dysfunction OxStress->MitoDysfunction Apoptosis Cellular Apoptosis & Tissue Damage MitoDysfunction->Apoptosis GeneDisruption Altered Gene Expression ERBinding->GeneDisruption GeneDisruption->Apoptosis NeuroTransDisrupt Neurotransmitter Dysregulation GeneDisruption->NeuroTransDisrupt BehavioralChange Neurobehavioral Alterations Apoptosis->BehavioralChange NeuroTransDisrupt->BehavioralChange

Diagram Title: Paraben Toxicity Mechanisms in Aquatic Life

This diagram illustrates the multi-faceted toxicity of parabens, particularly longer-chain ones like butylparaben. The effects range from cellular oxidative stress to broad endocrine and neurobehavioral disruption, explaining the ecological risks outlined in the table [2] [5] [6].

Conclusion for Research and Development

For researchers and drug development professionals, the evidence indicates:

  • This compound presents a lower environmental risk profile compared to its longer-chain relatives (propyl-, butyl-), primarily due to its faster degradation and lower estrogenic potency [4].
  • However, its persistent release makes it a continuous stressor in aquatic ecosystems [2]. The most significant risk may arise from its co-occurrence with other parabens and pollutants, leading to mixture effects that are not yet fully understood [6].
  • When evaluating alternatives, consider a full lifecycle assessment. While many natural options are promising, their efficacy, stability, and the ecological impact of their large-scale production must be thoroughly evaluated [3].

References

ethylparaben cytotoxicity comparison human cell lines

Author: Smolecule Technical Support Team. Date: February 2026

Cytotoxicity Data Comparison

Cell Line / Type Compound Cytotoxicity Measure (Value) Experimental Context / Notes
Human Epidermal Keratinocytes (HEK001) [1] Ethylparaben (EtP) EC~50~: 536 ± 178 µM Concentration causing 50% cell death in skin cells.
Butylparaben (BuP) EC~50~: 1.52 ± 0.51 µM Much more toxic than EtP in the same study [1].
Benzylparaben (BeP) EC~50~: 3.34 ± 0.97 µM Much more toxic than EtP in the same study [1].
Human Dermal Microvascular Endothelial Cells (HMEC-1) [1] This compound (EtP) EC~50~: 1,313 ± 464 µM Less toxic to endothelial cells than to keratinocytes [1].
Human Placenta Cell Line (BeWo) [2] This compound (EtP) Significant decrease in cell viability at 0.1, 0.25, 0.5, and 1 mM (100-1000 µM). Cytotoxicity observed via MTS assay; induced apoptosis and cell cycle arrest [2].
Human Choriocarcinoma Cell Line (BeWo) [3] This compound (EtP) Did not significantly inhibit CYP19A1 (aromatase) activity. Focus on endocrine disruption; longer-chain parabens (Propyl, Butyl) showed significant inhibition [3].
Human Liver Cell Line (HepaRG) [4] This compound (EtP) EC~50~: 3867 ± 1098 µM Shows relatively low toxicity in liver cells [4].
Human Colon Cancer Cell Line (CaCo-2) [4] This compound (EtP) EC~50~: 417.4 ± 33.7 µM More toxic in colon cells than in liver cells [4].

Detailed Experimental Protocols

The following methodologies from key studies will help you in evaluating or replicating the experiments.

Cytotoxicity and Apoptosis Assay (BeWo Cells) [2]

This study investigated the cytotoxic effects of this compound on human placental cells.

  • Cell Line: Human placenta choriocarcinoma (BeWo) cells.
  • Culture Conditions: Maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin/streptomycin at 37°C in a 5% CO₂ humidified atmosphere [2].
  • Treatment: Cells were treated with this compound at concentrations of 0.1, 0.25, 0.5, and 1 mM for 24 or 48 hours. The compound was dissolved in ethanol, with a final solvent concentration of 0.6% EtOH used as the negative control [2].
  • Key Assays:
    • Cell Viability (MTS Assay): The CellTiter 96 AQueous One Solution reagent (MTS) was added to cells, which were then incubated for 1 hour. Viability was determined by measuring the absorbance at 490 nm [2].
    • Apoptosis Detection (Annexin V/PI Staining): Cells were stained with FITC Annexin V and Propidium Iodide (PI). The samples were analyzed using flow cytometry to distinguish between live, early apoptotic, late apoptotic, and necrotic cell populations [2].
    • Cell Cycle Analysis: Cells were fixed in 70% ethanol, treated with RNase A, and stained with Propidium Iodide (PI). The DNA content was analyzed by flow cytometry to determine the proportion of cells in different cell cycle phases (sub-G1, G0/G1, S, G2/M) [2].
Cytotoxicity Assay (Keratinocytes and Endothelial Cells) [1]

This study evaluated the toxicity of parabens on skin and endothelial cells.

  • Cell Lines: Human epidermal keratinocytes (HEK001) and human dermal microvascular endothelial cells (HMEC-1) [1].
  • Key Assay:
    • Cytotoxicity (EC50 Determination): The half-maximal effective concentration (EC₅₀) was determined, likely using a cell viability assay such as MTT or MTS. The values were calculated from dose-response curves [1].
    • Wound Healing Assay: To assess cell migration and proliferation, a wound healing (scratch) assay was performed. High concentrations (100 µM) of butylparaben, benzylparaben, and halogenated by-products significantly inhibited wound closure in both cell types [1].

The following diagram illustrates the key apoptotic pathway induced by this compound in human placental BeWo cells, as identified in the research [2].

G This compound This compound Cell Viability ↓ Cell Viability ↓ This compound->Cell Viability ↓ Sub-G1 Arrest Sub-G1 Arrest This compound->Sub-G1 Arrest Caspase-3 Activity ↑ Caspase-3 Activity ↑ This compound->Caspase-3 Activity ↑ Cyclin D1 ↓ Cyclin D1 ↓ Sub-G1 Arrest->Cyclin D1 ↓ Apoptosis Apoptosis Caspase-3 Activity ↑->Apoptosis

Key Research Conclusions

To support your product comparison and safety assessment, here are the main takeaways from the current data:

  • Lower Relative Toxicity: this compound is consistently less cytotoxic than parabens with longer alkyl chains (e.g., butylparaben, benzylparaben) across multiple cell lines [1].
  • Cell-Type Specific Effects: The compound's toxicity varies significantly by tissue type, being more potent in keratinocytes and colon cells compared to liver and endothelial cells [1] [4].
  • Mechanism of Action: Beyond general cytotoxicity, this compound can induce specific harmful effects like apoptosis and cell cycle arrest at the Sub-G1 phase, as demonstrated in placental cells [2].

References

ethylparaben EU SCCS safety opinion versus restrictions

Author: Smolecule Technical Support Team. Date: February 2026

Current Regulatory Status of Ethylparaben

The following table summarizes the latest information on the regulatory assessment of this compound.

Aspect Current Status and Findings
EU SCCS Safety Opinion Not located in search. Last referenced opinion (pre-2025) considers Methyl- and this compound safe at current concentrations [1].
Recent FDA Review (U.S., 2025) Propylparaben is under review; this compound was not listed in the latest FDA update, suggesting it is not currently a priority for reassessment [2] [3].
Permitted Concentrations General EU standard for paraben mixtures: 0.8% total parabens, with no single ester exceeding 0.4% [1] [4].

Experimental Data on Paraben Concentrations and Risk Assessment

A 2025 study analyzing 111 skincare products provides quantitative data on paraben levels and associated health risks [4]. The methodology and key findings are summarized below.

Experimental Workflow for Risk Assessment

The research followed a structured process to extract, analyze, and evaluate paraben concentrations in skincare products.

Start Sample Collection (111 feminine skincare products) A Sample Preparation (Solvent extraction and purification) Start->A B Instrumental Analysis (HPLC with UV detector) A->B C Method Validation (Calibration curves, recovery rates) B->C D Risk Assessment Calculation (EDI, HI, MOE) C->D E Results & Conclusion D->E

Key Experimental Protocols and Findings
  • Analytical Method: The study used High-Performance Liquid Chromatography (HPLC) with a multiwavelength UV detector for quantification [4].
    • Column: Zorbax SB C18 column.
    • Mobile Phase: Acetonitrile and water (40:60 v/v).
    • Flow Rate: 1 mL/min.
    • Detection Wavelength: 254 nm.
  • Method Validation: The method demonstrated strong linearity (r² > 0.997), and recovery rates ranged from 87% to 108% for the target parabens, ensuring reliability [4].

The analysis of product concentrations and calculated health risk indices revealed distinct safety profiles for different parabens.

Paraben Type Prevalence in Products Products Exceeding EU Limits Key Risk Findings
Mthis compound (MeP) Highest Information missing Combined EDI for MeP & EtP "remarkably lower" than ADI [4].
Propylparaben (PrP) High 9 products 23% of products had PrP levels exceeding ADI; primary driver for Hazard Index (HI) > 1 in 26 products [4].
This compound (EtP) Detected Information missing Combined EDI for MeP & EtP "remarkably lower" than ADI; lower risk profile [4].

Research Recommendations and Data Gaps

  • Seek the Official SCCS Opinion: For the definitive EU stance, I recommend searching directly on the European Commission's Scientific Hub for the latest "SCCS Opinion on Parabens."
  • Contextualize Older Studies: Be cautious with older toxicological studies. A 2013 critique argued that the estrogenic effects of butylparaben are about 100,000 times weaker than natural estradiol, and that early studies linking parabens to breast cancer had significant methodological flaws [1].
  • Consider Exposure Route: A 2025 study confirms that dermal exposure to this compound in leave-on skincare products is a relevant exposure pathway for risk assessment [4].

References

ethylparaben urinary concentration versus other parabens

Author: Smolecule Technical Support Team. Date: February 2026

Comparative Urinary Paraben Concentrations

The table below summarizes quantitative data from various populations, showing the typical concentration ranges and detection frequencies for each paraben.

Population Methylparaben (MP) Propylparaben (PP) This compound (EP) Butylparaben (BP) Notes & Citation
Japanese Young Adults (2024) Median: 27.8 µg/g cr. Median: 1.6 µg/g cr. Median: 0.3 µg/g cr. - Highest variability for MP. Creatinine-adjusted. [1]
US Adolescents (NHANES 2007-2016) GM: 72.49 µg/g cr. GM: 5.66 µg/g cr. GM: 1.29 µg/g cr. GM: 0.69 µg/g cr. Large, representative sample. Creatinine-adjusted. [2]

| US Infants (1-3 months) (2025) | Median: 25.4 ng/mL DF: >70% | Median: 3.55 ng/mL DF: >70% | Median: 0.90 ng/mL DF: >70% | Median: n/a DF: <50% | Specific-gravity corrected. DF = Detection Frequency. [3] | | Women (Periconceptional) (2023) | - | - | - | DF: 55% | Over half of samples had BP below the detection limit (0.2 ng/mL). [4] |

Key takeaways from the data:

  • Mthis compound is Dominant: MP is consistently found in the highest concentrations, often by an order of magnitude compared to PP and EP [1] [2].
  • This compound's Intermediate Position: EP concentrations are reliably detected but are typically lower than both MP and PP [1] [3] [2].
  • Butylparaben is Least Detected: BP has a much lower detection frequency and concentration than EP, MP, and PP, indicating less widespread use or exposure [4] [3] [2].

Experimental Protocols for Urinary Paraben Measurement

The methodologies for measuring urinary parabens are highly standardized across studies. Here is a detailed breakdown of the common protocol.

G start Urine Sample Collection sp1 Add Internal Standards (Isotope-Labeled Parabens) start->sp1 sp2 Enzymatic Deconjugation (β-glucuronidase/sulfatase, 37°C, ~12 hours) sp1->sp2 sp3 Solid Phase Extraction (SPE) (C18 Column) sp2->sp3 sp4 Elution & Concentration (Methanol, under N₂) sp3->sp4 sp5 Liquid Chromatography (Separation on C18 Column) sp4->sp5 sp6 Tandem Mass Spectrometry (Detection & Quantification) sp5->sp6 end Data Analysis (Specific Gravity/ Creatinine Correction) sp6->end

Key Protocol Details:

  • Sample Preparation: A critical first step is enzymatic deconjugation because parabens are primarily excreted as glucuronide or sulfate conjugates. Incubating urine with enzymes like β-glucuronidase/sulfatase hydrolyzes these conjugates back to the parent ("free") paraben for accurate measurement [4] [3] [5].
  • Extraction and Cleanup: Solid Phase Extraction (SPE) is the preferred method. It isolates and concentrates the parabens from the complex urine matrix, improving analytical sensitivity [3] [5].
  • Instrumental Analysis:
    • Liquid Chromatography (LC): Used to physically separate the different paraben compounds from each other and other chemicals in the sample, typically using a reversed-phase C18 column [4] [3].
    • Tandem Mass Spectrometry (MS/MS): Provides highly specific and sensitive detection. It identifies and quantifies each paraben based on its unique mass-to-charge ratio and a characteristic fragment ion, minimizing false positives [4] [3] [2].
  • Quality Control:
    • Isotope-Labeled Internal Standards (e.g., ¹³C- or D₄-labeled parabens) are added at the start to correct for recovery losses during sample preparation and matrix effects during analysis [3] [5].
    • Specific Gravity or Creatinine Correction is applied to account for urine dilution, which is essential for accurately comparing spot urine samples between individuals or over time [4] [3] [2].

Factors Influencing Paraben Exposure and Urinary Levels

The differences in urinary concentrations reflect variations in product use, exposure routes, and metabolism.

  • Source of Exposure: Parabens are preservatives in personal care products (PCPs) like lotions, shampoos, and cosmetics [6] [7]. MP and PP are the most commonly used, explaining their higher urinary levels. Lotion use has been identified as a strong predictor of higher paraben levels in infants [3].
  • Demographic and Behavioral Factors: Studies show that exposure can vary by socioeconomic status, race/ethnicity, and age [3]. For example, adult females generally have higher levels than males, likely due to greater use of PCPs [3].
  • Metabolism and Excretion: Parabens are non-persistent chemicals. They are rapidly metabolized and excreted, with elimination half-lives estimated to be less than 24 hours [1] [7]. This means urinary levels reflect recent exposure.

Health Implications and Regulatory Context

  • Endocrine Disruption: Parabens are considered endocrine-disrupting chemicals (EDCs) due to their ability to weakly mimic estrogen [4] [6] [7]. The "long-chain" parabens (PP and BP) generally demonstrate stronger estrogenic activity in vitro than EP or MP [6].
  • Health Associations: Research has explored potential links between paraben exposure and health outcomes, including:
    • Female and male reproductive health [4] [7].
    • Altered liver function in adolescents [2].
    • Potential associations with obesity, gestational diabetes, and thyroid function, though human evidence is often limited or inconclusive [7].
  • Regulatory Status: While generally recognized as safe in low doses by agencies like the U.S. FDA, some regulations are emerging. For instance, Denmark has banned the use of PP and BP in cosmetic products for children under three years old due to health concerns [6].

References

Quantitative Comparison of Paraben-Induced Oxidative Stress

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes key experimental data from toxicological studies, illustrating the relationship between paraben exposure and biomarkers of oxidative stress. The "Oxidative Stress Biomarkers" column shows specific, measured outcomes.

Paraben Experimental Model Concentration/Dose Oxidative Stress Biomarkers & Key Effects
Ethylparaben (EtP) Human placental cells (BeWo) [1] 0.1 - 1 mM Significant decrease in cell viability; induced apoptotic cell death, enhancing Caspase-3 activity [1].
Freshwater fish (Labeo rohita) [2] 2000 - 6000 μg/L for 21 days Significant suppression of antioxidant enzymes (SOD, CAT, GSH, POD); increased lipid peroxidation (TBARS) and ROS; caused DNA damage (genotoxicity) [2].
Reproductive-aged women (observational) [3] Measured in urine Associated with lowered levels of the antioxidant enzyme erythrocyte Glutathione Peroxidase (eGPx) [3].
Mthis compound (MeP) Human skin cells (HaCaT) + UVB [4] 25 μg/ml with UVB Significantly enhanced intracellular ROS and lipid peroxidation; induced apoptosis via mitochondrial and ER stress [4].
Reproductive-aged women (observational) [3] Measured in urine Associated with reduced activity of the antioxidant enzyme Superoxide Dismutase (SOD) [3].
Propylparaben (PrP) Reproductive-aged women (observational) [3] Measured in urine Associated with lowered erythrocyte Glutathione Peroxidase (eGPx) and reduced Superoxide Dismutase (SOD) [3].
Butylparaben (BuP) Reproductive-aged women (observational) [3] Measured in urine Associated with lowered erythrocyte Glutathione Peroxidase (eGPx) [3].

> Important Note on Doses: The concentrations shown are from specific experimental models. In vitro (cell-based) and in vivo (animal-based) studies often use higher doses than typical human environmental exposure to elucidate mechanisms. The observational human data reflects real-world exposure levels.

Detailed Experimental Protocols

For researchers looking to replicate or understand the context of these findings, here are the methodologies from key studies.

Cytotoxicity and Apoptosis in Human Placental Cells (BeWo)

This study investigated the direct toxic effects of EtP on a human placenta cell line [1].

  • Cell Culture: BeWo cells were maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin/streptomycin [1].
  • Treatment: Cells were treated with EtP at concentrations of 0.1, 0.25, 0.5, and 1 mM for 24 or 48 hours. A control group was treated with the solvent (0.6% EtOH) alone [1].
  • Viability Assay: Cell viability was assessed using the MTS assay, which measures metabolic activity [1].
  • Apoptosis Analysis: Apoptotic cell death was quantified using an Annexin V-FITC/PI staining kit and analyzed by flow cytometry. The activity of Caspase-3, a key enzyme in apoptosis, was also measured [1].
  • Cell Cycle Analysis: Cell cycle distribution was analyzed by fixing cells and staining DNA with propidium iodide (PI), followed by flow cytometry [1].
Oxidative Stress and Genotoxicity in a Fish Model (Labeo rohita)

This comprehensive study assessed systemic toxicity in a whole organism [2].

  • Animal Handling: Fish were acclimatized in laboratory conditions and exposed to EtP at 0 (control), 2000, 4000, and 6000 μg/L for 21 days [2].
  • Biochemical Assays:
    • ROS Generation: Measured in tissue homogenates using a fluorescent probe after reaction with potassium hydroxide [2].
    • Lipid Peroxidation (TBARS): Quantified by reacting tissue homogenates with thiobarbituric acid and measuring the colored product at 532nm [2].
    • Antioxidant Enzymes: Catalase (CAT) activity was measured by tracking the decomposition of H₂O₂ at 240nm. Superoxide Dismutase (SOD) activity was determined by its ability to inhibit the reduction of nitro blue tetrazolium [2].
  • Genotoxicity Assay: DNA damage in blood cells was evaluated using the comet assay (single-cell gel electrophoresis), where increased DNA strand breaks result in a longer "comet tail" [2].

The following diagram illustrates the core mechanistic pathway by which this compound exposure leads to oxidative stress and cellular damage, integrating findings from the cited studies.

G EtP This compound (EtP) Exposure Mitochondria Mitochondrial Dysfunction EtP->Mitochondria ROS ↑ ROS Generation Mitochondria->ROS Antioxidants ↓ Antioxidant Enzymes (SOD, CAT, GSH) ROS->Antioxidants LipidPerox Lipid Peroxidation (e.g., ↑ TBARS) ROS->LipidPerox DNADamage DNA Damage ROS->DNADamage Apoptosis Apoptosis (e.g., ↑ Caspase-3) ROS->Apoptosis Antioxidants->ROS positive feedback

Key Insights for Researchers

  • Mechanism of Action: The evidence supports a pathway where EtP induces oxidative stress primarily through mitochondrial dysfunction, leading to a cascade of cellular damage [1] [2] [5].
  • Comparative Potency: While all parabens can induce oxidative stress, the available human observational data suggests that Propylparaben (PrP) may have a more consistent association with the reduction of multiple antioxidant enzymes (eGPx and SOD) compared to EtP [3].
  • Relevance of Models: The use of human cell lines, animal models, and epidemiological data provides a multi-faceted understanding. The findings in human placental and skin cells are particularly relevant for assessing risks in specific vulnerable tissues [1] [4].

References

ethylparaben protein binding affinity comparison

Author: Smolecule Technical Support Team. Date: February 2026

Estrogen Receptor Binding Affinity Comparison

The table below summarizes the relative binding affinity (RBA) of different parabens to human estrogen receptors, based on in vitro studies. The RBA of the natural hormone 17β-estradiol is set at 100 for reference [1].

Paraben Estrogen Receptor Alpha (ERα) RBA Estrogen Receptor Beta (ERβ) RBA
Methylparaben Not detectable Not detectable
This compound Data not explicitly provided, but demonstrates very weak, dose-dependent estrogenic activity in vivo [2]. Data not explicitly provided, but demonstrates very weak, dose-dependent estrogenic activity in vivo [2].
Propylparaben Exhibits weak competitive binding [1]. Exhibits weak competitive binding [1].
Butylparaben 0.267 ± 0.027 [1] 0.340 ± 0.031 [1]
Isobutylparaben 0.267 ± 0.027 [1] 0.340 ± 0.031 [1]

A general consensus across multiple studies confirms that binding affinity increases with the length of the alkyl chain [3]. This compound, with an intermediate chain length, consistently shows greater estrogenic potency than mthis compound but less than propyl- or butylparaben [2] [1]. Its potency is orders of magnitude weaker than 17β-estradiol [1].

Key Experimental Methodologies

The comparative data is generated through several standardized experimental protocols.

In Vitro Receptor Binding Assays

These assays measure a compound's ability to bind directly to the estrogen receptor in a competitive manner [1].

  • Core Protocol: The experiment typically involves incubating human estrogen receptors (ERα or ERβ) with a radioactively or fluorescently labeled form of 17β-estradiol and the test paraben. The extent to which the paraben displaces the labeled estradiol from the receptor is measured.
  • Key Measurements: Results are used to calculate a Relative Binding Affinity (RBA), with the affinity of 17β-estradiol set at 100.
In Vivo Uterotrophic Assay

This is a well-established in vivo method to assess the estrogenic activity of a compound in a living organism [2].

  • Typical Model: Immature or ovariectomized female rats or mice.
  • Procedure: The test compound (e.g., this compound) is administered daily via oral gavage or subcutaneous injection for a short period (usually 3 days).
  • Endpoint Measurement: The primary endpoint is the increase in uterine weight compared to a control group. A significant increase indicates estrogenic activity. The No-Observed-Effect Level (NOEL) and Lowest-Observed-Effect Level (LOEL) can be determined from this assay. For this compound, a LOEL of 4 mg/kg body weight/day has been reported [2].

Paraben Metabolism and Estrogenic Activity Pathway

The following diagram illustrates the established metabolic pathway of parabens and their potential to exert estrogenic effects, which underlies the concern around their protein-binding activity.

G ParabenApplication Paraben Application (Cosmetic, Food, Dermal) Absorption Absorption into Body ParabenApplication->Absorption Hydrolysis Metabolic Hydrolysis (via Esterases) Absorption->Hydrolysis IntactParaben Intact Paraben (Estrogenic) Absorption->IntactParaben Some remains intact PHBA p-Hydroxybenzoic Acid (PHBA) (Less Estrogenic) Hydrolysis->PHBA ERBinding Binds to Estrogen Receptor (ER) IntactParaben->ERBinding GeneExpression Altered Gene Expression ERBinding->GeneExpression BiologicalEffects Biological Effects (e.g., Uterine Growth) GeneExpression->BiologicalEffects

Interpretation and Context for Professionals

  • Affinity vs. Activity: The weak receptor binding affinity does not automatically translate to significant adverse effects at typical exposure levels. Higher-tier in vivo studies following OECD guidelines have shown no adverse effects for this compound at doses of 1000 mg/kg body weight/day for repeated-dose and developmental toxicity [4].
  • Metabolic Deactivation: As shown in the pathway diagram, parabens are rapidly metabolized to PHBA, which is less estrogenic, and then conjugated for excretion [4]. This efficient metabolism is a key factor in the overall safety assessment.
  • Regulatory Status: Based on the available data, including the weak estrogenicity and efficient metabolism, regulatory bodies like the EU and the Cosmetic Ingredient Review (CIR) Expert Panel consider the use of this compound in cosmetics at approved concentrations (up to 0.4% singly or 0.8% in mixtures) safe [1].

References

×

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Almost odourless, small, colourless crystals or a white, crystalline powder
Colorless solid; [Hawley] Crystalline powder; [MSDSonline]
Solid

Color/Form

Small, colorless crystals or powder at room temperature
Crystals from dilute alcohol

XLogP3

2.5

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

166.062994177 Da

Monoisotopic Mass

166.062994177 Da

Boiling Point

297-298 °C (decomposition)
298.00 °C. @ 760.00 mm Hg

Heavy Atom Count

12

LogP

2.47 (LogP)
2.47
log Kow = 2.47

Odor

Odorless

Decomposition

When heated to decomposition it emits acrid smoke and fumes.

Appearance

Solid powder

Melting Point

ofp-hydroxybenzoic acid isolated by acidification and not recrystallised: 213 °C to 217 °C, after vacuum drying in a sulphuric acid desiccator
117 °C
116 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

14255EXE39

GHS Hazard Statements

Aggregated GHS information provided by 249 companies from 2 notifications to the ECHA C&L Inventory.;
Reported as not meeting GHS hazard criteria by 2 of 249 companies. For more detailed information, please visit ECHA C&L website;
Of the 1 notification(s) provided by 247 of 249 companies with hazard statement code(s):;
H334 (100%): May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Use and Manufacturing

IDENTIFICATION: Ethylparaben is a colorless crystal solid or powder at room temperature. It is odorless. Ethylparaben is very soluble in water. USE: Ethylparaben is used as a preservative in pharmaceuticals, cosmetics and in food packaging. EXPOSURE: Workers that use ethylparaben may breathe in mists or have direct skin contact. The general population may be exposed by dermal contact with products containing ethylparaben and consumption of food wrapped in packaging containing ethylparaben. If ethylparaben is released to the environment it will be broken down in air. Ethylparaben released to air will also be in or on particles that eventually fall to the ground. It is expected to be broken down by sunlight. It will not move into air from moist soil and water surfaces. It is expected to move moderately through soil. It will be broken down by microorganisms, and is not expected to build up in fish. RISK: Skin, eye, and mouth/throat irritation and allergic skin reactions have been reported in some humans following direct contact with products containing ethylparaben, but skin reactions to parabens are rare in humans. Decreased body weight gain and decreased activity were observed in laboratory animals ingesting extremely high doses of ethylparaben over time; some animals died. No toxic effects were observed at lower doses. No evidence of abortion or birth defects were observed in laboratory animals exposed to ethylparaben during pregnancy, although some offspring showed reduced body weight at extremely high dose levels. No sperm damage or alterations in the uterus were observed in laboratory animals fed ethylparaben. The potential for ethylparaben to cause cancer in humans has not been assessed by the U.S. EPA IRIS program, the International Agency for Research on Cancer, or the U.S. National Toxicology Program 14th Report on Carcinogens. (SRC)

Vapor Pressure

0.0000929 [mmHg]

Pictograms

Health Hazard

Health Hazard

Other CAS

120-47-8
9001-05-2

Absorption Distribution and Excretion

By the oral route, parabens are rapidly absorbed, metabolized, and excreted. The metabolic reactions and conversions in mammals vary with the chain length of the ester, the animal species, route of administration, and quantity tested. The metabolism of parabens in humans appears to be most closely related to that of dogs. The rate of metabolite excretion appears to decrease with increasing molecular weight of the ester. /4-Hydroxybenzoates (Parabens)/
... Deposition of parabens in dogs. Urine recoveries ranged from 50-95% except for butyl ester for which recoveries were 40%. /It/... was concluded that esters are well absorbed and that hydrolysis of ester linkage and metabolic conjugation constitute chief route of elimination. Similar metabolic scheme ... in man. /Parabens/
The permeation of methylparaben, ethylparaben, propylparaben, and butylparaben through untreated and lipid-depleted excised guinea pig dorsal skin, and the effects of 3 penetration enhancers, N-dodecyl-2-pyrrolidone (lauryl pyrrolidone), ethyl alcohol (ethanol), and a mixture of menthol (l-menthol) and ethyl alcohol, on the permeation of the parabens were studied; the relationship between the permeability and octyl alcohol (n-octanol)/water partition coefficients of the parabens, and the effect of the penetration enhancers on the fluidity of the lipid bilayer of liposomes containing stratum corneum lipids were also examined. Permeability coefficients of the parabens correlated with their octyl alcohol/water partition coefficients in untreated guinea pig skin. In lipid-depleted guinea pig skin, permeability coefficients of the parabens increased and did not correlate with their octyl alcohol/water partition coefficients. The effect of the penetration enhancers on the permeation of the parabens was variable. The penetration enhancers increased the fluidity of liposome lipid bilayers.
After ethyl paraben is intravenously infused into the dog, unhydrolyzed ethyl paraben is found only in the brain. In liver, kidney, and muscle, it is immediately hydrolyzed to p-hydroxybenzoic acid. Six hours after oral administration of 1.0 g/kg to dogs, the peak plasma concentration of free and total ethyl paraben (427 and 648 ug/cu cm, respectively) is reached. After 48 hr, all ethyl paraben is completely eliminated.

Metabolism Metabolites

Yields p-hydroxybenzoic acid in pig and in Aspergillus. /from table/
/Paraben/ ... esters are well absorbed and hydrolysis of ester linkage and metabolic conjugation constitute chief route of elimination /in dogs/. Similar metabolic scheme was observed in man. /Paraben esters/
Urine from cats who had received (14)C-labeled ethyl-p-hydroxybenzoate, orally contained 2 major metabolites, p-hydroxyhippuric acid and free p-hydroxybenzoic acid.
In mice, rats, rabbits, pigs, or dogs, ethyl paraben is excreted in the urine as unchanged benzoate, p-hydroxybenzoic acid, p-hydroxyhippuric acid (p-hydroxybenzoylglycine), ester glucuronides, ether glucuronides, or ether sulfates.
For more Metabolism/Metabolites (Complete) data for ETHYLPARABEN (7 total), please visit the HSDB record page.
Ethyl-4-hydroxybenzoate has known human metabolites that include (2S,3S,4S,5R)-6-(4-ethoxycarbonylphenoxy)-3,4,5-trihydroxyoxane-2-carboxylic acid.

Wikipedia

Ethylparaben

Use Classification

Food additives
Food Additives -> PRESERVATIVE; -> JECFA Functional Classes
Cosmetics -> Preservative

Methods of Manufacturing

Prepared by esterification of p-hydroxybenzoic acid.
Parabens are prepared by esterifying PHBA /parahydroxybenzoic acid/ with the corresponding alcohol in the presence of an acid catalyst, such as sulfuric acid, and an excess of the specific alcohol. The acid is then neutralized with caustic soda, and the product is crystallized by cooling, centrifuged, washed, dried under vacuum, milled, and blended. /Parabens/

General Manufacturing Information

Benzoic acid, 4-hydroxy-, ethyl ester: ACTIVE
The parabens are most active against molds and yeasts. They are less effective against bacteria, especially gram-negative bacteria. /Parabens/

Analytic Laboratory Methods

By combining chromatographic methods with spectrophotometry /it is possible/ ... to separate and quantitatively determine sorbic acid, benzoic acid and methyl, ethyl, propyl and butyl esters of p-hydroxybenzoic acid. /Parabens/
Determinations of parabens in aqueous solutions by gas-liquid chromatography.
Chromatography, especially high-pressure liquid chromatography, is used presently for determination of parabens in foods, cosmetics, and pharmaceuticals. Parabens may be determined directly, or they may be chemically modified and the derivative subsequently identified. /Parabens/
Parabens are widely used in ... cosmetics and personal care products. Thus, in this work a multi-syringe chromatographic (MSC) system is proposed for the first time for the determination of four parabens: methylparaben (MP), ethylparaben (EP), propylparaben (PP) and butylparaben (BP) in cosmetics and personal care products, as a simpler, practical, and low cost alternative to HPLC methods. Separation was achieved using a 5 mm-long precolumn of reversed phase C18 and multi-isocratic separation, i.e. using two consecutive mobile phases, 12:88 acetonitrile:water and 28:72 acetonitrile:water. The use of a multi-syringe buret allowed the easy implementation of chemiluminescent (CL) detection after separation. The chemiluminescent detection is based on the reduction of Ce(IV) by p-hydroxybenzoic acid, product of the acid hydrolysis of parabens, to excite rhodamine 6G (Rho 6G) and measure the resulting light emission. Multivariate designs combined with the concepts of multiple response treatments and desirability functions have been employed to simultaneously optimize and evaluate the responses. The optimized method has proved to be sensitive and precise, obtaining limits of detection between 20 and 40 ug L(-1) and RSD <4.9% in all cases. The method was satisfactorily applied to cosmetics and personal care products, obtaining no significant differences at a confidence level of 95% comparing with the HPLC reference method.

Clinical Laboratory Methods

Bisphenol A (BPA), benzophenones and parabens are commonly used in the production of polycarbonate plastics, as UV-filters and as antimicrobial preservatives, respectively, and they are thought to exhibit endocrine disrupting properties. Exposure to these compounds remains poorly characterized in developing countries, despite the fact that certain behaviors related to westernization have the potential to influence exposure. The aim of this pilot study was to measure urinary concentrations of BPA, six different benzophenones and four parabens in 34 Tunisian women. In addition, we identified some socio-demographic and dietary predictors of exposure to these compounds. Chemical analyses were carried out by dispersive liquid-liquid microextraction (DLLME) and ultra-high performance liquid chromatography with tandem mass spectrometry detection (UHPLC-MS/MS). Detection frequencies of methylparaben (MP), ethylparaben (EP) and propylparaben (PP) ranged between 67.6 and 94.1%. Butylparaben (BP) was found in 38.2% of the analyzed samples; BPA in 64.7%; and benzophenone-1 (BP-1) and benzophenone-3 (BP-3) were detected in 91.2 and 64.7% of the analyzed samples, respectively. Urinary geometric mean concentrations of MP, EP, PP, and BP were 30.1, 1.4, 2.0 and 0.5ng/mL, respectively. Geometric mean concentrations of BPA, BP-1, and BP-3 were 0.4, 1.3 and 1.1ng/mL, respectively. Our results suggest that Tunisian women are widely exposed to BPA, parabens and some benzophenones.
Parabens are the most widely used preservative and are considered to be relatively safe compounds. However, studies have demonstrated that they may have estrogenic activity, and there is ongoing debate regarding the safety and potential cancer risk of using products containing these compounds. In the present work, liquid chromatography-tandem mass spectrometry was applied to determine methylparaben and propylparaben concentrations in serum, and the results were correlated with lipstick application. Samples were analyzed using liquid-liquid extraction, followed by liquid chromatography-tandem mass spectrometry. The validation results demonstrated the linearity of the method over a range of 1-20 ng/mL, in addition to the method's precision and accuracy. A statistically significant difference was demonstrated between serum parabens in women who used lipstick containing these substances compared with those not using this cosmetic (p = 0.0005 and 0.0016, respectively), and a strong association was observed between serum parabens and lipstick use (Spearman correlation = 0.7202).

Storage Conditions

Keep container tightly closed in a dry and well-ventilated place.

Interactions

The biological fates of ethyl paraben after the simultaneous administration with salicylic acid were different from those of ethyl paraben alone as reported in the previous reports. The excretion of unconjugated p-hydroxybenzoic acid, which is a hydrolyzed product of ethyl paraben, increased and those of p-hydroxyhippuric acid, glycine conjugate of p-hydroxybenzoic acid, and p-hydroxybenzoyl glucuronide, its ester type glucuronide, decreased. The blood concentration patterns were considerably different from those of ethyl paraben alone, especially the elimination of every metabolite was delayed. Pharmacokinetic analyses on the data of blood concentration were carried out and the results also show the interaction of salicylic acid on the biological fate of ethyl paraben.

Stability Shelf Life

Stable under recommended storage conditions.
Parabens are stable against hydrolysis during autoclaving & resist saponification /Parabens/
Calcium salts /are/ stable; sodium salts /are/ unstable. /Parabens/

Dates

Last modified: 08-15-2023

Toxicological assessment and developmental abnormalities induced by butylparaben and ethylparaben exposure in zebrafish early-life stages

C Merola, O Lai, A Conte, G Crescenzo, T Torelli, M Alloro, M Perugini
PMID: 32980526   DOI: 10.1016/j.etap.2020.103504

Abstract

Toxicological effects of butylparaben (BuP) and ethylparaben (EtP) on zebrafish (Danio rerio) early-life stages are not well established. The present study evaluated, using zebrafish embryos and larvae, the toxicity of BuP and EtP through benchmark dose (BMD) approach. BuP was more toxic than EtP to zebrafish larvae. In fact, Lethal Concentration 50 (LC50) values at 96 h post-fertilization (hpf) for BuP and EtP were 2.34 mg/L and 20.86 mg/L, respectively. Indeed, BMD confidence interval (lower bound (BMDL) - upper bound (BMDU) was 0.91-1.92 mg/L for BuP and 10.8-17.4 mg/L for EtP. Zebrafish embryos exposed to 1 mg/L, 2.5 mg/L of BuP and 5 mg/L, 10 mg/L, 20 mg/L, 30 mg/L of EtP showed several developmental abnormalities and teratological effects compared to negative control. Exposed zebrafish developed reduced heartbeat, reduction in blood circulation, blood stasis, pericardial edema, deformed notochord and misshaped yolk sac. Embryos exposed to the highest concentrations of the chemicals (2.5 mg/L of BuP, 10 mg/L, 20 mg/L and 30 mg/L of EtP) showed the developmental abnormalities at 48 hpf while those treated with 1 mg/L of BuP and 10 mg/L of EtP reported behavioral changes at 72 hpf, including trembling of head, pectoral fins and spinal cord. This research identified the lethal and sublethal effects of BuP and EtP in zebrafish early-life stages and could be helpful to elucidate the developmental pathways of toxicity of parabens.


Effect of ethylparaben on the growth and development of Drosophila melanogaster on preadult

Lin Gao, Yajuan Li, Hongqin Xie, Yuan Wang, Haizhen Zhao, Min Zhang, Wei Gu
PMID: 32949725   DOI: 10.1016/j.etap.2020.103495

Abstract

Parabens are esters of p-hydroxybenzoic acid, including methylparaben (MP), ethylparaben (EP), propylparaben (PP), and the like. This substance has estrogenic and antiandrogenic effects, and a putative role in promoting cancer through endocrine disruption. By exposing Drosophila melanogaster to different concentrations of EP (300 mg/L, 700 mg/L, and 1000 mg/L), we investigated the effect of EP on the growth and development of D. melanogaster before emergence. We found that EP prolonged the development cycle of D. melanogaster, and changed the relative expression levels of Met, Gce, EcR, Kr-h1, and Br. In addition, EP reduced the titer of juvenile hormone Ⅲ (JH Ⅲ) and 20-hydroxyecdysone (20E), and delayed the peak of hormone secretion. This study provided a more objective and thorough assessment of safety for the parabens.


Occurrence, distribution, and health risk assessment of 20 personal care products in indoor and outdoor swimming pools

Yue Li, Leilei Chen, Haipu Li, Fangyuan Peng, Xinyi Zhou, Zhaoguang Yang
PMID: 32957284   DOI: 10.1016/j.chemosphere.2020.126872

Abstract

The distribution of 20 personal care products (PCPs), including seven preservatives, six UV filters, five anticorrosion agents, and two antimicrobials, were determined in 40 swimming pools using solid phase extraction followed by liquid chromatography-tandem mass spectrometry. Among 14 targets detected, 1H-benzotriazole and triclocarban were observed in all samples. The detected concentrations of preservatives, UV filters, anticorrosion agents, and antimicrobials were in the ranges of not detected (nd)-179 ng L
, nd-289 ng L
, nd-58.4 ng L
, and nd-56.9 ng L
, respectively. The presence of preservatives, UV filters and antimicrobials in pool waters might be mainly brought in by human activities while anticorrosion agents were mainly from the source water. Furthermore, the concentrations of methylparaben, ethylparaben, 1H-benzotriazole, 5-methyl-1H-benzotriazole, 5-chloro-1H-benzotriazole, and 5,6-dimethyl-1H-benzotriazole in indoor pools were found higher than those in outdoor pools. The longer opening time and weaker light intensity for indoor pools might cause the difference. The redundancy analysis showed significantly negative correlations between the concentrations of parabens and the contents of residual chlorine in the pool waters. A higher chlorine residue may promote the decomposition of parabens. Health risk assessment showed that skin penetration would be the main approach for the intake of PCPs by swimmers while swimming. Compared with the non-athletic swimmers, the athletic swimmers might be more sensitive, but the health risks for both groups of swimmers could be negligible.


Dietary Habits and Personal Care Product Use as Predictors of Urinary Concentrations of Parabens in Iranian Adolescents

Yaghoub Hajizadeh, Ghasem Kiani Feizabadi, Awat Feizi
PMID: 32845562   DOI: 10.1002/etc.4861

Abstract

Despite the widespread use of parabens as antimicrobial preservatives in personal care products (PCPs) and foodstuffs, recent studies show that exposure to parabens could result in endocrine disruption. The urinary methylparaben, ethylparaben, propylparaben, and butylparaben among 100 adolescents and their relationships with using 19 personal care and 18 food products were evaluated. Urinary paraben concentrations were significantly higher in the high-user group (8-19 products) compared to both low (0-3 products) and middle (4-7 products) user groups. The frequency of PCP use was associated with higher urinary levels of 4 parabens, and the frequency of food product use was associated with higher urinary methylparaben and ethylparaben. The use of mouthwash was associated with higher levels of methylparaben, ethylparaben, and propylparaben. Users of makeup base had higher methylparaben and propylparaben, users of eye makeup had higher propylparaben, and users of body wash, sunscreen, and lotion had higher urinary propylparaben than nonusers. Consumers of dairy products had significantly higher urinary methylparaben, propylparaben, and butylparaben, and cookie consumers had higher urinary methylparaben and ethylparaben, than nonusers. Consumers of canned foods and chips/snacks had higher methylparaben, and consumers of sauces and jams had higher ethylparaben than nonconsumers. The findings show that certain types of foods and personal care products could be important sources of paraben exposure. Environ Toxicol Chem 2020;39:2378-2388. © 2020 SETAC.


Urinary Concentrations of Parabens in a Population of Iranian Adolescent and Their Association with Sociodemographic Indicators

Ghasem Kiani Feizabadi, Yaghoub Hajizadeh, Awat Feizi, Karim Ebrahimpour
PMID: 32572517   DOI: 10.1007/s00244-020-00746-7

Abstract

Parabens are widely used as preservatives in personal care products, foodstuffs, and pharmaceuticals. Concerns have been raised regarding the potential endocrine disruption effects of parabens. In the present study, the urinary concentration of four common parabens, including methylparaben (MP), ethylparaben (EP), propylparaben (PP), and butylparaben (BP), in 100 Iranian adolescents randomly referring to health services centres were analyzed using GC/MS. The association of sociodemographic and lifestyle variables, collected through questionnaire, with the concentration of parabens also were studied. Median concentrations of MP, EP, PP, and BP were 92.21, 8.46, 12.26, and 8.42 µg/g creatinine, respectively. There was a strong positive significant correlation between MP and PP (r = 0.694) and moderate to a weak correlation between the other parabens. The concentration of urinary MP in females was significantly higher than those in male (p = 0.021). There was a significant negative association between different BMI groups and MP and EP. There also was a positive significant association between the MP and age, and between MP, EP, and PP, and tobacco use. Although the estimated daily intake of the parabens was lower than the Acceptable Daily Intake, it was higher than those reported in other countries. This confirms the widespread exposure of Iranian adolescents to the paraben compounds and their association with sociodemographic factors. This was the first study reporting the urinary parabens level in Iranian adolescents, and the data can be used as a basis for assessing the risk of exposure to parabens in the Iranian population in future studies.


[Neonates exposure to parabens through medicines administered to inpatients]

G Binson, A Cariot, N Venisse, M Di Maio, S Rabouan, K Beuzit, A Dupuis
PMID: 32253021   DOI: 10.1016/j.pharma.2020.01.005

Abstract

The objective of this study was to quantify parabens intake due to drug administration in neonates during hospitalization following their birth.
A monocentric prospective study was performed into a neonatalogy unit to collect all drug prescriptions. An exhaustive list of parabens containing medicines commercialized in France was completed from Theriaque® database. This list was combined with drug prescription to establish an exposure profile to parabens. For each paraben containing medicines, a HPLC-UV assay was performed to determine the average daily intake of paraben received by hospitalized neonates.
More than 300 medicines commercialized in France contain at least one paraben. A combination of methylparaben and propylparaben was found in most cases. All hospitalized neonates (n=22) were exposed at least once to methylparaben and propylparaben through medicines while 50 % were exposed to ethylparaben. The average daily intake was higher in term newborns (572,0±249,0 versus 414,6±294,1μg/kg/j for methylparaben) but frequency was higher in prematures (65,0 versus 78,6% for methylparaben) as well as cumutives doses (1421,5±758,8 versus 8618,7±7922,3). These doses are lower than toxicological reference values but these latter do not take into account endocrine disrupting effects of these compounds.
These results highlight medicines as a high source of exposure to parabens in hospitalized neonates. It should encourage pharmaceutical companies and health professionnal to prioritize therapeutic cares without parabens.


Effect of operational parameters on photocatalytic degradation of ethylparaben using rGO/TiO

Miguel A Álvarez, M Ruidíaz-Martínez, José Rivera-Utrilla, Manuel Sánchez-Polo, M Victoria López-Ramón
PMID: 34303683   DOI: 10.1016/j.envres.2021.111750

Abstract

The objective of this study was to analyze the influence of different operational variables (catalyst loading, initial EtP concentration, medium pH, the presence of anions and radical scavengers) on the performance of ethylparaben (EtP) photodegradation catalyzed with an rGO/TiO
composite. EtP was selected for study after analyzing the effect of paraben chain length on its catalytic photodegradation, finding that the photodegradation rate constant values of methyl-, ethyl-, and butyl-paraben are 0.050, 0.096, and 0.136 min
, respectively. This indicates that the photodegradation rate constant of parabens is higher with longer alkyl chain, which augments its oxidation capacity. The percentage removal of EtP at 40 min increases from 66.3 to 98.6 % when the composite dose rises from 100 to 700 mg/L; however, an additional increase in the composite dose to 1000 mg/L does not substantively improve the photodegradation rate or percentage EtP removal (98.9 %). A rise in the initial EtP concentration from 15 to 100 mg/L reduces the percentage of degradation from 100 to 76.4 %. The percentage EtP degradation is lower with higher solution pH. The presence of HCO
or Cl
anions in the medium reduces the degradation performance. Results obtained using positive hole and hydroxyl radical scavengers demonstrate that positive holes play an important role in EtP degradation. No degradation product evidences toxicity against the cultured human embryonic kidney cell line HEK-293.


Unexpected culprit of increased estrogenic effects: Oligomers in the photodegradation of preservative ethylparaben in water

Yanpeng Gao, Xiaolin Niu, Yaxin Qin, Teng Guo, Yuemeng Ji, Guiying Li, Taicheng An
PMID: 32234607   DOI: 10.1016/j.watres.2020.115745

Abstract

Widespread occurrence of emerging organic contaminants (EOCs) in water have been explicitly associated with adverse effects on human health, therefore representing a major risk to public health. Especially the increased toxicity is frequently observed during the photodegradation of EOCs in natural water, and even wastewater treatment plants. However, the culprit of increased toxicity and formation mechanism has yet to be recognized regarding the estrogenic activity. In this study, by combining laboratory experiments with quantum chemical calculations, the induction of human estrogenic activity was investigated using the yeast two-hybrid reporter assay during the photodegradation of preservatives ethylparaben (EP), along with identification of toxic products and formation mechanisms. Results showed that the increase in estrogenic effect was induced by photochemically generated oligomers, rather than the expected OH-adduct. The maximum estrogenic activity corresponded to the major formation of oligomers, while OH-adducts were less than 12%. Two photochemically generated oligomers were found to contribute to estrogenic activity, produced from the cleavage of excited triplet state molecules and subsequent radical-radical reactions. Computational toxicology results showed that the increased estrogenic activity was attributed to oligomer [4-Hydroxy-isophthalic acid 1-ethyl ester 3-(4-hydroxy-phenyl)] and its EC
was lower than that of the parent EP. In contrast, OH-adducts exhibited higher EC
values than the parent EP, while still possessing estrogenic activity. Therefore, more attention should be paid to these photodegradation products of EOCs, including OH-adducts.


Occurrence and AhR activity of brominated parabens in the Kitakami River, North Japan

Yoshikazu Gouukon, Michiko T Yasuda, Hiro Yasukawa, Masanori Terasaki
PMID: 32062214   DOI: 10.1016/j.chemosphere.2020.126152

Abstract

Parabens are used as preservatives in pharmaceuticals and personal care products (PPCPs). Parabens react with aqueous chlorine, which is used in disinfection processes, leading to the formation of halogenated parabens. In the presence of Br
, parabens and HOBr (formed via oxidation of Br
) can react to form brominated parabens. Brominated parabens may result in pollution of river water through effluent discharge from sewage treatment plants. The present study involved measuring brominated paraben concentrations in the Kitakami River, northern Japan, which flows through urban and agricultural areas. Aryl hydrocarbon receptor (AhR) agonist activity was also assessed using a yeast (YCM3) reporter gene and HepG2 ethoxyresorufin O-deethylase (EROD) assays. Dibrominated methylparaben (Br2MP), ethylparaben (Br2EP), propylparaben (Br2PP), butylparaben (Br2BP), and benzylparaben (Br2BnP), and monobrominated benzylparaben (Br1BnP) were detected in 25-100% of river samples during the sampling period from 2017 to 2018 at median concentrations of 8.1-28 ng/L; the highest concentrations were measured during the low flow season (November) in urban areas (P < 0.01). In the yeast assay, 12 compounds exhibited AhR activity (activity relative to β-naphthoflavone; 4.4 × 10
-7.1 × 10
). All monobrominated parabens exhibited higher activity than their parent parabens, however, further bromination reduced or eliminated their activity. In the EROD assay, five compounds caused significant induction of CYP1A-dependent activity at 100 μM (P < 0.05). Monobrominated i-butylparaben (Br1iBP) and s-butylparaben (Br1sBP), Br1BnP, and Br2BP exhibited activity in both yeast and EROD assays. We found novel aspects of brominated parabens originating from PPCPs.


One-step synthesis of Ag

Xian Liu, Lei Zhu, Xun Wang, Xide Meng
PMID: 32030585   DOI: 10.1007/s11356-020-07960-9

Abstract

At first, naked TiO
was prepared by sol-gel method. Silver nitrate and thiourea were respectively used as silver source and sulfur source added to form a TiO
sol and Ag
S polymer blend system. Then, the properties of Ag
S-TiO
was one-step synthesized and investigated by photocatalytic experiment and material characterization. According to the characterization results, Ag
S-TiO
is anatase with a band gap of 3.14 eV, a specific surface area of 39.80 m
/g, and an average pore diameter of 3.56 nm. The results of photocatalytic experiments show that Ag
S-TiO
can efficiently remove ethyl paraben within 2 h. Quenching experiments show that both •OH and photogenerated holes have a large effect on photocatalytic performance.


Explore Compound Types